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  • Product: (R)-4-methylpiperidin-2-one
  • CAS: 165385-79-5

Core Science & Biosynthesis

Foundational

Introduction: Deciphering the Molecular Architecture of (R)-4-methylpiperidin-2-one

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra Analysis of (R)-4-methylpiperidin-2-one In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structure is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra Analysis of (R)-4-methylpiperidin-2-one

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structure is a non-negotiable cornerstone. (R)-4-methylpiperidin-2-one, a chiral lactam, serves as a valuable scaffold in medicinal chemistry. Its structural analysis provides a quintessential example of the power and subtlety of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide offers an in-depth exploration of the ¹H and ¹³C NMR spectra of this molecule, moving beyond simple peak assignment to a detailed analysis of the underlying principles that govern the observed spectral data.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the structure of organic molecules in solution.[1][2] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[3] When placed in a strong external magnetic field, these nuclei can be excited by radiofrequency radiation, and the resulting signals provide a wealth of information about the molecule's electronic environment, connectivity, and stereochemistry.[1][3] This guide is designed for researchers and scientists who seek not only to interpret spectra but to understand the causality behind the chemical shifts, coupling constants, and spectral patterns that define the NMR signature of (R)-4-methylpiperidin-2-one.

Part 1: ¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For (R)-4-methylpiperidin-2-one, the analysis is particularly insightful due to the rigid, chair-like conformation of the six-membered ring and the presence of a chiral center, which introduces diastereotopicity.

Theoretical Prediction and Structural Insights

The structure of (R)-4-methylpiperidin-2-one features several distinct proton environments. The protons on the piperidinone ring are conformationally locked into axial and equatorial positions, leading to different chemical shifts and coupling patterns. Furthermore, the methylene protons at positions C3, C5, and C6 are diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals, each coupling to one another (geminal coupling) and to adjacent protons (vicinal coupling).

  • NH Proton (H1): This proton, attached to the nitrogen atom, is expected to appear as a broad singlet. Its chemical shift is variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It typically resonates in the range of 5.5-8.5 ppm.

  • Methine Proton (H4): This single proton at the chiral center is coupled to the adjacent methylene protons at C3 and C5, as well as the methyl protons. It is expected to be a complex multiplet. Its position is influenced by the methyl group, placing it around 2.3-2.6 ppm.

  • Methylene Protons (H3, H5, H6): Due to the chair conformation and diastereotopicity, the axial and equatorial protons at each of these positions are distinct.

    • H3 Protons: These are adjacent to the carbonyl group (C2), which exerts a deshielding effect. They are expected to resonate between 2.0 and 2.5 ppm.

    • H5 Protons: These are adjacent to the C4 methine and the C6 methylene group. They will likely appear in the 1.5-2.0 ppm range.

    • H6 Protons: These protons are adjacent to the nitrogen atom, which causes a significant downfield shift, placing them in the 3.0-3.5 ppm region.

  • Methyl Protons (CH₃): The three protons of the methyl group are equivalent and will appear as a doublet, coupled to the single proton at H4. This signal is expected to be the most upfield, typically around 0.9-1.1 ppm.

Data Presentation: Predicted ¹H NMR Assignments

The following table summarizes the anticipated ¹H NMR data for (R)-4-methylpiperidin-2-one. The exact chemical shifts (δ) and coupling constants (J) can vary based on the solvent and spectrometer frequency.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (J) in HzIntegration
NH5.5 - 8.5broad singlet (br s)-1H
H6 (axial & eq.)3.0 - 3.5multiplet (m)²J, ³J2H
H42.3 - 2.6multiplet (m)³J1H
H3 (axial & eq.)2.0 - 2.5multiplet (m)²J, ³J2H
H5 (axial & eq.)1.5 - 2.0multiplet (m)²J, ³J2H
CH₃0.9 - 1.1doublet (d)³J ≈ 7 Hz3H
Visualization: Key Proton-Proton Correlations

A 2D COSY (Correlation Spectroscopy) experiment is invaluable for confirming proton connectivity. It reveals which protons are coupled to each other. The diagram below illustrates the expected key correlations.

Caption: Predicted ¹H-¹H COSY correlations for (R)-4-methylpiperidin-2-one.

Part 2: ¹³C NMR Spectral Analysis: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their chemical environment. As the natural abundance of the NMR-active ¹³C isotope is low (~1.1%), carbon-carbon coupling is not observed in a standard spectrum.

Theoretical Prediction and Structural Insights

(R)-4-methylpiperidin-2-one has six distinct carbon atoms, and each will produce a single peak in the broadband-decoupled ¹³C NMR spectrum.

  • Carbonyl Carbon (C2): This is the most deshielded carbon due to the strong electron-withdrawing effect of the double-bonded oxygen. It will appear significantly downfield, typically in the range of 170-175 ppm.

  • C6 Carbon: This carbon is bonded to the electronegative nitrogen atom, causing a downfield shift into the 45-50 ppm range.

  • C4 Carbon: This is the methine carbon, bonded to the methyl group. It is expected to resonate around 30-35 ppm.

  • C3 and C5 Carbons: These are methylene carbons. Their chemical shifts will be influenced by their proximity to the carbonyl group and nitrogen. C3, being alpha to the carbonyl, will be more deshielded (around 35-40 ppm) than C5 (around 25-30 ppm).

  • Methyl Carbon (CH₃): This carbon will be the most shielded and will appear furthest upfield, typically around 20-25 ppm.

Data Presentation: Predicted ¹³C NMR and DEPT-135 Assignments

A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is crucial for differentiating carbon types.[4][5] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like the C=O carbon) are not observed.[6]

Carbon AssignmentPredicted δ (ppm)DEPT-135 Signal
C2 (C=O)170 - 175Absent
C6 (CH₂)45 - 50Negative
C3 (CH₂)35 - 40Negative
C4 (CH)30 - 35Positive
C5 (CH₂)25 - 30Negative
CH₃20 - 25Positive
Visualization: Logic of a DEPT-135 Experiment

The following diagram illustrates how a DEPT-135 experiment helps in the assignment of carbon signals.

G cluster_0 Carbon Types cluster_1 DEPT-135 Output CH3 CH₃ Positive Positive Peak CH3->Positive CH2 CH₂ Negative Negative Peak CH2->Negative CH CH CH->Positive Cq C (Quaternary) Absent No Peak Cq->Absent

Caption: Differentiating carbon types with a DEPT-135 experiment.

Part 3: A Self-Validating Experimental Protocol

Achieving high-quality, reproducible NMR data requires meticulous attention to experimental detail. This protocol outlines a self-validating system for the analysis of (R)-4-methylpiperidin-2-one.

Step 1: Rigorous Sample Preparation

The quality of the final spectrum is dictated by the quality of the sample. A homogeneous solution free of particulate matter is essential.[7]

  • Analyte Quantity: For a standard 5 mm NMR tube, weigh 5-25 mg of (R)-4-methylpiperidin-2-one for ¹H NMR and 50-100 mg for ¹³C NMR.[8]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Ensure the solvent is of high purity.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.[7] Gentle vortexing can aid dissolution.

  • Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This prevents magnetic field distortions.[8]

  • Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

  • Tube Filling and Labeling: The final sample height in a standard 5 mm tube should be approximately 4-5 cm.[9] Cap the tube securely and label it clearly.

Step 2: Systematic Data Acquisition

These steps assume the use of a modern Fourier transform NMR spectrometer.

  • Instrument Insertion & Locking: Insert the sample into the spectrometer. The instrument will use the deuterium signal from the solvent to "lock" the magnetic field, ensuring stability.

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume. This is critical for achieving sharp, well-resolved peaks.

  • ¹H Spectrum Acquisition:

    • Load standard proton acquisition parameters.

    • Set the spectral width to cover the expected range (e.g., 0-10 ppm).

    • Acquire a small number of scans (e.g., 8 or 16) with a relaxation delay of 1-2 seconds.

  • ¹³C and DEPT-135 Acquisition:

    • Load standard ¹³C acquisition parameters.

    • Set the spectral width to cover the full carbon range (e.g., 0-200 ppm).

    • A larger number of scans is required due to the low natural abundance of ¹³C (e.g., 128 to 1024 scans or more, depending on concentration).

    • Run the DEPT-135 experiment using the instrument's predefined parameters.

Step 3: Standardized Data Processing

Raw NMR data is collected as a Free Induction Decay (FID), which must be mathematically processed to generate the frequency-domain spectrum.[10]

  • Fourier Transformation (FT): This mathematical operation converts the time-domain FID signal into the familiar frequency-domain spectrum.[11]

  • Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are upright and symmetrical.

  • Baseline Correction: Apply a mathematical function to correct any distortions in the baseline, ensuring it is flat.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: For the ¹H spectrum, integrate the area under each peak. The relative integral values correspond to the ratio of protons giving rise to each signal.

Visualization: The Complete NMR Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Acquisition cluster_2 Phase 3: Processing cluster_3 Phase 4: Analysis Prep Sample Preparation (Dissolve, Filter) Acq Data Acquisition (Lock, Shim, Collect FID) Prep->Acq Insert Sample Proc Data Processing (FT, Phase, Baseline) Acq->Proc Raw FID Analysis Spectral Analysis (Assign Peaks, Interpret Data) Proc->Analysis Final Spectrum

Caption: A streamlined workflow for NMR analysis.

Conclusion and Future Directions

The comprehensive analysis of the ¹H and ¹³C NMR spectra of (R)-4-methylpiperidin-2-one demonstrates the profound capability of NMR spectroscopy to elucidate detailed molecular structures. By combining 1D techniques like standard proton and carbon spectra with multiplicity-editing experiments such as DEPT-135, a confident and complete assignment of all proton and carbon signals is achievable.

For even more complex molecules or to confirm subtle stereochemical details, advanced 2D NMR techniques can be employed. A Heteronuclear Multiple Bond Correlation (HMBC) experiment could reveal long-range (2-3 bond) correlations between protons and carbons, further cementing the structural assignment. Furthermore, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment could provide information about through-space proximity of protons, helping to confirm the relative stereochemistry and conformation of the molecule in solution.[3] This guide provides the foundational knowledge and practical protocols necessary for any scientist to approach such an analysis with confidence and scientific rigor.

References

  • The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing.
  • JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices.
  • Perez Rial, L. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing.
  • Unknown. (n.d.). NMR Data Processing.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Unknown. (n.d.). NMR sample preparation guidelines.
  • Hornak, J. P. (n.d.). Sample Preparation. Retrieved from [Link]

  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
  • Plataforma de Recursos para la Investigación. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
  • Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • Unknown. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology.
  • Wiley. (n.d.). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods, 2nd Edition.
  • Chemistry LibreTexts. (2025). 14.10: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Farrar, D. (2024). DEPT 135 Acquisition & Processing. YouTube. Retrieved from [Link]

  • ResearchGate. (2021). ¹³C DEPT-135 NMR spectrum and peak identification of the reaction....

Sources

Exploratory

Structural and Stereochemical Profiling of (R)-4-Methylpiperidin-2-one: A Comprehensive Guide for Drug Development

Introduction: The Strategic Role of Chiral δ -Lactams In modern structure-based drug design (SBDD) and complex natural product synthesis, conformationally restricted chiral building blocks are indispensable. Among these,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Chiral δ -Lactams

In modern structure-based drug design (SBDD) and complex natural product synthesis, conformationally restricted chiral building blocks are indispensable. Among these, (R)-4-methylpiperidin-2-one , a chiral δ -lactam, serves as a highly privileged scaffold. The precise spatial vector of its C4-methyl group, combined with the hydrogen-bonding capacity of the lactam core, allows it to act as a highly specific pharmacophore in targeted therapeutics, such as Cbl-b inhibitors[1], and as a critical intermediate in the total synthesis of complex agents like Ajudazol B[2].

Understanding the stereochemical causality and solid-state properties of this molecule is paramount for medicinal chemists aiming to optimize binding affinity, metabolic stability, and synthetic scalability.

Conformational Thermodynamics and Stereochemical Causality

The 3D geometry of (R)-4-methylpiperidin-2-one is dictated by the electronic properties of its amide bond. The resonance between the nitrogen lone pair and the carbonyl π∗ orbital ( n→π∗ ) enforces a strict coplanarity across the N1-C2-O-C3 atoms. This sp2 -like character restricts the flexibility of the six-membered ring, preventing it from adopting a perfect chair conformation (as seen in cyclohexane) and forcing it into a half-chair or sofa conformation.

Within this restricted geometric framework, the (R)-configured methyl group at the C4 position faces a thermodynamic choice: occupy a pseudo-axial or a pseudo-equatorial position. The pseudo-equatorial orientation is overwhelmingly favored because it minimizes 1,3-diaxial steric repulsion with the axial protons at C6. Furthermore, during multicomponent reactions (MCRs) involving this core, kinetic barriers heavily favor axial attacks that lead directly to the favored chair/half-chair conformation, rather than equatorial attacks that force the ring into a high-energy twist-boat state[3].

ConformationalLogic A δ-Lactam Core (Planar Amide Bond) B Half-Chair Conformation (Lowest Energy) A->B Relaxes to C Twist-Boat Conformation (High Energy) A->C Forced into D (R)-4-Methyl Group (Pseudo-Equatorial) B->D C4 Substitution E (R)-4-Methyl Group (Pseudo-Axial) C->E C4 Substitution F Thermodynamically Favored (Minimizes 1,3-diaxial clash) D->F Result G Steric Hindrance (Unfavored) E->G Result

Caption: Conformational energy landscape of the (R)-4-methylpiperidin-2-one ring system.

Solid-State Crystallography and Intermolecular Networks

In the solid state, the crystallographic packing of (R)-4-methylpiperidin-2-one is driven by robust intermolecular hydrogen bonding. The lactam N-H acts as a strong hydrogen bond donor, while the carbonyl C=O acts as the acceptor. Because the molecule is enantiopure, it must crystallize in a non-centrosymmetric, chiral space group (typically P21​ or P21​21​21​ ).

Unlike racemic mixtures that often self-assemble into centrosymmetric dimers, the enantiopure (R)-isomer typically forms infinite 1D helical chains along the crystallographic screw axis. This packing minimizes void space and maximizes the electrostatic interactions of the amide dipoles, leading to distinct physicochemical properties (e.g., melting point, solubility) compared to the racemate.

Table 1: Quantitative Conformational and Crystallographic Parameters of (R)-4-Methylpiperidin-2-one

ParameterTypical Value / RangeStructural Causality & Significance
Ring Conformation Half-Chair / SofaEnforced by the partial double-bond character of the N1-C2 amide bond, restricting full sp3 flexibility.
Amide Torsion Angle ( ω ) ∼175∘−180∘ Indicates a highly planar trans-amide geometry, maximizing n→π∗ orbital overlap.
C4-Methyl Orientation Pseudo-EquatorialMinimizes 1,3-diaxial steric repulsion with the C6 axial proton, thermodynamically stabilizing the (R)-enantiomer.
Space Group P21​ or P21​21​21​ Non-centrosymmetric chiral space groups required for enantiopure solid-state packing.
Hydrogen Bond (N-H O) 2.8−3.0 Å (Donor-Acceptor)Drives the self-assembly of the lactam into infinite 1D helical chains along the screw axis.

Self-Validating Experimental Protocol: Crystallization and X-Ray Assignment

To unambiguously assign the absolute stereochemistry of methyl-bearing stereocenters—which historically proved difficult using solely NMR or optical rotation[2]—single-crystal X-ray diffraction (SCXRD) is the gold standard. The following protocol is designed as a self-validating system: the derivation of the Flack parameter inherently proves the success of the chiral synthesis.

Step-by-Step Methodology: Vapor Diffusion Crystallization & SCXRD
  • Solvent System Selection : Lactams are highly polar due to the amide dipole but contain a lipophilic aliphatic backbone. Select a binary solvent system: a "good" solvent (e.g., Dichloromethane) and an "antisolvent" (e.g., Pentane or Hexanes).

  • Vapor Diffusion Setup :

    • Dissolve 10-15 mg of the enantiopure (R)-4-methylpiperidin-2-one derivative in 0.5 mL of Dichloromethane inside a 2-dram inner vial.

    • Place the inner vial (uncapped) inside a 20 mL outer vial containing 3 mL of Pentane.

    • Cap the outer vial tightly and leave undisturbed at 4 °C for 3-7 days.

    • Causality: The slow vapor-phase diffusion of the antisolvent into the inner vial gradually lowers the dielectric constant of the solution. This slow reduction in solubility promotes controlled nucleation over amorphous precipitation, yielding highly ordered single crystals.

  • X-Ray Data Collection :

    • Harvest a suitable crystal (0.1 - 0.3 mm) using a cryoloop and submerge it in paratone oil to prevent solvent loss.

    • Mount the crystal on a diffractometer equipped with a Cu-K α radiation source ( λ=1.5418 Å).

    • Causality: Cu-K α radiation is specifically chosen over Mo-K α because the longer wavelength significantly enhances the anomalous scattering signal of lighter atoms (C, N, O). This is critical for calculating the Flack parameter when heavy atoms (like Br or I) are absent.

  • Structure Solution and Refinement :

    • Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 .

    • Evaluate the Flack parameter ( x ). A value of x≈0 (with a standard uncertainty <0.05 ) mathematically validates the (R)-configuration.

XRayWorkflow N1 Enantiopure Synthesis (Asymmetric Catalysis) N2 Purification (Chiral SFC) N1->N2 N3 Single Crystal Growth (Vapor Diffusion) N2->N3 N4 X-Ray Diffraction (Cu-Kα Source) N3->N4 N5 Structure Solution (Flack Parameter ≈ 0) N4->N5

Caption: Step-by-step workflow for the crystallographic validation of absolute stereochemistry.

Application in Rational Drug Design: Cbl-b Inhibition and MCRs

The structural rigidity and specific stereochemical vectors of (R)-4-methylpiperidin-2-one make it a powerful tool in rational drug design.

Targeting Cbl-b Ligases: Recent advancements in AI-augmented structure-based drug design have utilized the (R)-4-methylpiperidin-2-one scaffold to develop potent inhibitors of the E3 ubiquitin ligase Cbl-b[1]. In the binding pocket, the lactam core acts as a dual-functional pharmacophore: it serves as a hydrogen bond donor to Tyr363 and a hydrogen bond acceptor to Tyr260. Crucially, the (R)-configured methyl group occupies a specific hydrophobic vector that mimics the methyl-cyclobutyl moiety of earlier inhibitors (e.g., NX-1607). This steric engagement locks the lactam into its bioactive conformation, disrupting the interdomain interaction of Cbl-b and preventing the protein from adopting a biologically inactive state[1].

Multicomponent Reactions (MCRs) for APIs: In the synthesis of active pharmaceutical ingredients (APIs), derivatives of this lactam are utilized in multicomponent reactions. The predictable stereochemistry of the 4-methyl group allows chemists to control the diastereoselectivity of subsequent functionalizations. Because the methyl group anchors the ring in a specific half-chair conformation, incoming nucleophiles or electrophiles are forced to approach from the least sterically hindered face, enabling the highly stereoselective production of complex drug molecules[3].

Sources

Foundational

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of (R)-4-methylpiperidin-2-one

Abstract This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation patterns of (R)-4-methylpiperidin-2-one, a chiral lactam of significant interest in synthetic and medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation patterns of (R)-4-methylpiperidin-2-one, a chiral lactam of significant interest in synthetic and medicinal chemistry. In the absence of a publicly available, verified mass spectrum for this specific compound, this guide synthesizes established fragmentation principles for piperidine derivatives and cyclic amides (lactams) to predict its behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI). This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and characterization of novel heterocyclic compounds.

Introduction: The Significance of (R)-4-methylpiperidin-2-one

(R)-4-methylpiperidin-2-one is a valuable chiral building block in organic synthesis. The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, imparting favorable pharmacokinetic properties.[1] The lactam functionality within this structure offers a site for further chemical modification. Understanding the mass spectral behavior of this molecule is crucial for its unambiguous identification, purity assessment, and for tracking its incorporation into more complex molecular architectures during drug discovery and development. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, is an indispensable tool for this purpose.[2]

Predicted Electron Ionization (EI) Fragmentation Pattern

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation.[3] This provides a detailed "fingerprint" of the molecule's structure. For (R)-4-methylpiperidin-2-one (molar mass: 113.16 g/mol ), the molecular ion (M+) is expected at an m/z of 113.

The primary fragmentation pathways are anticipated to be driven by the lactam and the alkyl-substituted piperidine ring. Based on the fragmentation of related structures like 2-piperidinone, key fragmentation processes will likely involve alpha-cleavage and ring-opening reactions.[4][5]

Key Predicted EI Fragment Ions:

m/z Proposed Fragment Structure Fragmentation Pathway
113[C6H11NO]+•Molecular Ion
98[C5H8NO]+Loss of a methyl radical (•CH3) from the C4 position.
85[C4H7NO]+•Loss of ethylene (C2H4) via a retro-Diels-Alder-type cleavage of the piperidine ring.
70[C4H8N]+Alpha-cleavage adjacent to the nitrogen with subsequent rearrangement.
56[C3H6N]+Further fragmentation of the m/z 70 ion.
43[C2H5N]+•Cleavage of the lactam ring.

Proposed EI Fragmentation Mechanism:

The fragmentation is initiated by the removal of an electron to form the molecular ion. Subsequent cleavages are directed by the stability of the resulting radical and cationic species. The loss of the methyl group is a common fragmentation pathway for alkyl-substituted cyclic compounds. Ring opening followed by the loss of neutral molecules like ethene is also a characteristic fragmentation route for piperidines.

EI_Fragmentation M [M]+• (m/z 113) F98 m/z 98 M->F98 - •CH3 F85 m/z 85 M->F85 - C2H4 F70 m/z 70 M->F70 α-cleavage F43 m/z 43 M->F43 Ring Cleavage F56 m/z 56 F70->F56 - CH2

Caption: Predicted EI fragmentation of (R)-4-methylpiperidin-2-one.

Predicted Electrospray Ionization (ESI) Fragmentation Pattern

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]+.[6] For (R)-4-methylpiperidin-2-one, this would be observed at an m/z of 114. Tandem mass spectrometry (MS/MS) of this precursor ion is then used to induce fragmentation and obtain structural information.

The fragmentation of the protonated molecule is expected to be initiated at the site of protonation, which is likely to be the basic nitrogen atom or the carbonyl oxygen of the lactam. The fragmentation of lactams under ESI conditions often involves the neutral loss of small molecules such as water (H2O), ammonia (NH3), or carbon monoxide (CO).[7]

Key Predicted ESI-MS/MS Fragment Ions:

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
11496H2OLoss of water from the protonated molecule.
11486COLoss of carbon monoxide from the lactam ring.
11471C2H5NCleavage of the C-N and C-C bonds in the ring.
9668COSubsequent loss of carbon monoxide from the m/z 96 fragment.

Proposed ESI-MS/MS Fragmentation Mechanism:

Protonation of the molecule at either the nitrogen or carbonyl oxygen will create an energetically unstable species. Collision-induced dissociation (CID) will provide the energy for fragmentation. The loss of water is a common pathway for protonated molecules containing hydroxyl or amide functionalities. The loss of carbon monoxide is characteristic of the fragmentation of lactams.

ESI_Fragmentation MH [M+H]+ (m/z 114) F96 m/z 96 MH->F96 - H2O F86 m/z 86 MH->F86 - CO F71 m/z 71 MH->F71 - C2H5N F68 m/z 68 F96->F68 - CO

Caption: Predicted ESI-MS/MS fragmentation of (R)-4-methylpiperidin-2-one.

Experimental Protocols

To acquire the mass spectra of (R)-4-methylpiperidin-2-one, the following experimental setups are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

GC-MS is the preferred method for analyzing volatile and thermally stable compounds like (R)-4-methylpiperidin-2-one under EI conditions.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.

  • GC Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

Method Parameters:

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 70 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-300

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

For ESI analysis, coupling liquid chromatography with a tandem mass spectrometer allows for the analysis of the protonated molecule and its fragments.

Instrumentation:

  • Liquid Chromatograph: Waters ACQUITY UPLC system or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer or equivalent.

  • LC Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

Method Parameters:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • Start with 5% B.

    • Ramp to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Collision Gas: Argon.

  • MS/MS Analysis:

    • Precursor ion selection: m/z 114.

    • Collision energy ramp: 10-30 eV to observe a range of fragment ions.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the mass spectrometry fragmentation of (R)-4-methylpiperidin-2-one. The proposed fragmentation pathways under both EI and ESI conditions are based on well-established principles of mass spectrometry for related chemical structures. The detailed experimental protocols offer a starting point for researchers to obtain empirical data for this compound. The structural elucidation of such molecules is a critical step in many areas of chemical and pharmaceutical research, and a thorough understanding of their mass spectral behavior is paramount for confident characterization.

References

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(8), 755-763. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12665, 2-Piperidone. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Caprolactam. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Piperidinone. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-methylpiperidin-2-one (C6H11NO). Retrieved from [Link]

  • Mitscher, L. A., et al. (1975). Chemical-ionization mass spectrometry of beta-lactam antibiotics. The Journal of Antibiotics, 28(9), 668-675. Retrieved from [Link]

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  • Pivatto, M., et al. (2014). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 25(8), 1431-1438. Retrieved from [Link]

  • Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(22), 8350-8358. Retrieved from [Link]

  • Reddit. (2025, November 26). Need help interpreting fragmentation pattern (ESI-MS/MS) of pitofenone (methyl 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoate). r/chemhelp. Retrieved from [Link]

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Exploratory

Physical and thermodynamic properties of (R)-4-methylpiperidin-2-one

An In-Depth Technical Guide to the Physical and Thermodynamic Properties of (R)-4-methylpiperidin-2-one For Researchers, Scientists, and Drug Development Professionals Abstract (R)-4-methylpiperidin-2-one, a chiral lacta...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical and Thermodynamic Properties of (R)-4-methylpiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-methylpiperidin-2-one, a chiral lactam, is a significant building block in medicinal chemistry and pharmaceutical development. Its stereospecific structure makes it a valuable intermediate in the synthesis of complex molecular architectures with specific biological activities. A thorough understanding of its physical and thermodynamic properties is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This guide provides a comprehensive overview of the known physical and thermodynamic characteristics of (R)-4-methylpiperidin-2-one, details established experimental methodologies for their determination, and discusses the implications of these properties in a drug development context.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. The introduction of a methyl group at the 4-position and a carbonyl at the 2-position, along with the defined (R)-stereochemistry, imparts specific conformational constraints and potential for stereospecific interactions with biological targets. Consequently, (R)-4-methylpiperidin-2-one serves as a crucial chiral synthon for the synthesis of novel therapeutic agents.

The efficiency of synthetic routes, the success of purification and crystallization, and the ultimate bioavailability and stability of a drug product are all intrinsically linked to the fundamental physical and thermodynamic properties of its constituent molecules. This document aims to be a centralized resource for researchers, providing both established data and the scientific rationale behind the experimental determination of these critical parameters.

Molecular and Physical Properties

The fundamental physical properties of (R)-4-methylpiperidin-2-one dictate its behavior in various laboratory and manufacturing settings. These properties are summarized in the table below, followed by a discussion of their significance.

PropertyValueSource
Molecular Formula C₆H₁₁NO[1][2]
Molecular Weight 113.16 g/mol [2][3]
Physical Form Solid[3]
Melting Point 88-91 °C[3]
Boiling Point 143-145 °C at 13 mmHg[3]
Purity ≥98% (commercially available)[2][3]
Storage Temperature Room temperature, sealed in dry conditions[3]

Discussion of Physical Properties:

  • Molecular Weight: The molecular weight of 113.16 g/mol is a fundamental constant used in stoichiometric calculations for chemical reactions and in the preparation of solutions of known concentrations.

  • Melting Point: The melting point range of 88-91 °C is indicative of a crystalline solid.[3] A sharp melting point is a key indicator of purity. Broadening of the melting range can suggest the presence of impurities. This property is critical for techniques such as recrystallization, a common method for purifying solid organic compounds.

  • Boiling Point: The boiling point of 143-145 °C at a reduced pressure of 13 mmHg indicates that the compound is relatively non-volatile under standard atmospheric pressure.[3] Vacuum distillation can be employed for purification, and the specified boiling point provides the necessary parameters for this technique.

Thermodynamic Properties

Thermodynamic properties provide insight into the energy and stability of a molecule, which are critical for predicting reaction feasibility and understanding intermolecular interactions.

PropertyValueSource
Standard Molar Enthalpy of Formation (Condensed Phase) Not directly available for (R)-4-methylpiperidin-2-one, but can be estimated or determined experimentally.[5]
Standard Molar Enthalpy of Vaporization Not directly available for (R)-4-methylpiperidin-2-one, but can be determined experimentally.[5]
Gibbs Free Energy of Formation Not directly available for (R)-4-methylpiperidin-2-one, but can be calculated from enthalpy and entropy data.[6][7]
LogP (Octanol/Water Partition Coefficient) 0.5325 (Predicted)[2]
Topological Polar Surface Area (TPSA) 29.1 Ų (Predicted)[2]

Discussion of Thermodynamic Properties:

  • Enthalpy of Formation: The standard molar enthalpy of formation represents the heat change when one mole of the compound is formed from its constituent elements in their standard states. While not directly found for the (R)-enantiomer specifically, studies on similar piperidone derivatives have utilized static bomb calorimetry to determine these values.[5] This data is fundamental for calculating the enthalpy changes of reactions involving this molecule.

  • Gibbs Free Energy: The Gibbs free energy of formation is the ultimate determinant of a compound's thermodynamic stability. It can be calculated from the enthalpy of formation and the standard entropy.[6][7] Knowledge of the Gibbs free energy is essential for predicting the spontaneity of reactions and establishing equilibrium positions.

  • LogP: The predicted LogP value of 0.5325 suggests that (R)-4-methylpiperidin-2-one has a relatively balanced hydrophilic-lipophilic character.[2] This is a critical parameter in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. A positive LogP value indicates a preference for a nonpolar environment, which can correlate with cell membrane permeability.

  • TPSA: The predicted Topological Polar Surface Area of 29.1 Ų is a descriptor of the molecule's polarity and its ability to form hydrogen bonds.[2] TPSA is a valuable tool for predicting drug transport properties, with lower values generally associated with better cell membrane permeability.

Experimental Methodologies for Property Determination

The accurate determination of physical and thermodynamic properties relies on well-established experimental techniques. The following section outlines the methodologies for key parameters.

Melting Point Determination

Principle: The melting point is determined by observing the temperature at which the solid phase transitions to a liquid at a given pressure. Differential Scanning Calorimetry (DSC) is a highly accurate and widely used method.

Experimental Workflow: Differential Scanning Calorimetry (DSC)

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument cluster_analysis Data Analysis Sample Weigh 1-5 mg of (R)-4-methylpiperidin-2-one Pan Seal in an aluminum pan Sample->Pan Load Place sample and reference pans in DSC cell Pan->Load Reference Prepare an empty reference pan Reference->Load Program Program temperature ramp (e.g., 2-10 °C/min) Load->Program Measure Measure heat flow difference Program->Measure Plot Plot heat flow vs. temperature Measure->Plot Identify Identify endothermic peak Plot->Identify Determine Determine onset temperature (Melting Point) Identify->Determine

Caption: Workflow for Melting Point Determination using DSC.

Causality: The DSC method is preferred for its high precision and ability to provide information on purity and polymorphism. The heat flow difference between the sample and a reference pan is measured as a function of temperature. The melting process results in an endothermic peak, and the onset of this peak is defined as the melting point.

Boiling Point Determination

Principle: The boiling point at reduced pressure is determined using vacuum distillation. The temperature at which the liquid boils under a specific vacuum is recorded.

Experimental Protocol:

  • Place a small quantity of (R)-4-methylpiperidin-2-one in a distillation flask.

  • Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed.

  • Connect the apparatus to a vacuum pump and a manometer to monitor the pressure.

  • Slowly evacuate the system to the desired pressure (e.g., 13 mmHg).

  • Gently heat the distillation flask.

  • Record the temperature at which the liquid begins to boil and the vapor condenses on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Trustworthiness: This method is self-validating as the boiling point is a distinct physical constant at a given pressure. Consistent and reproducible measurements across multiple runs confirm the accuracy of the determination.

Solubility Determination

Principle: The equilibrium solubility is determined by adding an excess of the solid compound to a known volume of solvent, allowing the system to reach equilibrium, and then measuring the concentration of the dissolved solute in the supernatant.

Experimental Workflow: Shake-Flask Method

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Add Add excess solid to a known volume of solvent Agitate Agitate at a constant temperature (e.g., 24-48 h) Add->Agitate Separate Separate solid and liquid (centrifugation/filtration) Agitate->Separate Analyze Analyze supernatant concentration (e.g., HPLC, UV-Vis) Separate->Analyze Calculate Calculate solubility Analyze->Calculate

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Expertise & Experience: The choice of analytical method (HPLC, UV-Vis) depends on the chromophoric properties of the molecule and the desired sensitivity. It is crucial to ensure that equilibrium has been reached, which can be verified by taking samples at different time points until the concentration remains constant.

Chiroptical Properties

As a chiral molecule, the chiroptical properties of (R)-4-methylpiperidin-2-one are of significant interest, particularly for confirming enantiomeric purity and understanding its interaction with other chiral molecules.

Key Chiroptical Properties:

  • Specific Rotation: This is a measure of the extent to which a chiral compound rotates plane-polarized light. The value is dependent on the wavelength of light, temperature, and solvent. Experimental determination using a polarimeter is essential for characterizing the enantiopure compound.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. It provides information about the stereochemistry and conformation of chiral molecules.

The determination of enantiomeric purity is critical in drug development. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying enantiomers.[8][9][10]

Implications for Drug Development

A comprehensive understanding of the physical and thermodynamic properties of (R)-4-methylpiperidin-2-one directly impacts several stages of the drug development pipeline:

  • Process Chemistry: Melting point, boiling point, and solubility data are essential for designing and optimizing synthetic routes, purification strategies (recrystallization, distillation), and scale-up operations.

  • Formulation Science: Solubility in various excipients and solvent systems is a primary determinant of the feasibility of different dosage forms (e.g., oral, injectable). The melting point influences manufacturing processes such as hot-melt extrusion.

  • Pharmacokinetics: Properties like LogP and TPSA are predictive of a drug candidate's ADME profile.[2] Early assessment of these parameters can help in prioritizing compounds with favorable drug-like properties.

  • Crystallography and Solid-State Chemistry: The ability of (R)-4-methylpiperidin-2-one to form a stable crystalline solid is advantageous for purification and handling.[11][12] Further studies into its crystal structure and potential for polymorphism are warranted to ensure consistent solid-state properties of any derived active pharmaceutical ingredient (API).

Conclusion

(R)-4-methylpiperidin-2-one is a chiral building block with significant potential in pharmaceutical research and development. This guide has provided a detailed overview of its key physical and thermodynamic properties, along with the experimental methodologies required for their determination. By leveraging this information, researchers can make more informed decisions throughout the drug discovery and development process, ultimately leading to the more efficient and effective design of novel therapeutics. A thorough characterization of this and other key intermediates is a cornerstone of a robust and scientifically sound drug development program.

References

  • Ribeiro da Silva, M. A. V., & Cabral, J. I. T. A. (2006). Thermochemistry of Some Derivatives of 2- and 4-Piperidone. The Journal of Physical Chemistry B, 110(38), 19055-19061. (URL: [Link])

  • Praliyev, K. D., et al. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Bulletin of the National Academy of Sciences of the Republic of Kazakhstan, (443), 6-13. (URL: [Link])

  • 4-methylpiperidin-2-one (C6H11NO) - PubChemLite. (URL: [Link])

  • Lee, C. S., & Chen, H. H. (1994). Determination of Enantiomeric Purity and Absolute Configuration of β‐Lactams by High‐Performance Liquid Chromatography on Chiral Columns. Journal of the Chinese Chemical Society, 41(1), 25-30. (URL: [Link])

  • 4-Methylpiperidin-2-one | C6H11NO | CID 14146878 - PubChem. (URL: [Link])

  • Shustov, G. V., et al. (1994). Stereochemistry and Chiroptical Properties of 1,3-Dialkylaziridinones (Α-Lactams). Chiral Rules for the Nonplanar Amide Chromophore. Canadian Journal of Chemistry, 72(2), 273-284. (URL: [Link])

  • Rajkumar, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. (URL: [Link])

  • Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. IUCrData, 1(1), x150001. (URL: [Link])

  • 1-Methyl-4-piperidone - Wikipedia. (URL: [Link])

  • Gibbs (Free) Energy - Chemistry LibreTexts. (URL: [Link])

  • Hammes, J., et al. (2022). Synthesis of chiral lactams by asymmetric nitrogen insertion. Chemical Science, 13(4), 1034-1039. (URL: [Link])

  • Hammes, J., et al. (2022). Synthesis of chiral lactams by asymmetric nitrogen insertion. Chemical Science, 13(4), 1034-1039. (URL: [Link])

  • Scott, D. W. (1971). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Journal of Molecular Spectroscopy, 37(1), 77-91. (URL: [Link])

  • 4-Methylpiperidin-2-one | 4720-64-3 - MilliporeSigma. (URL: [Link])

  • 4-Piperidinone, 2,2,6,6-tetramethyl- - NIST WebBook. (URL: [Link])

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(21), 2323-2337. (URL: [Link])

  • Parthiban, P., et al. (2009). Convenient synthesis and NMR spectral studies of variously substituted N-methylpiperidin-4-one-O-benzyloximes. Monatshefte für Chemie - Chemical Monthly, 140(3), 287-301. (URL: [Link])

  • Ribeiro da Silva, M. A. V., & Cabral, J. I. T. A. (2006). Standard molar enthalpies of formation of 2-, 3-, and 4-piperidinomethanol isomers. The Journal of Chemical Thermodynamics, 38(8), 1008-1012. (URL: [Link])

  • Packialakshmi, P., et al. (2022). Structure of piperidinone pharmacologically active drug. ResearchGate. (URL: [Link])

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  • Grosu, I.-G., et al. (2024). The Crystal Structures of 4-(1-Methylpiperidin-1-ium-1-yl)-2,2-Diphenylbutanamide Bromide and 4-(1-Methylpiperidin-1-ium-1-yl)-2,2-Diphenylbutanamide Bromide Hemihydrate. Molbank, 2024(4), M1904. (URL: [Link])

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Mechanism of Action of (R)-4-methylpiperidin-2-one in Alkaloid Synthesis: A Framework for Stereocontrol

An In-depth Technical Guide Abstract The piperidine ring is a ubiquitous structural motif found in over half of all known alkaloids, making the stereocontrolled synthesis of substituted piperidines a cornerstone of natur...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

The piperidine ring is a ubiquitous structural motif found in over half of all known alkaloids, making the stereocontrolled synthesis of substituted piperidines a cornerstone of natural product chemistry and drug development.[1] Chiral lactams, particularly piperidin-2-ones, have emerged as exceptionally powerful synthons for the enantioselective construction of these complex molecules. This guide elucidates the mechanistic principles governing the use of chiral piperidin-2-ones in alkaloid synthesis. While direct literature detailing the application of (R)-4-methylpiperidin-2-one is limited, its mechanism of action can be confidently inferred from the well-established principles of asymmetric synthesis demonstrated by analogous, extensively studied chiral lactam systems. We will dissect the fundamental concepts of stereocontrol using archetypal chiral auxiliaries and then apply this framework to predict the mechanistic role of the C4-methyl group in (R)-4-methylpiperidin-2-one as a chiral directing element.

The Piperidine Scaffold and the Challenge of Asymmetric Synthesis

The biological activity of piperidine-containing alkaloids is intrinsically linked to their three-dimensional structure. The precise spatial arrangement of substituents on the piperidine ring dictates molecular recognition at biological targets. Consequently, the development of synthetic methodologies that afford enantiomerically pure, diversely substituted piperidines is of paramount importance.[1][2] The core challenge lies in controlling the stereochemistry at multiple centers during the construction of the heterocyclic core. Chiral lactams serve as a robust solution to this challenge, acting as scaffolds that translate the stereochemical information of a single, pre-existing chiral center into the controlled formation of new ones.

The Archetype of Stereocontrol: Phenylglycinol-Derived Bicyclic Lactams

To understand the potential role of (R)-4-methylpiperidin-2-one, we must first examine a more complex, yet highly successful, class of chiral synthons: bicyclic lactams derived from amino alcohols like (R)- or (S)-phenylglycinol.[3][4] These systems have proven to be exceptionally versatile building blocks for the enantioselective synthesis of a wide array of alkaloids, including those of the indolizidine, quinolizidine, and indole families.[1][3][4][5]

Mechanism of Diastereoselective Alkylation

The power of these bicyclic lactams lies in their rigid, conformationally locked structure. The phenyl-bearing oxazolidine ring fused to the piperidinone core effectively shields one face of the molecule. This steric blockade dictates the trajectory of incoming reagents with high fidelity.

The primary mechanism of action involves the stereoselective alkylation of the lactam enolate. The process unfolds as follows:

  • Deprotonation: A strong base, such as s-BuLi or LDA, abstracts a proton from the α-carbon (C3) of the piperidinone ring to form a planar enolate.

  • Facial Shielding: The chiral auxiliary (the phenylglycinol-derived portion) presents a significant steric barrier on one face of the enolate.

  • Stereoselective Electrophilic Attack: The incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face, resulting in the formation of a new carbon-carbon bond with a high degree of diastereoselectivity.[1][6]

This principle is visually represented in the workflow below.

cluster_0 Mechanism of Stereoselective Alkylation Start Chiral Bicyclic Lactam (e.g., from (R)-Phenylglycinol) Base Addition of Strong Base (e.g., s-BuLi, LDA) Start->Base Enolate Formation of Shielded Enolate Base->Enolate Electrophile Introduction of Electrophile (R-X) Enolate->Electrophile Product Diastereomerically Enriched Alkylated Lactam Electrophile->Product

Caption: Workflow for diastereoselective alkylation of a chiral lactam.

Liberation of the Chiral Piperidine

After the desired stereocenters have been established, the chiral auxiliary is cleaved to unmask the enantiopure substituted piperidine. For phenylglycinol-derived lactams, this is typically achieved via reductive cleavage (e.g., hydrogenolysis), which removes the benzylic C-N bond of the auxiliary without affecting the newly formed stereocenters.[1][3]

Inferred Mechanism of Action for (R)-4-methylpiperidin-2-one

While simpler in structure, (R)-4-methylpiperidin-2-one operates on the same fundamental principle of stereocontrol, with the C4-methyl group serving as the sole chiral directing element. Its mechanism relies on conformational control rather than the rigid facial blocking seen in bicyclic systems.

Conformational Bias as the Directing Force

The piperidin-2-one ring is not planar and exists in various rapidly interconverting chair and boat conformations. In (R)-4-methylpiperidin-2-one, the methyl group will strongly prefer an equatorial position in a chair-like conformation to minimize unfavorable 1,3-diaxial steric interactions. This energetically favorable conformation will be the dominant species in solution.

This preferred conformation creates a diastereotopic environment around the ring. The two faces of the lactam are no longer equivalent; one face is sterically encumbered by the pseudo-axial protons at C2 and C6, while the other face is more accessible. The equatorial C4-methyl group further biases this environment.

Stereoselective Functionalization

When an enolate is formed at C3 (or C5), the equatorial methyl group at C4 helps to lock in a specific ring conformation. An incoming electrophile will preferentially attack from the less hindered face, which is typically the face opposite to the substituent at C4. This results in a diastereoselective functionalization.

The diagram below illustrates this concept. The (R)-methyl group at C4 forces the ring into a conformation where the top face (as drawn) is more sterically accessible for an incoming electrophile attacking the C3 enolate.

Caption: Preferential electrophilic attack on the enolate of (R)-4-methylpiperidin-2-one.

While the level of diastereoselectivity may be lower than that achieved with rigid bicyclic systems, this method provides a direct route to enantiomerically enriched 4-methyl-substituted piperidines, which are themselves valuable intermediates.

Application in the Synthesis of Indolizidine and Quinolizidine Alkaloids

The enantiomerically enriched substituted piperidones derived from these methods are key precursors for a multitude of alkaloids. A common synthetic endgame involves the elaboration of the piperidine into bicyclic systems like indolizidines or quinolizidines.

For instance, the synthesis of the indolizidine alkaloid (+)-tashiromine often involves the cyclization of a suitably functionalized piperidine derivative.[7][8] A chiral piperidine, hypothetically prepared using (R)-4-methylpiperidin-2-one as a scaffold, could be transformed into such a precursor.

Table 1: Comparison of Chiral Lactam Strategies
FeaturePhenylglycinol-Derived Lactam(R)-4-methylpiperidin-2-one
Chiral Element External Chiral AuxiliaryInternal Chiral Center
Stereocontrol High (Rigid Bicyclic System)Moderate (Conformational Bias)
Atom Economy Lower (Auxiliary is removed)Higher (Chiral center is retained)
Synthetic Steps More (Auxiliary attachment/removal)Fewer
Product Substituted piperidine4-Methyl substituted piperidine

Representative Experimental Protocol: Synthesis of an Indolizidine Core

The following is a generalized protocol based on literature precedents for the construction of an indolizidine framework from a substituted piperidine, illustrating a potential downstream application.[3][7][9]

Step 1: N-Alkylation of the Chiral Piperidine

  • To a solution of the chiral substituted piperidine (1.0 eq) in anhydrous acetonitrile (0.1 M), add potassium carbonate (3.0 eq) and the desired electrophile (e.g., 1-bromo-3-chloropropane, 1.2 eq).

  • Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the N-alkylated piperidine.

Step 2: Intramolecular Cyclization (Acyliminium Ion Formation)

  • Dissolve the N-alkylated piperidine containing a side-chain nucleophile (e.g., an allylsilane) (1.0 eq) in anhydrous dichloromethane (0.05 M).[8][9]

  • Cool the solution to -78 °C under an inert atmosphere.

  • Add a Lewis acid (e.g., BF₃·OEt₂, 1.5 eq) dropwise.

  • Allow the reaction to warm slowly to room temperature and stir for 4-12 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the indolizidinone core.

Step 3: Reduction to the Indolizidine Alkaloid

  • Dissolve the indolizidinone (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere.

  • Cool the solution to 0 °C and add lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours.

  • Cool the reaction to 0 °C and quench sequentially by the careful addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting suspension vigorously for 1 hour, then filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate to yield the crude indolizidine alkaloid, which can be further purified if necessary.

Conclusion

The mechanism of action for (R)-4-methylpiperidin-2-one in alkaloid synthesis, while not explicitly detailed in extensive literature, can be confidently projected from the foundational principles of asymmetric synthesis established by more complex chiral lactams. Its utility lies in the ability of the C4-methyl group to induce a conformational bias in the piperidinone ring. This bias creates a diastereotopic environment that directs the stereoselective introduction of new substituents, particularly at the C3 and C5 positions. The resulting enantiomerically-enriched 4-methylpiperidine serves as a valuable intermediate for the total synthesis of various alkaloid families. This approach offers advantages in atom economy and step efficiency over methods requiring external chiral auxiliaries, providing a direct and powerful strategy for the construction of complex, stereodefined molecular architectures.

References

  • Amat, M., Pérez, M., Llor, N., & Bosch, J. (2003). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry, 68(5), 1919–1928. [Link]

  • Amat, M., Llor, N., Griera, R., Pérez, M., & Bosch, J. (2011). Enantioselective Synthesis of Alkaloids from Phenylglycinol-Derived Lactams. Natural Product Communications, 6(4), 1934578X1100600. [Link]

  • Amat, M., & Bosch, J. (2002). Enantioselective synthesis of indole alkaloids from chiral lactams. Dipòsit Digital de la Universitat de Barcelona. [Link]

  • Amat, M., Pérez, M., & Bosch, J. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. Chemical Communications, (5), 526–527. [Link]

  • Chamberlain, S. D., & Giblin, G. M. P. (2016). New syntheses of (±)-tashiromine and (±)-epitashiromine via enaminone intermediates. Beilstein Journal of Organic Chemistry, 12, 2609–2613. [Link]

  • Wang, Y., et al. (2015). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Chemical Research, 39(1), 1-4.
  • Marsden, S. P., & Deplancke, C. (2008). Total synthesis of the indolizidine alkaloid tashiromine. Beilstein Journal of Organic Chemistry, 4, 36. [Link]

  • Marsden, S. P., & Deplancke, C. (2008). Total synthesis of the indolizidine alkaloid tashiromine. Beilstein Journal of Organic Chemistry, 4, 36. [Link]

  • Comesse, S., et al. (2008). Synthesis of (R)-Dihydropyridones as Key Intermediates for an Efficient Access to Piperidine Alkaloids. Molecules, 13(4), 817-829. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Enantioselective Synthesis of (R)-4-methylpiperidin-2-one

Introduction: The Significance of (R)-4-methylpiperidin-2-one in Modern Drug Discovery The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as one of the most prevalent N-heterocycles in FDA-approv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of (R)-4-methylpiperidin-2-one in Modern Drug Discovery

The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals.[1] Within this structural class, chiral substituted piperidin-2-ones (also known as δ-valerolactams) serve as critical intermediates for a host of biologically active molecules. Specifically, (R)-4-methylpiperidin-2-one is a valuable chiral building block whose stereocenter at the C4 position is pivotal for defining the pharmacological profile of target compounds. Its synthesis in high enantiomeric purity is a frequent challenge in process chemistry and drug development, demanding robust, scalable, and selective synthetic strategies.

This document provides detailed application notes for three distinct and powerful protocols for the enantioselective synthesis of (R)-4-methylpiperidin-2-one. Each method is presented with an in-depth explanation of the underlying scientific principles, step-by-step experimental procedures, and a comparative analysis to guide researchers in selecting the optimal approach for their specific needs. The strategies covered are:

  • Asymmetric Hydrogenation via Dynamic Kinetic Resolution: A highly efficient metal-catalyzed approach that converts a prochiral precursor into the desired enantiomer in high yield and selectivity.

  • Enzymatic Kinetic Resolution (EKR): A biocatalytic method leveraging the exquisite stereoselectivity of enzymes to resolve a racemic mixture.

  • Chiral Auxiliary-Mediated Synthesis: A classic, substrate-controlled approach that provides reliable and predictable stereochemical outcomes.

Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation via Dynamic Kinetic Resolution (DKR)

Principle and Rationale

Asymmetric transfer hydrogenation is a premier strategy for the synthesis of chiral compounds.[2][3] This protocol employs a dynamic kinetic resolution (DKR) approach. The starting material, a racemic β-substituted α-oxolactone, undergoes in-situ racemization under basic conditions. A chiral Ruthenium(II) catalyst then selectively hydrogenates one of the rapidly equilibrating enantiomers, funneling the entire racemic starting material into a single diastereomer of the product with high enantiopurity.[3]

The choice of a Ru(II) catalyst complexed with a chiral N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligand is critical. This complex creates a well-defined chiral environment that differentiates between the two enantiomers of the substrate, leading to a highly stereoselective hydride transfer from the formate donor to the ketone, establishing two new stereocenters simultaneously.[3]

Experimental Workflow Diagram

G cluster_prep Catalyst & Reaction Setup cluster_reaction DKR Reaction cluster_workup Work-up & Purification cluster_analysis Analysis cat_prep Prepare Ru-TsDPEN catalyst solution [RuCl(p-cymene)((R,R)-TsDPEN)] reac_setup Combine substrate, catalyst, and HCOOH/NEt₃ in solvent cat_prep->reac_setup Add to reaction vessel stir Stir at specified temperature (e.g., 28 °C) reac_setup->stir monitor Monitor reaction progress by TLC/HPLC stir->monitor quench Quench reaction monitor->quench Upon completion extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify analyze Determine yield and enantiomeric excess (chiral HPLC) purify->analyze

Caption: Workflow for Ru-catalyzed Dynamic Kinetic Resolution.

Quantitative Data Summary
EntrySubstrateCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)d.r. (cis:trans)e.e. (%)
1Rac-4-methyl-dihydrofuran-2,3-dione1.0CH₂Cl₂281295>99:199

Data adapted from analogous systems described in the literature.[3]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of related α-oxobutyrolactones.[3]

Materials:

  • Racemic 4-methyl-dihydrofuran-2,3-dione (1.0 equiv)

  • [RuCl(p-cymene)((R,R)-TsDPEN)] (0.01 equiv)

  • Formic acid (HCOOH) (5.0 equiv)

  • Triethylamine (NEt₃) (2.0 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add racemic 4-methyl-dihydrofuran-2,3-dione (e.g., 1 mmol, 114.1 mg).

  • Add the chiral catalyst [RuCl(p-cymene)((R,R)-TsDPEN)] (0.01 mmol, 6.4 mg).

  • Dissolve the solids in anhydrous CH₂Cl₂ (5 mL).

  • Prepare the azeotropic mixture of HCOOH/NEt₃ by mixing formic acid (5 mmol, 0.19 mL) and triethylamine (2 mmol, 0.28 mL).

  • Add the freshly prepared HCOOH/NEt₃ mixture to the reaction flask.

  • Stir the reaction mixture at 28 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate, e.g., 3:1) to afford the desired (3S,4R)-3-hydroxy-4-methyl-dihydofuran-2-one.

  • The resulting α-hydroxy lactone can be converted to (R)-4-methylpiperidin-2-one through standard procedures (e.g., mesylation, azide displacement, reduction, and cyclization).

Protocol 2: Lipase-Catalyzed Enzymatic Kinetic Resolution (EKR)

Principle and Rationale

Enzymatic kinetic resolution is a powerful green chemistry tool that utilizes the high stereoselectivity of enzymes to separate enantiomers of a racemic mixture.[4][5] This protocol uses a lipase, such as Candida antarctica Lipase B (CAL-B), to selectively acylate one enantiomer of racemic 4-methylpiperidin-2-one.[4]

The enzyme's active site is a chiral pocket that preferentially binds and catalyzes the acylation of one enantiomer (e.g., the (S)-enantiomer) at a much faster rate than the other. This leaves the unreacted (R)-enantiomer in high enantiomeric excess. The acylated product can then be easily separated from the desired unreacted product by standard chromatographic methods. The theoretical maximum yield for the desired enantiomer in a classic kinetic resolution is 50%.

Reaction Scheme Diagram

G cluster_products racemate (R/S)-4-methylpiperidin-2-one acyl_donor + Acyl Donor (e.g., Vinyl Acetate) enzyme Lipase (CAL-B) Solvent (e.g., THF) product_R (R)-4-methylpiperidin-2-one (unreacted, high e.e.) enzyme->product_R product_S_acyl (S)-N-acetyl-4-methylpiperidin-2-one (acylated) enzyme->product_S_acyl midpoint->enzyme k_R (slow) midpoint->enzyme k_S (fast)

Caption: Principle of Enzymatic Kinetic Resolution.

Quantitative Data Summary
EntryEnzymeAcyl DonorSolventConversion (%)Yield of (R)-product (%)e.e. of (R)-product (%)
1CAL-B (immobilized)Vinyl AcetateTHF~5048>99

Data based on typical performance for lipase-catalyzed resolutions.[4][5]

Detailed Experimental Protocol

This protocol is a representative procedure for lipase-catalyzed kinetic resolution.[4]

Materials:

  • Racemic 4-methylpiperidin-2-one (1.0 equiv)

  • Immobilized Candida antarctica Lipase B (CAL-B) (e.g., Novozym 435) (20 mg/mmol of substrate)

  • Vinyl acetate (1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a flask, dissolve racemic 4-methylpiperidin-2-one (e.g., 1 mmol, 113.2 mg) in anhydrous THF (10 mL).

  • Add vinyl acetate (1.5 mmol, 0.14 mL).

  • Add the immobilized CAL-B enzyme (20 mg).

  • Seal the flask and shake the suspension at a constant temperature (e.g., 40 °C) in an orbital incubator.

  • Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC or GC to determine the enantiomeric excess of the remaining starting material and the conversion rate.

  • When the conversion reaches approximately 50% (which typically yields the highest e.e. for the unreacted substrate), stop the reaction.

  • Filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with solvent and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude mixture using flash column chromatography on silica gel. Elute first with a non-polar solvent system (e.g., hexanes/ethyl acetate 8:2) to isolate the acylated (S)-product, then increase the polarity (e.g., hexanes/ethyl acetate 1:1) to elute the desired (R)-4-methylpiperidin-2-one.

  • Combine the relevant fractions and remove the solvent to yield the final product. Confirm the enantiomeric excess using chiral HPLC.

Protocol 3: Chiral Auxiliary-Mediated Asymmetric Alkylation

Principle and Rationale

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[6] The Evans oxazolidinone auxiliaries are among the most reliable and widely used for stereoselective alkylations.

In this approach, the chiral auxiliary is first acylated with a suitable precursor like 4-pentenoic acid. The resulting N-acyloxazolidinone creates a rigid conformational bias. Deprotonation with a strong base like lithium diisopropylamide (LDA) forms a specific Z-enolate, which is sterically shielded on one face by the substituent on the auxiliary (e.g., a benzyl or isopropyl group). The subsequent addition of an electrophile (methyl iodide) occurs from the less hindered face, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. Finally, the auxiliary is cleaved under mild conditions and can be recovered, while the product undergoes cyclization to yield the target (R)-4-methylpiperidin-2-one.

Mechanism and Stereocontrol

G cluster_step1 Step 1: Acylation cluster_step2 Step 2: Diastereoselective Alkylation cluster_step3 Step 3: Auxiliary Cleavage & Cyclization aux Chiral Oxazolidinone Auxiliary n_acyl N-Acyloxazolidinone aux->n_acyl acyl Acyl Halide (4-pentenoyl chloride) acyl->n_acyl enolate Formation of Z-Enolate (LDA) n_acyl->enolate alkylation Alkylation with MeI (Stereocontrolled) enolate->alkylation product_alk Alkylated Product (High d.r.) alkylation->product_alk cleavage Cleavage of Auxiliary (e.g., LiOH/H₂O₂) product_alk->cleavage cyclization Intramolecular Cyclization cleavage->cyclization final_product (R)-4-methylpiperidin-2-one cyclization->final_product

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Quantitative Data Summary
EntryAuxiliaryBaseElectrophileDiastereomeric Ratio (d.r.)Yield (%)e.e. (%)
1(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneLDAMeI>98:2~75 (over 3 steps)>99

Data is representative of Evans auxiliary chemistry.

Detailed Experimental Protocol

This protocol is based on well-established Evans asymmetric alkylation and subsequent transformations.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv)

  • n-Butyllithium (n-BuLi)

  • 4-pentenoyl chloride

  • Lithium diisopropylamide (LDA)

  • Methyl iodide (MeI)

  • Lithium hydroxide (LiOH) / Hydrogen peroxide (H₂O₂)

  • Appropriate solvents (THF, etc.), all anhydrous

Procedure:

  • Acylation:

    • Dissolve the (4R,5S)-oxazolidinone auxiliary (1.0 equiv) in anhydrous THF at -78 °C.

    • Add n-BuLi (1.05 equiv) dropwise and stir for 15 min.

    • Add 4-pentenoyl chloride (1.1 equiv) and allow the reaction to warm to 0 °C over 1 hour.

    • Work up with aqueous NH₄Cl and extract the product. Purify to obtain the N-pentenoyl-oxazolidinone.

  • Asymmetric Alkylation:

    • Dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous THF at -78 °C.

    • Add LDA (1.2 equiv), freshly prepared or as a solution, dropwise and stir for 30 min to form the enolate.

    • Add methyl iodide (1.5 equiv) and stir at -78 °C for 2-4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

    • Purify by column chromatography to isolate the alkylated product.

  • Auxiliary Cleavage and Cyclization:

    • The alkylated intermediate can be converted to the target lactam through a multi-step sequence: reduction of the terminal alkene to an amine precursor (e.g., via hydroboration/oxidation followed by conversion to an amine), cleavage of the auxiliary, and subsequent intramolecular cyclization.

    • Alternatively, for a more direct route, the auxiliary is first cleaved. Dissolve the alkylated product in a THF/H₂O mixture at 0 °C.

    • Add aqueous hydrogen peroxide followed by aqueous lithium hydroxide. Stir until the starting material is consumed.

    • Work up to isolate the chiral carboxylic acid.

    • This acid is then converted to (R)-4-methylpiperidin-2-one via standard functional group manipulations (e.g., Curtius rearrangement followed by cyclization).

Summary and Comparison of Protocols

FeatureAsymmetric Hydrogenation (DKR)Enzymatic Kinetic Resolution (EKR)Chiral Auxiliary Method
Principle Stereoselective reduction of a prochiral precursorStereoselective reaction on a racemateSubstrate-controlled diastereoselective reaction
Max. Yield 100%50%~80-90%
Key Reagent Chiral Ru-catalystLipase (e.g., CAL-B)Stoichiometric chiral auxiliary
Pros High yield, high e.e., catalyticMild conditions, high e.e., green chemistryHigh reliability, predictable outcome, well-established
Cons Requires specific precursor, precious metal catalystMax 50% yield, requires separation of productsMulti-step, stoichiometric use of chiral reagent
Best For... Large-scale synthesis where precursor is availableProcesses where mild conditions are criticalEarly-stage discovery, reliability over atom economy

References

  • Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling.Organic Letters.
  • Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis...PubMed.
  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones.The Journal of Organic Chemistry.
  • Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones...and Its CAL-B-Assisted Enzymatic Resolution.MDPI.
  • Enzymatic Kinetic Resolution of Piperidine Atropisomers... ResearchGate. Available at: [Link]

  • Chiral auxiliary. Wikipedia. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: (R)-4-methylpiperidin-2-one as a Versatile Chiral Building Block in Drug Discovery

Introduction: The Imperative of Chirality and the Power of the Piperidine Scaffold In modern drug discovery, the three-dimensional architecture of a molecule is not a trivial detail; it is a critical determinant of thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Chirality and the Power of the Piperidine Scaffold

In modern drug discovery, the three-dimensional architecture of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. Living systems are inherently chiral, and biological targets such as enzymes and receptors often exhibit profound stereoselectivity. This means that of two enantiomers—mirror-image molecules—one may fit perfectly into a target's binding site and elicit a desired therapeutic response, while the other may be inactive or, in some cases, cause harmful off-target effects. Recognizing this, regulatory bodies like the FDA have established guidelines that necessitate a thorough evaluation of each enantiomer in a chiral drug candidate.[1][2] Consequently, the ability to construct molecules with precise stereochemical control is a cornerstone of medicinal chemistry.

Among the most ubiquitous heterocyclic scaffolds in pharmaceuticals is the piperidine ring.[3] Its prevalence stems from its favorable physicochemical properties: the saturated, non-planar ring system can project substituents into distinct spatial vectors, enabling exquisite optimization of interactions with biological targets, while its basic nitrogen atom often improves aqueous solubility and provides a handle for salt formation.

This guide focuses on a particularly valuable derivative: (R)-4-methylpiperidin-2-one (also known as (R)-4-methyl-δ-valerolactam). As a chiral building block, it offers a pre-installed stereocenter in a conformationally restrained six-membered ring. This single chiral center acts as a powerful control element, directing the stereochemical outcome of subsequent reactions and enabling the efficient, asymmetric synthesis of complex drug candidates. These application notes provide a detailed exploration of its synthesis, quality control, and core synthetic applications, complete with field-proven protocols and a case study illustrating its relevance in constructing advanced pharmaceutical agents.

Section 1: Synthesis and Quality Control of (R)-4-methylpiperidin-2-one

The acquisition of enantiomerically pure (R)-4-methylpiperidin-2-one is the essential first step. The primary strategies for obtaining such chiral molecules are asymmetric synthesis, where the desired enantiomer is formed selectively, and chiral resolution, where a racemic mixture is separated.[4] Catalytic asymmetric synthesis is often preferred for its efficiency and atom economy.

Protocol 1: Catalytic Asymmetric Synthesis (Representative Method)

While multiple routes exist, a robust and scalable approach involves the asymmetric hydrogenation of a pyridinone precursor. This method leverages powerful transition-metal catalysts paired with chiral ligands to induce high enantioselectivity.[3][5]

Causality Behind the Method: The choice of an Iridium or Rhodium catalyst complexed with a chiral bisphosphine ligand (e.g., (R)-SynPhos) is critical.[5][6] The chiral ligand creates an asymmetric coordination environment around the metal center. When the prochiral pyridinone substrate binds to this complex, the ligand's steric and electronic properties favor hydrogen delivery to one specific face of the double bond, leading to the preferential formation of the (R)-enantiomer. The N-protecting group (e.g., Boc) is used to enhance solubility and prevent catalyst inhibition by the free amine.

Step-by-Step Protocol:

  • Precursor Synthesis: Synthesize the 4-methyl-2(1H)-pyridone precursor via established literature methods.

  • N-Protection: To a solution of 4-methyl-2(1H)-pyridone (1.0 eq) in anhydrous Dichloromethane (DCM), add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 eq). Stir at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material. Purify via column chromatography to yield N-Boc-4-methyl-2-pyridone.

  • Catalyst Preparation: In a nitrogen-filled glovebox, stir the catalyst precursor [Ir(COD)Cl]₂ (0.01 eq) and the chiral ligand (R)-SynPhos (0.022 eq) in degassed 1:1 DCM/Methanol for 30 minutes at room temperature to form the active catalyst solution.

  • Asymmetric Hydrogenation: Transfer the catalyst solution to a stainless-steel autoclave containing the N-Boc-4-methyl-2-pyridone substrate (1.0 eq) dissolved in degassed methanol.

  • Seal the autoclave, purge three times with hydrogen gas, and then pressurize to 600 psi (approx. 40 atm).[5]

  • Stir the reaction mixture vigorously at 25-30 °C for 24 hours.

  • Work-up and Deprotection: Carefully vent the autoclave. Concentrate the reaction mixture in vacuo. Dissolve the residue in DCM and treat with Trifluoroacetic acid (TFA, 5-10 eq) at 0 °C, then warm to room temperature for 1-2 hours to remove the Boc group.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of Ethyl Acetate in Hexanes) to afford pure (R)-4-methylpiperidin-2-one.

Protocol 2: Quality Control - Determination of Enantiomeric Excess (ee)

Verifying the enantiomeric purity of the building block is non-negotiable. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[7]

Principle of Operation: A Chiral Stationary Phase (CSP) contains a chiral selector that transiently and diastereomerically interacts with the enantiomers of the analyte. The difference in the stability of these temporary diastereomeric complexes results in different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of the synthesized (R)-4-methylpiperidin-2-one at approximately 1 mg/mL in the mobile phase solvent (e.g., Hexane/Isopropanol mixture). Also prepare a sample of the racemic (50:50 R/S) material, if available, to confirm peak identity.

  • Instrumentation Setup: Equip the HPLC system with a suitable chiral column and set the parameters as outlined in the table below. Allow the system to equilibrate until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of the sample solution onto the column.

  • Data Analysis: Record the chromatogram. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100

ParameterTypical ConditionRationale
Chiral Column Daicel Chiralpak AD-H or OD-HPolysaccharide-based CSPs are broadly effective for separating a wide range of chiral compounds.
Mobile Phase 90:10 Hexane : Isopropanol (Isocratic)Normal phase elution often provides the best resolution for this class of compounds.
Flow Rate 0.5 - 1.0 mL/minBalances resolution and analysis time.
Column Temp. 25 °CRoom temperature is a standard starting point; can be adjusted to optimize separation.
Detection UV at 210 nmDetects the lactam carbonyl chromophore.

Section 2: Core Synthetic Applications

(R)-4-methylpiperidin-2-one is not merely a scaffold but an active participant in synthesis. Its key reactive sites allow for controlled, sequential functionalization.

Caption: Key reactive sites of (R)-4-methylpiperidin-2-one.

Protocol 3: N-Alkylation and N-Arylation

Functionalizing the lactam nitrogen is a primary strategy for introducing substituents that can occupy specific pockets in a target protein, enhance cell permeability, or modulate metabolic stability.

Causality Behind the Method: Direct N-alkylation is a standard Sₙ2 reaction where the lactam nitrogen acts as a nucleophile.[8] A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) is used to deprotonate the nitrogen without competing in the reaction. A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the Sₙ2 mechanism.[9]

Step-by-Step Protocol (N-Alkylation):

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (R)-4-methylpiperidin-2-one (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add finely ground potassium carbonate (K₂CO₃, 2.0 eq). Stir the suspension for 15 minutes at room temperature.

  • Alkylating Agent: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to 50-60 °C and monitor by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction to room temperature and pour it into cold water. Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to yield the N-alkylated product.

For N-arylation, more advanced methods like Buchwald-Hartwig cross-coupling are employed, using a palladium catalyst and a suitable phosphine ligand to form a C-N bond with an aryl halide.

Protocol 4: Diastereoselective α-Functionalization

This application is where the true value of the chiral building block is realized. The pre-existing stereocenter at C4 directs the stereochemistry of new C-C bond formation at the adjacent C3 position.

Causality Behind the Method: A strong, sterically hindered base like Lithium Diisopropylamide (LDA) is used at low temperature (-78 °C) to rapidly and irreversibly deprotonate one of the α-protons, forming the kinetic lithium enolate. The (R)-methyl group at C4 forces the piperidine ring into a conformation where one face of the enolate is sterically shielded. Consequently, an incoming electrophile will preferentially approach from the less hindered face, resulting in the formation of one diastereomer in significant excess.[10]

Alpha_Functionalization start (R)-4-methylpiperidin-2-one step1 1. LDA, THF, -78°C 2. Add Electrophile (E+) start->step1 Deprotonation product Diastereomerically Enriched 3-substituted Product step1->product Alkylation enolate Chiral Lithium Enolate (Key Intermediate) step1->enolate Forms

Caption: Workflow for diastereoselective α-functionalization.

Step-by-Step Protocol (α-Alkylation):

  • Setup: In a flame-dried, three-neck flask under argon, dissolve N-protected (e.g., N-benzyl) (R)-4-methylpiperidin-2-one (1.0 eq) in anhydrous Tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of freshly prepared LDA (1.1 eq) in THF dropwise via syringe over 20 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Electrophile Addition: Add the electrophile (e.g., methyl iodide, 1.2 eq) dropwise to the enolate solution. Maintain the temperature at -78 °C and stir for 2-3 hours.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification & Analysis: Purify the product by column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by HPLC/GC analysis.

Section 3: Case Study - The Piperidinone Core in Complex Drug Candidates

The synthetic strategies detailed above are not merely academic exercises; they are foundational to the construction of highly complex and potent therapeutics. A prominent example is the class of small-molecule inhibitors targeting the MDM2-p53 protein-protein interaction, a key pathway in cancer therapy.[11]

Case Study: AM-8553, an MDM2-p53 Inhibitor

The potent and selective inhibitor AM-8553 features a heavily substituted piperidinone core.[12][13][14] While its reported synthesis is complex and involves multiple steps, its structure highlights the utility of the piperidinone scaffold. The core acts as a rigid framework to correctly orient multiple substituents—two different aryl groups, an alkyl side chain, and an acetic acid moiety—into the deep hydrophobic pockets of MDM2 that normally bind the p53 tumor suppressor protein.[11][15]

The principles of stereocontrol are paramount in its synthesis. An efficient, second-generation synthesis of AM-8553 relies on a Noyori dynamic kinetic resolution and a highly diastereoselective allylation to set the key stereocenters on the piperidinone ring.[12][13] This underscores how methodologies that control stereochemistry, like the α-functionalization described in Protocol 4, are critical for accessing such complex, biologically active molecules.

Retrosynthesis cluster_main Retrosynthetic Analysis AM8553 AM-8553 (Complex Target) Piperidinone Chiral Piperidinone Core AM8553->Piperidinone Key Disconnections Fragments Simpler Achiral Starting Materials Piperidinone->Fragments Asymmetric Synthesis

Sources

Method

Application Note: Catalytic Asymmetric Synthesis of (R)-4-Methylpiperidin-2-one

Executive Summary & Mechanistic Rationale The synthesis of highly enantioenriched saturated nitrogen heterocycles, specifically (R)-4-methylpiperidin-2-one, is a critical bottleneck in the development of complex pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of highly enantioenriched saturated nitrogen heterocycles, specifically (R)-4-methylpiperidin-2-one, is a critical bottleneck in the development of complex pharmaceutical intermediates. The traditional approach to accessing these 3D architectures involves the direct asymmetric homogeneous hydrogenation of flat, aromatic 2-pyridones. However, breaking the aromaticity of 2-pyridones requires harsh conditions that often compromise enantioselectivity[1].

As an Application Scientist evaluating synthetic routes, it is crucial to recognize that the 4-methyl substitution pattern presents a unique steric challenge. During direct hydrogenation, the 4-methyl group provides minimal steric differentiation for enantiodetermining face-coordination compared to 3- or 6-substituted analogues[2]. Consequently, while direct hydrogenation offers excellent atom economy, it yields low enantiomeric excess (ee). To overcome this, drug development professionals must often pivot to an alternative catalytic strategy: the enantioselective reductive desymmetrization of glutarimides[3].

This guide details both the direct hydrogenation protocol and the high-ee desymmetrization alternative, providing a comprehensive toolkit for process chemists.

Pathway A: Direct Asymmetric Homogeneous Hydrogenation

The first homogeneous asymmetric hydrogenation of 2-pyridones was achieved using a highly specialized ruthenium complex bearing chiral N-heterocyclic carbene (NHC) ligands[1].

Causality & Expert Insight

Contrary to typical asymmetric hydrogenations where sub-zero temperatures are employed to lock the transition state and enhance enantioselectivity, the hydrogenation of 4-methyl-2-pyridone strictly requires a higher reaction temperature (25 °C)[2]. At sub-zero temperatures, the high viscosity of the solvent and the restricted conformational dynamics of the Ru-NHC catalyst severely inhibit the required face-selective coordination, leading to a near-racemic mixture[2]. By running the reaction at 25 °C, the catalyst achieves the necessary flexibility to furnish the product in 91% yield, albeit with a moderate 32% ee (66:34 er)[2].

Experimental Protocol (Glorius Method)

This protocol is a self-validating system: successful active catalyst formation is visually confirmed by a solubility shift during the 70 °C incubation, and final conversion is validated by the disappearance of aromatic protons via 1 H NMR.

  • Catalyst Pre-activation (Glovebox Required):

    • Inside an argon-filled glovebox, charge a flame-dried, screw-capped Schlenk tube with[Ru(2-Me-allyl) 2​ (cod)] (4.8 mg, 0.015 mmol), the chiral ligand SINpEt·HBF 4​ (14.5 mg, 0.031 mmol), and dry KOt-Bu (5.0 mg, 0.045 mmol)[1].

    • Suspend the mixture in 0.5 mL of dry hexane. Stir the suspension at 70 °C for 16 hours to form the active Ru-NHC complex.

    • Cool to room temperature, add 0.5 mL of t-AmOH (to act as a proton shuttle), and stir for 1 hour[1].

  • Substrate Loading:

    • Transfer the activated catalyst solution under argon to a glass vial containing 4-methyl-2-pyridone (0.3 mmol) and a magnetic stir bar[1].

  • High-Pressure Hydrogenation:

    • Place the glass vial into a 150 mL stainless-steel high-pressure reactor.

    • Purge the reactor with H 2​ gas, then pressurize to exactly 120 bar[1].

    • Stir the reaction vigorously at 25 °C for 24 hours[2].

  • Workup & Validation:

    • Depressurize the reactor carefully. Filter the crude mixture through a short plug of silica using 5% MeOH in CH 2​ Cl 2​ to remove ruthenium residues[1].

    • Purify via flash column chromatography. Validate the 66:34 enantiomeric ratio using chiral phase GC or HPLC[1].

Pathway B: Enantioselective Reductive Desymmetrization (High-ee Alternative)

To bypass the inherent steric limitations of direct 4-methyl-2-pyridone hydrogenation, a stereoablative desymmetrization of N-protected 4-methylglutarimide offers a superior enantioselective route, achieving up to 90% ee[3].

Causality & Expert Insight

This method utilizes an oxazaborolidine catalyst derived from cis-1-amino-indan-2-ol. The addition of BH 3​ ·THF selectively reduces one of the imide carbonyls, breaking the internal mirror plane of the glutarimide[3]. The brilliance of this pathway lies in its stereoablative mechanism: the reaction proceeds through a dynamic hydroxy-lactam intermediate where a double stereo-differentiation process effectively ablates the minor diastereomer[4]. A subsequent deoxygenation step locks in the (4R) stereocenter[3].

Experimental Protocol (Jones Method)

This protocol is self-validating: the critical anhydrous environment required for the oxazaborolidine catalyst is physically guaranteed by the continuous azeotropic distillation of toluene prior to borane addition.

  • In Situ Catalyst Generation:

    • In a dry flask, dissolve (1R,2S)-cis-amino-indan-2-ol (1.00 mmol) in dry toluene (3 mL). Add trimethylboroxine (0.33 mmol)[3].

    • Stir for 30 minutes at room temperature, then perform an azeotropic distillation under vacuum to remove water and toluene. Re-dissolve the resulting residue in dry CH 2​ Cl 2​ (5 mL) to form a stock catalyst solution[3].

  • Desymmetrization Reduction:

    • In a separate flask, dissolve N-benzyl-4-methylglutarimide (1.00 mmol) in dry CH 2​ Cl 2​ . Add 10 mol % of the prepared oxazaborolidine catalyst solution[3].

    • Dropwise, add 1.0 equivalent of BH 3​ ·THF. Stir at room temperature for 24 hours[3]. Monitor via TLC for the formation of the intermediate hydroxy-lactam.

  • Deoxygenation:

    • Quench the reaction carefully, perform an aqueous workup, and extract the intermediate into CH 2​ Cl 2​ .

    • Add Et 3​ SiH and trifluoroacetic acid (TFA). Stir for 1 hour to fully deoxygenate the hydroxy-lactam into the target piperidone[3].

  • Isolation:

    • Purify via flash column chromatography (EtOAc : petroleum ether : Et 3​ N = 2:8:0.05). The product, (4R)-1-(phenylmethyl)-4-methylpiperidin-2-one, is isolated as a pale yellow oil[3]. Validate the 90% ee via chiral HPLC (e.g., Lux 3 column)[3].

Quantitative Data & Strategy Selection

When designing a scale-up route, chemists must weigh the atom economy of direct hydrogenation against the enantiomeric purity of the desymmetrization route.

ParameterPathway A: Direct Homogeneous HydrogenationPathway B: Reductive Desymmetrization
Starting Material 4-Methyl-2-pyridoneN-Benzyl-4-methylglutarimide
Catalyst System [Ru(2-Me-allyl) 2​ (cod)] / SINpEt·HBF 4​ cis-1-Amino-indan-2-ol / Trimethylboroxine
Primary Reductant H 2​ gas (120 bar)BH 3​ ·THF
Operating Temperature 25 °C (Critical for ee)Room Temperature
Chemical Yield 91% 46% (over 2 steps)
Enantiomeric Excess 32% (66:34 er)90%
Strategic Advantage High atom economy, single-step operationExceptional enantioselectivity

Reaction Pathway Visualization

G Sub1 4-Methyl-2-pyridone Cat1 Ru-NHC Catalyst + 120 bar H2 Sub1->Cat1 Direct Hydrogenation Sub2 4-Methylglutarimide Cat2 Oxazaborolidine Catalyst + BH3·THF Sub2->Cat2 Desymmetrization Prod (R)-4-Methylpiperidin-2-one (Target Scaffold) Cat1->Prod Yield: 91%, ee: 32% Int Hydroxy-lactam Intermediate (Stereoablative Upgrade) Cat2->Int Enantioselective Reduction Red Et3SiH / TFA (Deoxygenation) Int->Red Red->Prod Yield: 46%, ee: 90%

Fig 1. Divergent catalytic pathways for the synthesis of (R)-4-methylpiperidin-2-one.

References

  • Wysocki, J., Schlepphorst, C., & Glorius, F. (2015). Asymmetric Homogeneous Hydrogenation of 2-Pyridones. Synlett, 26(11), 1557-1562. Thieme Connect. URL:[Link]

  • Kutama, I. U., & Jones, S. (2015). Enantioselective Desymmetrization of Glutarimides Catalyzed by Oxazaborolidines Derived from cis-1-Amino-indan-2-ol. The Journal of Organic Chemistry, 80(22), 11468-11479. ACS Publications. URL:[Link]

Sources

Application

Application Note: Protocol for the N-Alkylation and Functionalization of (R)-4-Methylpiperidin-2-one

Introduction & Strategic Rationale (R)-4-methylpiperidin-2-one is a highly valuable chiral δ -lactam building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

(R)-4-methylpiperidin-2-one is a highly valuable chiral δ -lactam building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its structural motif is a core pharmacophore in several clinical candidates, including metabotropic glutamate receptor 5 (mGluR5) modulators[1] and orexin receptor antagonists[2].

The functionalization of this scaffold typically begins with N-alkylation , followed by downstream modifications such as α -alkylation or halogenation at the C3 position. However, lactams present a unique chemoselectivity challenge: upon deprotonation, they form an ambidentate anion capable of reacting at either the nitrogen (N-alkylation) or the oxygen (O-alkylation)[3].

This application note provides a field-proven, self-validating protocol for the highly regioselective N-alkylation of (R)-4-methylpiperidin-2-one, followed by a methodology for its subsequent C3-functionalization. By leveraging Hard-Soft Acid-Base (HSAB) theory and precise counter-ion control, this guide ensures reproducible, high-yield transformations.

Mechanistic Causality: Controlling the Ambident Anion

The regioselectivity of lactam alkylation is dictated by the reaction conditions. Deprotonation of the amide N-H yields a resonance-stabilized enolate-like intermediate.

  • N-Alkylation (Desired): Nitrogen is the "softer" nucleophile. According to HSAB theory, soft electrophiles (e.g., alkyl iodides, benzyl bromides) strongly favor N-alkylation. Furthermore, using sodium ( Na+ ) or potassium ( K+ ) bases in polar aprotic solvents (THF, DMF) allows the alkali metal to coordinate with the "harder" oxygen atom, sterically and electronically shielding it from the electrophile[4].

  • O-Alkylation (Undesired): Occurs when using "hard" electrophiles (e.g., trialkyloxonium salts, alkyl sulfonates) or when utilizing silver ( Ag+ ) salts, which heavily coordinate the nitrogen atom[3].

G SM (R)-4-methylpiperidin-2-one Base Base Addition (NaH, THF, 0 °C) SM->Base Anion Ambident Anion Resonance Stabilized Base->Anion N_Alk N-Alkylation (Major) Soft Electrophile (R-Br) Anion->N_Alk Kinetic/Thermodynamic Control O_Alk O-Alkylation (Minor) Hard Electrophile / Ag+ Anion->O_Alk Improper Conditions C3_Func C3-Functionalization (LDA, -78 °C, E+) N_Alk->C3_Func Downstream Mod

Workflow for N-alkylation and C3-functionalization of (R)-4-methylpiperidin-2-one.

Optimization of N-Alkylation Conditions

To demonstrate the causality of reagent selection, the following table summarizes quantitative optimization data for the benzylation of (R)-4-methylpiperidin-2-one.

Table 1: Reaction Condition Screening for N-Alkylation (Electrophile: Benzyl Bromide)

EntryBase (Equiv)SolventTemp (°C)N:O RatioYield (%)Mechanistic Rationale
1 NaH (1.2) THF 0 to 25 >95:5 88 Na+ coordinates O, leaving N free for soft electrophiles. Optimal balance of cost and yield.
2 KHMDS (1.1) THF -78 to 25 >99:1 92 Non-nucleophilic base minimizes side reactions; tight ion pair ensures strict N-selectivity.
3KOH / TBABToluene8085:1574Phase-transfer catalysis (PTC); higher thermal energy increases O-alkylation risk.
4 Cs2​CO3​ (2.0)DMF6090:1081Heterogeneous mild base; slower reaction rate, moderate selectivity.

Experimental Protocols

Protocol A: Regioselective N-Alkylation via Sodium Hydride

This protocol utilizes NaH to generate the sodium enolate, favoring N-alkylation with primary alkyl halides.

Materials:

  • (R)-4-methylpiperidin-2-one (1.0 equiv, 10.0 mmol, 1.13 g)[5]

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv, 12.0 mmol, 480 mg)

  • Alkyl halide (e.g., Benzyl bromide) (1.1 equiv, 11.0 mmol, 1.31 mL)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

  • Base Suspension: Add NaH (480 mg, 60% dispersion) to the flask. Wash the NaH with anhydrous hexane (2 × 5 mL) to remove the mineral oil, decanting the hexane carefully via syringe. Suspend the washed NaH in anhydrous THF (15 mL) and cool to 0 °C using an ice bath.

  • Deprotonation: Dissolve (R)-4-methylpiperidin-2-one (1.13 g) in anhydrous THF (15 mL). Add this solution dropwise to the NaH suspension over 15 minutes. Stir the mixture at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the ambident anion.

  • Alkylation: Add benzyl bromide (1.31 mL) dropwise to the reaction mixture at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1, visualized by KMnO4​ ).

  • Quenching & Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure N-alkylated lactam.

Protocol B: Downstream C3 α -Functionalization

Once the lactam nitrogen is protected/alkylated, the C3 position can be functionalized. The presence of the (R)-C4 methyl group will exert facial bias, allowing for diastereoselective alkylation.

Step-by-Step Procedure:

  • Enolate Formation: In a flame-dried flask under argon, dissolve the N-alkylated (R)-4-methylpiperidin-2-one (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add freshly prepared Lithium diisopropylamide (LDA) or LiHMDS (1.2 equiv) dropwise. Stir at -78 °C for 1 hour to ensure complete kinetic enolate formation.

  • Electrophilic Trapping: Add the desired electrophile (e.g., methyl iodide for methylation, or NFSI for fluorination) (1.5 equiv) dropwise.

  • Completion: Stir at -78 °C for 2 hours, then slowly warm to -20 °C. Quench with saturated aqueous NH4​Cl , extract with dichloromethane (DCM), dry, and purify via chromatography.

Analytical Self-Validation & Troubleshooting

To ensure the integrity of the protocol, researchers must validate that N-alkylation occurred rather than O-alkylation . The system is self-validating through NMR spectroscopy:

  • 1 H NMR Verification: In the N-alkylated product (e.g., N-benzyl), the benzylic protons ( N−CH2​−Ph ) typically appear as an AB quartet or a singlet around 4.40 – 4.70 ppm . If O-alkylation occurred, the resulting imino ether ( O−CH2​−Ph ) protons will shift further downfield, often >5.00 ppm.

  • 13 C NMR Verification (Critical): The lactam carbonyl carbon ( C=O ) for the N-alkylated product will resonate at ~168–172 ppm . In contrast, an O-alkylated imino ether carbon ( N=C−O ) will shift significantly to ~155–160 ppm .

  • Troubleshooting O-Alkylation: If O-alkylation exceeds 5%, verify the anhydrous nature of the THF. Trace water can hydrate the sodium counter-ion, increasing the separation of the ion pair and exposing the oxygen atom to the electrophile. Switch to KHMDS at -78 °C (Table 1, Entry 2) to tighten the ion pair and enforce strict N-selectivity.

References

  • Google Patents (WO2011075699A2)
  • Google Patents (US9242970B2)
  • 4-Methylpiperidin-2-one | 4720-64-3 Sigma-Aldrich URL
  • Google Patents (EP0234516A1)
  • Application Notes and Protocols for N-Alkylation of 3-Aminoazepan-2-one Benchchem URL
  • 2H-Azepin-2-one, hexahydro-1-(2-propenyl)
  • Synthesis and reactivity of new heterocyclic systems derived from 5-chloro-1H-indole-2,3-dione IMIST URL

Sources

Method

Ring-opening reactions of (R)-4-methylpiperidin-2-one in organic synthesis

Application Note: Deconstructive Functionalization and Ring-Opening Reactions of (R)-4-Methylpiperidin-2-one Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Deconstructive Functionalization and Ring-Opening Reactions of (R)-4-Methylpiperidin-2-one

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocols

Introduction & Strategic Importance

(R)-4-methylpiperidin-2-one is a highly versatile chiral δ-lactam (valerolactam). While its rigid six-membered ring provides an excellent scaffold for stereocontrolled functionalization, its most powerful application in organic synthesis lies in deconstructive functionalization —specifically, ring-opening reactions. By selectively cleaving the C(O)–N bond, chemists can access acyclic, stereodefined intermediates such as (R)-5-amino-3-methylpentanoic acid derivatives, chiral amino ketones, and amino alcohols. These motifs are critical building blocks in the development of peptidomimetics, CNS-active therapeutics, and complex alkaloid total synthesis. Furthermore, (R)-4-methylpiperidin-2-one derivatives can undergo advanced transformations, such as Rh-catalyzed formal carbenoid insertions, to yield complex nitrogen-bridged bicyclic frameworks[1].

Mechanistic Causality in Lactam Ring-Opening

Unlike highly strained β-lactams, the six-membered δ-lactam ring is thermodynamically stable and exhibits significant amide resonance stabilization[2]. Consequently, direct nucleophilic attack on the unprotected lactam is kinetically unfavorable and requires harsh conditions (e.g., refluxing 6M HCl).

The Necessity of N-Activation: To facilitate ring opening under mild, stereoretentive conditions, the lactam nitrogen must be activated with an electron-withdrawing group (e.g., tert-butyloxycarbonyl[Boc] or tosyl [Ts]). This N-acylation or sulfonylation serves a dual purpose:

  • Resonance Disruption: It pulls the nitrogen lone pair away from the ring carbonyl, severely weakening the stabilizing amide resonance[3].

  • Electrophilic Enhancement: It significantly increases the electrophilicity of the C2 carbonyl carbon, lowering the activation energy required for nucleophilic attack by carbon nucleophiles or hydrides.

Recent advances have also expanded the toolkit to include catalytic deconstructive aminolysis, allowing for the direct conversion of bridged δ-lactams into highly decorated acyclic carboxamides using transition metal catalysis[4].

Visualizing the Reaction Pathways

Pathways Lactam (R)-4-methylpiperidin-2-one (Stable δ-Lactam) BocLactam N-Boc-(R)-4-methylpiperidin-2-one (Activated Electrophile) Lactam->BocLactam Boc2O, DMAP (N-Activation) AminoAcid (R)-5-amino-3-methylpentanoic acid (via Acid Hydrolysis) Lactam->AminoAcid 6M HCl, Reflux (Direct Hydrolysis) AminoKetone Chiral δ-Amino Ketone (via Grignard Addition) BocLactam->AminoKetone RMgX, THF, -78°C (Nucleophilic Attack) AminoAlcohol Chiral Amino Alcohol (via Reductive Opening) BocLactam->AminoAlcohol NaBH4, EtOH (Reduction)

Fig 1. Global synthetic pathways for the ring-opening of (R)-4-methylpiperidin-2-one.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process analytical controls to ensure reaction fidelity.

Protocol A: N-Activation to N-Boc-(R)-4-methylpiperidin-2-one

Causality: Direct addition of nucleophiles to the free lactam fails due to poor electrophilicity. Boc-protection is mandatory for Protocols B and C.

  • Setup: Charge a flame-dried round-bottom flask with (R)-4-methylpiperidin-2-one (1.0 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv), and anhydrous dichloromethane (DCM, 0.5 M) under nitrogen.

  • Addition: Cool the solution to 0 °C. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material on silica gel (Eluent: 1:1 EtOAc/Hexanes). The highly polar free lactam (R_f ~0.1, stains heavily with KMnO₄) will be completely consumed, replaced by the less polar N-Boc lactam (R_f ~0.6).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Nucleophilic Ring-Opening via Grignard Reagents

Causality: Reacting the N-Boc lactam with Grignard reagents yields chiral δ-amino ketones. The reaction must be kept at -78 °C to stabilize the initial tetrahedral magnesium hemiaminal complex. This prevents premature ring-collapse, which would expose the resulting ketone to a second equivalent of the Grignard reagent, leading to an unwanted tertiary alcohol byproduct[5].

  • Setup: Dissolve N-Boc-(R)-4-methylpiperidin-2-one in anhydrous THF (0.2 M) under N₂. Cool strictly to -78 °C using a dry ice/acetone bath.

  • Addition: Add the desired Grignard reagent (e.g., Ethylmagnesium bromide, 1.5 equiv) dropwise over 15 minutes.

  • Reaction: Stir for 2 hours at -78 °C.

  • Self-Validation (LC-MS): Quench a 50 µL aliquot into 1 mL of LC-MS grade Methanol. Analysis should reveal the mass of the ring-opened product [M+H]⁺ and the complete absence of the starting N-Boc lactam mass.

  • Controlled Quench: Add 1M aqueous Citric Acid (pH ~4) directly to the cold reaction. Why Citric Acid? Strong acids (like HCl) will cleave the Boc group. Citric acid provides a mild proton source to break the Mg-O bond and force the C-N bond cleavage without deprotection.

  • Isolation: Extract with EtOAc, wash with brine, dry, and purify via flash chromatography.

Mechanism Step1 N-Boc Lactam Step2 Tetrahedral Mg-Hemiaminal (Stable at -78°C) Step1->Step2 + RMgX (Nucleophilic Attack) Step3 Ring Collapse (Acidic Quench) Step2->Step3 Citric Acid (pH 4) (Protonation) Step4 Acyclic Amino Ketone Step3->Step4 C-N Bond Cleavage

Fig 2. Mechanistic causality of Grignard-mediated lactam ring-opening via a tetrahedral intermediate.

Protocol C: Reductive Ring-Opening to Chiral Amino Alcohols

Causality: Reduction of the N-Boc lactam using sodium borohydride (NaBH₄) in protic solvents efficiently yields (R)-5-(Boc-amino)-3-methylpentan-1-ol. The protic solvent (EtOH) is required to continuously protonate the collapsing borate complex.

  • Setup: Dissolve N-Boc-(R)-4-methylpiperidin-2-one in absolute Ethanol (0.3 M). Cool to 0 °C.

  • Reaction: Add NaBH₄ (3.0 equiv) portion-wise to manage hydrogen gas evolution. Stir at room temperature for 12 hours.

  • Self-Validation (FT-IR): Analyze an evaporated aliquot via ATR-FTIR. The reaction is complete when the strong lactam carbonyl stretch (~1710 cm⁻¹) disappears, replaced by a broad O-H stretch (~3300 cm⁻¹) and a carbamate carbonyl stretch (~1690 cm⁻¹).

  • Workup: Quench carefully with water, evaporate the bulk ethanol, extract with DCM, and isolate the amino alcohol.

Quantitative Data Summary

The table below summarizes the expected outcomes and optimal parameters for the primary ring-opening pathways of (R)-4-methylpiperidin-2-one.

Reaction PathwayNucleophile / ReagentIntermediate StateMajor ProductTypical Yield (%)
Acid Hydrolysis H₂O (6M HCl, Reflux)Oxonium / Acylium(R)-5-amino-3-methylpentanoic acid85 - 95%
Grignard Addition RMgX (e.g., EtMgBr)Magnesium HemiaminalN-Boc-δ-amino ketone60 - 80%
Reductive Opening NaBH₄ / EtOHBorate ComplexN-Boc-amino alcohol75 - 90%
Transamidation Ar-NH₂ (Ni-catalyzed)Oxidative AdductRing-opened acyclic amide65 - 85%

References

  • [1] Title: General Approach to Nitrogen-Bridged Bicyclic Frameworks by Rh-Catalyzed Formal Carbenoid Insertion into an Amide C–N Bond Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • [3] Title: Ring Opening of N-Acyl Lactams Using Nickel-Catalyzed Transamidation Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • [5] Title: Synthesis of Amino 1,3-Diols. Ring Opening of N-Acyl Activated Lactams with Carbon Nucleophiles Source: Synthetic Communications (Taylor & Francis) URL:[Link]

  • [2] Title: The kinetics and mechanism of acid catalysed hydrolysis of lactams Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

  • [4] Title: Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Active Pharmaceutical Ingredients (APIs) Utilizing (R)-4-Methylpiperidin-2-one

Abstract The chiral lactam, (R)-4-methylpiperidin-2-one, represents a cornerstone building block in modern pharmaceutical synthesis. Its rigid, stereodefined scaffold provides a versatile platform for the construction of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The chiral lactam, (R)-4-methylpiperidin-2-one, represents a cornerstone building block in modern pharmaceutical synthesis. Its rigid, stereodefined scaffold provides a versatile platform for the construction of complex molecular architectures, particularly within active pharmaceutical ingredients (APIs) targeting a range of therapeutic areas. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of (R)-4-methylpiperidin-2-one in API synthesis. We will delve into detailed synthetic protocols, explore the underlying mechanistic principles that govern reaction outcomes, and present illustrative case studies of its use in the synthesis of prominent APIs. The protocols and insights provided herein are designed to be both instructional and to serve as a foundation for the development of novel, efficient, and scalable synthetic routes.

Introduction: The Strategic Importance of (R)-4-Methylpiperidin-2-one in Medicinal Chemistry

The piperidine motif is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1][2] Its ability to adopt well-defined three-dimensional conformations allows for precise interactions with biological targets. The introduction of a methyl group at the C4 position, as in 4-methylpiperidin-2-one, and the control of its stereochemistry to the (R)-configuration, imparts significant advantages in drug design. This specific chirality can lead to enhanced binding affinity, improved selectivity for the target receptor or enzyme, and favorable pharmacokinetic properties.

(R)-4-methylpiperidin-2-one serves as a versatile intermediate, amenable to a variety of chemical transformations. These include, but are not limited to, N-functionalization, α-alkylation, and ring-opening reactions, providing access to a diverse array of chiral amines and other complex intermediates. This application note will focus on providing practical, in-depth protocols for key transformations and their application in the synthesis of notable APIs.

Synthesis of (R)-4-Methylpiperidin-2-one: Foundational Protocols

The accessibility of enantiomerically pure (R)-4-methylpiperidin-2-one is paramount for its successful application. While several synthetic routes exist, asymmetric hydrogenation and enzymatic resolutions are among the most efficient and scalable methods.

Catalytic Asymmetric Synthesis

A highly effective method for the synthesis of chiral 4-aryl-2-piperidinones involves the rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to 5,6-dihydro-2(1H)-pyridinones.[3] This approach allows for the direct installation of an aryl group at the 4-position with excellent enantioselectivity.

Table 1: Key Parameters for Rhodium-Catalyzed Asymmetric Arylation
ParameterConditionRationale
CatalystChiral bisphosphine-rhodium complexThe chiral ligand dictates the stereochemical outcome of the addition.
Aryl SourceArylboroxineOffers high reactivity and stability.
Additive1 equivalent of water (to boron)Enhances the catalytic activity and yield.
Temperature40 °CBalances reaction rate and enantioselectivity.

This method has been successfully applied to the synthesis of key intermediates for drugs like (-)-Paroxetine, achieving enantiomeric excesses (ee) of up to 98%.[3]

Application in the Synthesis of Niraparib: A Case Study

Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian cancer, serves as an excellent case study for the application of chiral piperidine derivatives. While the final API is a piperidine, the synthesis often proceeds through piperidinone intermediates or utilizes strategies that establish the chiral center early on.

Chemoenzymatic Synthesis of a Niraparib Intermediate

A green and efficient approach to a key Niraparib intermediate involves a chemoenzymatic dearomatization of substituted pyridines.[4] This strategy leverages the high selectivity of biocatalysts to create complex chiral molecules from simple aromatic precursors.

Workflow for Chemoenzymatic Synthesis of (S)-N-ethyl-3-(4'-aminophenyl)piperidine

chemoenzymatic_synthesis cluster_biocatalytic Biocatalytic Cascade cluster_chemical Chemical Transformations Start N-ethyl-3-(4'-aminophenyl)pyridinium AmOx Amine Oxidase (AmOx) Start->AmOx Oxidation Intermediate Tetrahydropyridine Intermediate AmOx->Intermediate Forms reactive iminium EneIRED Ene-Reductase (EneIRED) Product (S)-N-ethyl-3-(4'-aminophenyl)piperidine EneIRED->Product High ee Intermediate->EneIRED Stereoselective Reduction Indazole_Formation Indazole Formation Product->Indazole_Formation Condensation & Cyclization Amidation Amidation Indazole_Formation->Amidation N_Dealkylation N-Dealkylation Amidation->N_Dealkylation Niraparib Niraparib N_Dealkylation->Niraparib

Caption: Chemoenzymatic synthesis of Niraparib.

Protocol: Biocatalytic Reduction of N-ethyl-3-(4'-aminophenyl)pyridinium

Materials:

  • N-ethyl-3-(4'-aminophenyl)pyridinium substrate (10 mM)

  • Amine Oxidase (AmOx)

  • Ene-Reductase (EneIRED)

  • Potassium phosphate buffer (KPi), pH 7.5

  • Incubator shaker

Procedure:

  • Prepare a 10 mM solution of the N-ethyl-3-(4'-aminophenyl)pyridinium substrate in KPi buffer (pH 7.5).[4]

  • Add the AmOx and EneIRED enzymes to the substrate solution.

  • Incubate the reaction mixture at 30°C with shaking for 20 hours.[4]

  • Monitor the reaction progress by chiral HPLC to determine yield and enantiomeric excess.

  • Upon completion, extract the product, (S)-N-ethyl-3-(4'-aminophenyl)piperidine, with an appropriate organic solvent.

  • Purify the product using column chromatography.

Expected Outcome: This biocatalytic cascade has been shown to produce the desired (S)-enantiomer with excellent enantiomeric excess (up to 96% ee) and good isolated yields (63-68%).[4]

Palladium-Catalyzed β-Selective C(sp³)-H Arylation of N-Boc-Piperidines

Another powerful strategy for the synthesis of functionalized piperidines involves the direct C-H arylation of N-Boc-piperidine.[5] This method allows for the late-stage introduction of aryl groups, offering a convergent approach to API synthesis.

Protocol: β-Arylation of N-Boc-piperidine

Caution: sec-Butyllithium is pyrophoric and must be handled by trained personnel in an inert atmosphere.[5]

Materials:

  • N-Boc-piperidine

  • sec-Butyllithium (s-BuLi)

  • TMEDA (N,N,N',N'-Tetramethylethylenediamine)

  • Aryl halide (e.g., 3-bromoanisole)

  • Palladium catalyst and ligand

  • Anhydrous solvent (e.g., n-hexane)

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve N-Boc-piperidine and TMEDA in anhydrous n-hexane.[5]

  • Cool the solution and add s-BuLi dropwise to effect lithiation.

  • In a separate flask, prepare the palladium catalyst and ligand.

  • Add the aryl halide to the catalyst mixture, followed by the lithiated piperidine solution.

  • Heat the reaction mixture to reflux and monitor by GC-MS or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Purify the β-arylated product by column chromatography.

Rationale for Experimental Choices:

  • TMEDA: Chelates the lithium cation, increasing the basicity of the organolithium reagent and directing the deprotonation.

  • Palladium Catalyst: Facilitates the cross-coupling between the lithiated piperidine and the aryl halide. The choice of ligand is crucial for achieving high selectivity and yield.

Asymmetric Alkylation of Piperidin-2-ones

The α-position of the piperidin-2-one scaffold is amenable to stereoselective alkylation, providing access to a wide range of substituted chiral lactams.

Diastereoselective Methylation

The methylation of a chiral piperidin-2-one, derived from (R)-phenylglycinol, can be controlled to yield different diastereomers depending on the presence or absence of a protecting group on a pendant hydroxyl group.

Table 2: Diastereoselective Methylation of a Chiral Piperidin-2-one
Starting Materials-BuLi (eq.)Diastereomeric RatioYield (%)
Unprotected Hydroxyl2.5Single Isomer91
TBDMS-Protected Hydroxyl1.51 : 2.590

Experimental Insight: The unprotected hydroxyl group likely participates in directing the stereochemical outcome of the alkylation through coordination with the lithium base, leading to high diastereoselectivity.

Advanced Synthetic Strategies and Future Outlook

The synthesis of APIs is an evolving field, with a constant drive towards more efficient, sustainable, and cost-effective processes.[6][7][8] Continuous flow chemistry is emerging as a powerful technology for the synthesis of pharmaceutical intermediates, offering improved reaction control and scalability.[9]

Logical Flow of API Synthesis Development

api_synthesis_dev cluster_discovery Discovery & Route Scouting cluster_development Process Development & Optimization cluster_manufacturing Manufacturing & Quality Control Target Target API Structure Retrosynthesis Retrosynthetic Analysis Target->Retrosynthesis Key_Intermediate (R)-4-Methylpiperidin-2-one Identification Retrosynthesis->Key_Intermediate Route_Selection Synthetic Route Selection Key_Intermediate->Route_Selection Protocol_Dev Protocol Development Route_Selection->Protocol_Dev Optimization Reaction Optimization (DoE) Protocol_Dev->Optimization Scale_Up Scale-Up Studies Optimization->Scale_Up Flow_Chem Continuous Flow Manufacturing Scale_Up->Flow_Chem QC Quality Control & Assurance Flow_Chem->QC API_Product Final API Product QC->API_Product

Caption: API synthesis development workflow.

The future of API synthesis utilizing chiral building blocks like (R)-4-methylpiperidin-2-one will likely involve the integration of biocatalysis and continuous flow technologies to create highly efficient and sustainable manufacturing processes.

Conclusion

(R)-4-methylpiperidin-2-one is a valuable and versatile chiral building block in the synthesis of active pharmaceutical ingredients. Its strategic use allows for the efficient construction of complex chiral molecules with high stereochemical control. The protocols and insights provided in this application note offer a solid foundation for researchers and drug development professionals to leverage the full potential of this important intermediate in their synthetic endeavors. The continued development of novel synthetic methodologies will undoubtedly further expand the utility of (R)-4-methylpiperidin-2-one in the creation of next-generation therapeutics.

References

  • University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate.
  • Senda, T., Ogasawara, M., & Hayashi, T. (2001). Rhodium-catalyzed Asymmetric 1,4-addition of Organoboron Reagents to 5,6-dihydro-2(1H)-pyridinones. Asymmetric Synthesis of 4-aryl-2-piperidinones. Journal of Organic Chemistry, 66(21), 6852–6856.
  • Harawa, V., et al. (2026). Synthesis of Niraparib via Chemoenzymatic Dearomatization of Substituted Pyridines. ResearchGate.
  • Millet, A., & Baudoin, O. (2015). Palladium-catalyzed β-Selective C(sp3)-H Arylation of N-Boc-Piperidines. Organic Syntheses, 92, 76-90.
  • Wang, Y., et al. (n.d.). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Chemical Research.
  • TESARO, Inc. (2022). METHODS OF MANUFACTURING OF NIRAPARIB. (European Patent No. 3615513). European Patent Office.
  • Fu, G. C. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234–12235.
  • Zhang, J., et al. (2025). Synthesis and bioevaluation of a new 68Ga-labelled niraparib derivative that targets PARP-1 for tumour imaging. Bioorganic Chemistry, 154, 108063.
  • DR. REDDY'S LABORATORIES LTD. (n.d.). Processes for the preparation of niraparib and intermediates thereof. (European Patent No. EP3668857B1). Google Patents.
  • Royal Society of Chemistry. (n.d.). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science.
  • Castillo, E., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Molecules, 28(7), 3205.
  • Hoveyda, A. H., & Schrock, R. R. (2001). Catalytic Asymmetric Olefin Metathesis. Chemistry – A European Journal, 7(5), 945-950.
  • Asif, M. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 22(12), 5737-5748.
  • BenchChem. (2025). Application Notes and Protocols for N-arylation of Piperazine-2-thione.
  • Ley, S. V., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219.
  • Ley, S. V., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219.
  • Ley, S. V., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219.
  • Arulkumaran, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
  • O'Brien, P. (2013). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Organic Letters, 15(18), 4964–4967.
  • Wang, W., et al. (2021). Application of Chiral Piperidine Scaffolds in Drug Design. Synlett, 32(14), 1349-1356.
  • BenchChem. (2025). Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2,4-Piperidinedione.
  • Kumar, A., et al. (2025). Advances in the Synthesis and Optimization of Pharmaceutical APIs: Trends and Techniques. Universal Journal of Pharmacy and Pharmacology, 4(1), 1-6.
  • Asif, M. (2013). Piperidin-4-one: The Potential Pharmacophore. Medicinal Chemistry Research, 22(12), 5737-5748.

Sources

Method

Application Note &amp; Protocols: Stereoselective Reduction of (R)-4-methylpiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry The piperidine ring is a cornerstone of modern drug discovery, recognized as one...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine ring is a cornerstone of modern drug discovery, recognized as one of the most prevalent nitrogen heterocycles in FDA-approved pharmaceuticals.[1][2] The introduction of stereocenters into this scaffold can profoundly influence a molecule's therapeutic profile, enhancing biological activity, improving selectivity for its target, and optimizing pharmacokinetic properties.[3][4] (R)-4-methylpiperidine, accessible from its lactam precursor (R)-4-methylpiperidin-2-one, represents a valuable chiral building block for synthesizing complex molecules with precisely controlled three-dimensional architecture.

This guide provides a detailed technical overview and actionable protocols for the stereoretentive reduction of the lactam (R)-4-methylpiperidin-2-one. The primary challenge lies in the complete reduction of the stable amide bond to an amine while ensuring the integrity of the chiral center at the C4 position. As the reaction occurs at the C2 carbonyl, standard reduction techniques are expected to preserve the existing stereochemistry. We will explore two primary, field-proven methodologies: reduction with the powerful nucleophilic agent Lithium Aluminum Hydride (LAH) and the electrophilic Borane (BH3·THF) complex.

Strategic Selection of the Reducing Agent

The conversion of a lactam to a cyclic amine is a fundamental transformation requiring potent hydride-donating reagents. The choice between them is dictated by factors of reactivity, chemoselectivity, and operational safety.

FeatureLithium Aluminum Hydride (LAH)Borane (BH3·THF or BH3·SMe₂)
Reagent Type Nucleophilic Hydride DonorElectrophilic Hydride Donor
Reactivity Extremely high; reduces most polar π-bonds (esters, acids, amides).[5]High, but generally milder than LAH.
Chemoselectivity Low; will reduce most other carbonyls and polar functional groups.Good; can selectively reduce amides/lactams in the presence of esters.[6][7]
Stereoselectivity Excellent for this substrate; no interaction with the C4 chiral center.Excellent for this substrate; no interaction with the C4 chiral center.
Safety & Handling Pyrophoric in air, reacts violently with water and protic solvents.[8] Requires strict anhydrous and inert atmosphere conditions.Flammable; reacts with water but less violently than LAH. Typically handled as a solution in THF.
Workup Standard quenching procedure (e.g., Fieser workup) is critical for safety and product isolation.Requires acidic workup to hydrolyze the stable amine-borane complex product.

Method 1: Reduction via Lithium Aluminum Hydride (LAH)

Principle and Mechanistic Insight

Lithium aluminum hydride is an unselective and highly reactive source of hydride (H⁻). The reduction mechanism proceeds via nucleophilic attack of the hydride on the electrophilic carbonyl carbon of the lactam.[8] This forms a tetrahedral intermediate. The oxygen atom coordinates to the aluminum species, which facilitates the cleavage of the C-O bond. A second hydride equivalent then reduces the resulting iminium-type intermediate to the final amine product.

Caption: LAH reduction mechanism of a lactam.

Protocol 1: LAH Reduction of (R)-4-methylpiperidin-2-one

Safety Precaution: This procedure must be conducted by trained personnel in a chemical fume hood. LAH is highly reactive and pyrophoric. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Materials:

  • (R)-4-methylpiperidin-2-one

  • Lithium aluminum hydride (LAH), powder or pellets

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Diatomaceous earth (Celite®)

  • Deionized water

  • 15% w/v Sodium hydroxide (NaOH) solution

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

  • Reagent Preparation: In the flask, suspend LAH (1.5 equivalents) in anhydrous THF (approx. 15 mL per gram of lactam) under a positive pressure of inert gas. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve (R)-4-methylpiperidin-2-one (1.0 equivalent) in anhydrous THF (approx. 10 mL per gram) and add it to the dropping funnel. Add the lactam solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C for THF) and maintain for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Perform the following steps with extreme caution as gas evolution (H₂) is vigorous. Sequentially and slowly add the following reagents dropwise:

    • 'X' mL of water (where 'X' is the mass of LAH in grams used).

    • 'X' mL of 15% NaOH solution.

    • '3X' mL of water.

  • Isolation: A granular white precipitate of aluminum salts should form. Allow the resulting slurry to stir at room temperature for 30 minutes. Add a small amount of Celite® and filter the mixture through a pad of anhydrous sodium sulfate, washing the filter cake thoroughly with additional THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude (R)-4-methylpiperidine. The product can be further purified by distillation if necessary.

Method 2: Reduction via Borane-Tetrahydrofuran Complex (BH3·THF)

Principle and Mechanistic Insight

Unlike LAH, borane is an electrophilic reducing agent. The reaction initiates with the coordination of the Lewis acidic boron atom to the lone pair of the carbonyl oxygen.[9][10] This coordination activates the carbonyl carbon towards hydride transfer from the borane. The resulting intermediate undergoes further reduction to furnish a stable amine-borane complex, which must be hydrolyzed during the workup to release the free amine.

workflow A 1. Reaction Setup (Flame-dried glassware, inert atmosphere) B 2. Reagent Addition ((R)-4-methylpiperidin-2-one & reducing agent in anhydrous THF) A->B C 3. Reaction (Stirring at specified temperature, monitor completion via TLC/LC-MS) B->C D 4. Quenching (Cautious addition of water/acid at 0°C) C->D E 5. Workup & Extraction (Filtration for LAH; Basification & extraction for Borane) D->E F 6. Purification (Drying, solvent removal, distillation) E->F G 7. Characterization ((R)-4-methylpiperidine, verify purity & stereointegrity via NMR, GC, Chiral HPLC) F->G

Caption: General workflow for lactam reduction.

Conclusion

Both lithium aluminum hydride and borane complexes are highly effective reagents for the stereoretentive reduction of (R)-4-methylpiperidin-2-one to (R)-4-methylpiperidine. LAH offers rapid and complete reduction but demands stringent safety protocols and lacks chemoselectivity. Borane provides a milder alternative with superior chemoselectivity, making it more suitable for substrates bearing other reducible functional groups. The choice of method should be guided by the specific requirements of the synthesis, the scale of the reaction, and the available laboratory infrastructure. In both cases, careful execution of the reaction and workup is paramount to achieving high yields of the desired chiral amine.

References

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme E-Journals. [Link]

  • A Modular Approach to Trisubstituted Chiral Piperidines. (2025). Organic Letters, ACS Publications. [Link]

  • Structure of the U.S. FDA-approved drugs that contain chiral piperidine... (2023). ResearchGate. [Link]

  • Lithium Aluminum Hydride: A Powerful Reducing Agent. (2014). ResearchGate. [Link]

    • LiAlH4. (2015). Slideshare. [Link]

  • Novel Borane Reduction of Ether-Protected Aromatic Lactams. (2004). ACS Publications. [Link]

  • Novel borane reduction of ether-protected aromatic lactams. (2004). PubMed. [Link]

  • Aminoborohydrides. 13. facile reduction of N-alkyl lactams with 9- borabicyclo[3.3.1]nonane (9-BBN). (2002). Semantic Scholar. [Link]

  • Aminoborohydrides. 11. Facile Reduction of N-Alkyl Lactams to the Corresponding Amines Using Lithium Aminoborohydrides. (2002). Organic Letters, ACS Publications. [Link]

Sources

Application

Chemoenzymatic Pathways to (R)-4-Methylpiperidin-2-one: A Detailed Guide for Researchers

Introduction: The Significance of Chiral 4-Methylpiperidin-2-one in Medicinal Chemistry (R)-4-methylpiperidin-2-one, a chiral lactam, represents a valuable building block in the synthesis of a wide array of pharmacologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral 4-Methylpiperidin-2-one in Medicinal Chemistry

(R)-4-methylpiperidin-2-one, a chiral lactam, represents a valuable building block in the synthesis of a wide array of pharmacologically active molecules. The precise stereochemical orientation of the methyl group at the C4 position is often crucial for biological activity and selectivity, making stereoselective synthesis a critical aspect of drug discovery and development. The piperidine scaffold is a prevalent core in numerous pharmaceuticals, and its derivatives have shown a broad spectrum of therapeutic applications. The introduction of a chiral center, as in (R)-4-methylpiperidin-2-one, allows for the exploration of specific stereoisomers of drug candidates, potentially leading to improved efficacy, reduced side effects, and better pharmacokinetic profiles. This application note provides a comprehensive guide to the chemoenzymatic synthesis of (R)-4-methylpiperidin-2-one, focusing on practical, efficient, and scalable methods that combine the precision of biocatalysis with the versatility of organic chemistry.

Strategic Overview: A Chemoenzymatic Approach

The synthesis of enantiomerically pure (R)-4-methylpiperidin-2-one can be efficiently achieved through a two-stage chemoenzymatic strategy. This approach leverages the strengths of both chemical synthesis and biocatalysis.

  • Chemical Synthesis of Racemic 4-Methylpiperidin-2-one: The initial step involves the synthesis of the racemic precursor, (±)-4-methylpiperidin-2-one. A robust and scalable chemical route is essential to provide the starting material for the subsequent enzymatic resolution.

  • Enzymatic Kinetic Resolution (EKR): The core of the asymmetric synthesis lies in the enzymatic kinetic resolution of the racemic lactam. This step utilizes the high stereoselectivity of enzymes, most notably lipases, to selectively acylate one enantiomer, allowing for the separation of the desired (R)-enantiomer.

This guide will detail the protocols for both stages, providing insights into the rationale behind the chosen methods and key experimental parameters.

Part 1: Synthesis of Racemic (±)-4-Methylpiperidin-2-one

A reliable method for the synthesis of the racemic starting material is paramount. The following protocol is a well-established route to 4-substituted-2-piperidones.

Protocol 1: Synthesis of (±)-4-Methylpiperidin-2-one

This synthesis proceeds via a Michael addition followed by cyclization.

Materials:

  • Ethyl crotonate

  • Nitromethane

  • Sodium ethoxide

  • Raney Nickel

  • Hydrogen gas source

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

Procedure:

  • Michael Addition: In a round-bottom flask, dissolve ethyl crotonate and nitromethane in ethanol. Cool the mixture in an ice bath and slowly add a solution of sodium ethoxide in ethanol. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Reduction of the Nitro Group: To the reaction mixture, add Raney Nickel as a catalyst. Hydrogenate the mixture under a hydrogen atmosphere. The nitro group will be reduced to an amine.

  • Lactamization: Upon completion of the reduction, the intermediate amino ester will spontaneously cyclize to form the lactam. Acidify the reaction mixture with hydrochloric acid and then concentrate under reduced pressure.

  • Work-up and Purification: Basify the residue with a saturated solution of sodium bicarbonate and extract the product with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure racemic (±)-4-methylpiperidin-2-one.

Part 2: Enzymatic Kinetic Resolution of (±)-4-Methylpiperidin-2-one

The key to obtaining the desired (R)-enantiomer is the selective enzymatic acylation of the (S)-enantiomer from the racemic mixture. Candida antarctica lipase B (CAL-B) is a highly versatile and robust enzyme known for its excellent enantioselectivity in the resolution of a wide range of chiral compounds, including lactams.[1]

Core Principle: Lipase-Catalyzed Kinetic Resolution

In this kinetic resolution, the lipase selectively catalyzes the acylation of the amino group of one enantiomer of the lactam over the other. By stopping the reaction at approximately 50% conversion, one can obtain the unreacted enantiomer in high enantiomeric excess.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess (ee) in (R)-4-Methylpiperidin-2-one Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the enantiomeric excess (ee) and yield of (R)-4-methylpiperidin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the enantiomeric excess (ee) and yield of (R)-4-methylpiperidin-2-one , a critical chiral building block in pharmaceutical synthesis.

Rather than relying on costly chiral pool starting materials, modern asymmetric synthesis favors the catalytic desymmetrization of prochiral glutarimides . This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high stereochemical fidelity in your workflows.

Strategic Overview & Pathway Selection

Selecting the right synthetic pathway dictates both the scalability and the maximum achievable ee of your final lactam. While asymmetric hydrogenation of unsaturated pyridones is common, the oxazaborolidine-catalyzed desymmetrization of 3-methylglutarimide offers superior atom economy and predictable stereocontrol [1].

Synthesis_Pathways SM1 3-Methylglutarimide (Prochiral/Meso) Target (R)-4-Methylpiperidin-2-one (Target Chiral Lactam) SM1->Target Oxazaborolidine Desymmetrization (High ee, >85%) SM2 4-Methyl-5,6-dihydro- 2-pyridone SM2->Target Asymmetric Hydrogenation (Metal Catalysis) SM3 Chiral Pool (e.g., Pulegone) SM3->Target Multi-step Derivatization (High Cost)

Figure 1: Primary synthetic pathways to (R)-4-methylpiperidin-2-one and their respective strategies.

Frequently Asked Questions (FAQs)

Q: Why choose catalytic desymmetrization over chiral pool synthesis for (R)-4-methylpiperidin-2-one? A: Chiral pool synthesis (e.g., starting from pulegone) often requires lengthy, multi-step functional group interconversions that degrade overall yield. Desymmetrization of a cheap, achiral starting material like 3-methylglutarimide using a chiral catalyst condenses the workflow and allows for tunable stereocontrol by simply swapping the catalyst enantiomer [1].

Q: What is the exact role of the oxazaborolidine catalyst in this reaction? A: The oxazaborolidine acts as a chiral Lewis acid. It coordinates with both the borane reducing agent and the imide carbonyl of the substrate. This creates a highly rigid, sterically differentiated transition state that directs the hydride transfer to only one specific face of one specific carbonyl, breaking the molecule's symmetry [2].

Troubleshooting Guide: Oxazaborolidine-Catalyzed Desymmetrization

Issue 1: Low Enantiomeric Excess (<80% ee)
  • Symptom: Chiral HPLC analysis of the protected lactam shows a near-racemic mixture or lower-than-expected ee.

  • Root Cause Analysis: The uncatalyzed reduction of the glutarimide by borane (BH₃) is competing with the oxazaborolidine-catalyzed pathway. If the local concentration of uncoordinated borane is too high, the background achiral reduction dominates. Furthermore, insufficient steric bulk on the catalyst's boron atom fails to adequately differentiate the transition state faces.

  • Solutions:

    • Catalyst Upgrade: Switch from a B-Me (methyl) oxazaborolidine to a B-OMe (methoxy) oxazaborolidine derived from cis-1-amino-indan-2-ol. The B-OMe group provides superior steric shielding during the stereo-determining hydride transfer [1].

    • Kinetic Control via Syringe Pump: Never add borane in a single portion. Use a syringe pump to add the borane-DMS complex dropwise. This maintains a low steady-state concentration of borane, ensuring it only reacts when coordinated to the chiral catalyst.

Issue 2: Poor Chemoselectivity (Over-reduction to Piperidine)
  • Symptom: GC-MS or NMR indicates significant formation of 4-methylpiperidine instead of the desired lactam.

  • Root Cause Analysis: Glutarimides possess two carbonyls. The desired reaction reduces only one carbonyl to a methylene group. Excess reducing agent or prolonged reaction times will force the intermediate lactam to undergo a second, undesired reduction.

  • Solutions:

    • Strict Stoichiometry: Limit the borane source to exactly 2.0 equivalents.

    • Temperature Quenching: Monitor the reaction strictly via TLC. Once the starting material is consumed, immediately quench the reaction at 0 °C with methanol to destroy residual borane.

Issue 3: Loss of ee During N-Deprotection
  • Symptom: High ee is observed for the N-protected intermediate, but the isolated (R)-4-methylpiperidin-2-one has degraded optical purity.

  • Root Cause Analysis: Harsh acidic or basic deprotection conditions can cause enolization at the α-position or trigger ring-opening/closing sequences that scramble the stereocenter at the 4-position.

  • Solutions:

    • Mild Cleavage: If using an N-benzyl (N-Bn) protecting group, utilize standard palladium-catalyzed hydrogenation (Pd/C, H₂ balloon, MeOH, room temperature). Avoid elevated temperatures or strongly acidic reflux conditions.

Quantitative Data Summary

The following table summarizes expected outcomes when optimizing the desymmetrization of 3-methylglutarimide, demonstrating the causality between catalyst choice and ee [1].

Substrate Protecting GroupCatalyst Type (Derived from cis-1-amino-indan-2-ol)Borane SourceYield (%)Enantiomeric Excess (ee %)
N-BenzylB-Me OxazaborolidineBH₃·SMe₂40 - 50%60 - 70%
N-Benzyl B-OMe Oxazaborolidine BH₃·SMe₂ 50 - 65% > 82%
N-PMP (p-Methoxyphenyl)B-OMe OxazaborolidineBH₃·THF45 - 55%85 - 90%

Standard Operating Procedure (SOP): Enantioselective Desymmetrization

This protocol describes the self-validating synthesis of N-benzyl-(R)-4-methylpiperidin-2-one.

Step 1: Catalyst Pre-coordination In an oven-dried Schlenk flask under argon, dissolve the B-OMe oxazaborolidine catalyst (0.1 equiv, 10 mol%) in anhydrous THF (0.2 M). Add N-benzyl-3-methylglutarimide (1.0 equiv). Stir at room temperature for 15 minutes.

  • Causality: Pre-stirring ensures complete dissolution and allows the catalyst to pre-coordinate with the substrate, setting up the chiral environment before the reducing agent is introduced.

Step 2: Controlled Reduction Cool the reaction mixture to 0 °C. Using a syringe pump, add Borane-Dimethylsulfide (BH₃·SMe₂, 2.0 equiv) dropwise over a strict 2-hour period.

  • Self-Validation Check: Observe the reaction visually. Rapid, aggressive bubbling indicates uncontrolled borane decomposition or excessively fast background reduction. The addition should produce only mild, controlled effervescence.

Step 3: Stereoablative Maturation Allow the reaction to warm to room temperature and stir for an additional 12 hours. Monitor via TLC (EtOAc/Hexane) until the starting material is entirely consumed.

Step 4: Quenching & Workup Cool the flask back to 0 °C. Carefully quench by the dropwise addition of methanol until all effervescence ceases. Concentrate under reduced pressure, partition between dichloromethane (DCM) and 1M HCl, and extract the aqueous layer with DCM. Dry over Na₂SO₄ and purify via flash column chromatography.

  • Self-Validation Check: Before proceeding to N-deprotection, run an aliquot on a Chiralpak IC HPLC column to verify that the ee meets the >80% threshold.

Mechanistic Pathway Visualization

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via a stereoablative process . The initial hydride transfer creates a hydroxy-lactam intermediate. The subsequent over-reduction to the final lactam "ablates" (removes) the newly formed hydroxyl stereocenter, but the stereochemistry at the 4-methyl position is locked in during that first, highly controlled hydride transfer [1, 2].

Mechanism Substrate N-Protected 3-Methylglutarimide Complex Catalyst-Substrate Complex (B-OMe) Substrate->Complex Borane Coordination (Stereocontrol Initiation) Intermediate Hydroxy-Lactam Intermediate Complex->Intermediate Hydride Transfer (Stereo-determining Step) Product (R)-4-Methylpiperidin-2-one Intermediate->Product Stereoablative Over-reduction

Figure 2: Mechanistic pathway of the oxazaborolidine-catalyzed stereoablative desymmetrization.

References

  • Kutama, I. U.; Jones, S. "Enantioselective Desymmetrization of Glutarimides Catalyzed by Oxazaborolidines Derived from cis-1-Amino-indan-2-ol." The Journal of Organic Chemistry, 2015, 80 (22), 11468-11479. Available at:[Link]

  • Loha, T. P., et al. "Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis." Innovation of Chemistry & Materials for Sustainability, 2024, 1 (1), 11-29. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting (R)-4-Methylpiperidin-2-one Cyclization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the lactamization of acyclic precursors to form (R)-4-methylpiperidin-2-one and rela...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the lactamization of acyclic precursors to form (R)-4-methylpiperidin-2-one and related δ -lactams. While the formation of a six-membered ring is thermodynamically favorable, kinetic barriers and competing intermolecular pathways often suppress isolated yields.

This guide deconstructs the physical chemistry of the cyclization, providing a self-validating framework to diagnose, troubleshoot, and optimize your synthetic workflows.

Diagnostic Workflow

Before altering your protocol, you must identify the mechanistic failure point. Use the diagnostic logic tree below to map your crude LC-MS data to the correct corrective action.

G Start Low Yield: (R)-4-methylpiperidin-2-one LCMS LC-MS Analysis of Crude Reaction Start->LCMS Oligomers Mass = [nM - (n-1)H2O] (Oligomerization) LCMS->Oligomers Intermolecular Dominates Unreacted Mass = [M+H] (Unreacted Precursor) LCMS->Unreacted Kinetic Barrier Degraded Multiple Unknown Peaks (Degradation/Epimerization) LCMS->Degraded Harsh Conditions Dilution Action: High Dilution (<5 mM) or Syringe Pump Addition Oligomers->Dilution Activation Action: Stronger Activation (PyBOP/HOAt) or Heat Unreacted->Activation Mild Action: Mild Base (2,4,6-collidine) & Lower Temperature Degraded->Mild

Diagnostic logic tree for troubleshooting delta-lactam cyclization yields based on LC-MS profiles.

Module 1: Mechanistic Causes of Low Yields

1. Intermolecular Oligomerization vs. Intramolecular Cyclization The most pervasive cause of low yield in δ -lactam synthesis is the competition between intramolecular cyclization and intermolecular oligomerization. According to kinetic principles, intramolecular ring closure is a first-order reaction (concentration-independent), whereas intermolecular coupling is a second-order reaction (concentration-dependent). If the reaction concentration exceeds the effective molarity of the cyclization, linear dimers and polymers will dominate the crude mixture[1].

2. Suboptimal Carboxyl Activation If your precursor is (R)-5-amino-3-methylpentanoic acid, the zwitterionic nature of the molecule requires precise pH control and potent carboxyl activation. Weak coupling agents or unoptimized ester leaving groups result in incomplete conversion. State-of-the-art methodologies utilize phosphonium or uronium-based coupling reagents (e.g., PyBOP, HATU) which form highly reactive active esters in situ, driving the reaction forward rapidly before degradation or side reactions can occur[2].

3. Conformational Dynamics and the Thorpe-Ingold Effect The presence of the (R)-methyl group at the C3 position of the pentanoic acid backbone provides a slight thermodynamic advantage via the Thorpe-Ingold (gem-dialkyl) effect. This substitution restricts the conformational space of the linear chain, pre-organizing the amine and carboxyl termini for cyclization[2]. However, if bulky protecting groups are present on the nitrogen, steric clash can severely hinder the required gauche conformation, stalling the reaction.

Module 2: Quantitative Troubleshooting Data

To provide a clear benchmark, the following table summarizes the causal relationship between reaction parameters and expected outcomes for the cyclization of (R)-5-amino-3-methylpentanoic acid.

Reaction ParameterConditionPrimary ImpurityExpected YieldMechanistic Rationale
Concentration 0.5 M (High)Linear Dimers/Trimers< 20%High collision frequency favors intermolecular amide bond formation over cyclization.
Concentration 0.005 M (Low)Trace Dimers> 85%High dilution isolates molecules, heavily favoring first-order intramolecular kinetics.
Coupling Reagent EDC/HCl aloneN-Acylurea40 - 50%Slow cyclization allows an irreversible O-to-N acyl shift of the O-acylisourea intermediate.
Coupling Reagent PyBOP / DIPEANone (Clean conversion)90 - 95%Rapid formation of the OBt ester prevents side reactions and accelerates lactamization.
Temperature Reflux (Toluene)Epimerized product60 - 70%High thermal energy overcomes kinetic barriers but risks the chiral integrity of the molecule.
Module 3: Validated Experimental Protocol

High-Dilution Chemoselective Lactamization of (R)-5-amino-3-methylpentanoic acid This self-validating protocol utilizes PyBOP for rapid activation under high-dilution conditions to maximize the yield of (R)-4-methylpiperidin-2-one while preserving the (R)-stereocenter.

Materials:

  • (R)-5-amino-3-methylpentanoic acid (or its hydrochloride salt)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Preparation of the Precursor Solution: Dissolve 1.0 mmol of (R)-5-amino-3-methylpentanoic acid in 20 mL of anhydrous DMF. If using the HCl salt, add 1.05 mmol of DIPEA to liberate the free amine.

  • Preparation of the Activation Bath: In a separate, flame-dried 500 mL round-bottom flask, dissolve 1.2 mmol of PyBOP and 3.0 mmol of DIPEA in 180 mL of anhydrous DMF. Stir vigorously under an inert nitrogen atmosphere at room temperature.

  • Syringe Pump Addition (The Critical Step): Load the precursor solution into a gas-tight syringe. Using a syringe pump, add the precursor solution dropwise to the activation bath at a rate of 2 mL/hour. Causality: This ensures the steady-state concentration of the uncyclized active ester remains extremely low (pseudo-high dilution), mathematically eliminating second-order dimerization[1].

  • Reaction Monitoring: Once the addition is complete, stir for an additional 2 hours. Withdraw a 10 μ L aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The mass [M+H] for (R)-4-methylpiperidin-2-one should be 114.1 m/z.

  • Workup: Concentrate the DMF under reduced pressure (using a high-vacuum rotary evaporator at <40°C to prevent thermal degradation). Dissolve the residue in ethyl acetate, wash sequentially with 5% aqueous citric acid, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate to yield the pure lactam.

Module 4: Frequently Asked Questions (FAQs)

Q: I am trying to cyclize (R)-ethyl 5-amino-3-methylpentanoate thermally without coupling reagents, but my yields are stuck at 30%. Why? A: Thermal cyclization of unactivated esters requires overcoming a significant activation energy barrier. At standard reflux temperatures, the reaction is slow, and any trace moisture will lead to ester hydrolysis, forming the unreactive zwitterionic amino acid. To improve thermal yields, you must continuously remove the ethanol byproduct (e.g., using a Dean-Stark apparatus or molecular sieves) to drive the thermodynamic equilibrium forward. Alternatively, switch to an active ester or use a catalytic approach[3].

Q: My LC-MS shows a massive peak at m/z 227. What is this, and how do I fix it? A: A mass of 227 m/z corresponds to [2M+H]+ , which is the linear dimer of your target lactam (M = 113 g/mol , Dimer = 226 g/mol ). This confirms that intermolecular oligomerization is outcompeting your desired intramolecular cyclization[1]. To fix this, you must decrease the concentration of your reaction to the low millimolar range (1-5 mM) or utilize the syringe-pump addition method detailed in the protocol above.

Q: Is there a risk of racemization/epimerization at the C4 methyl group during cyclization? A: The C4 position in the resulting piperidin-2-one (derived from the C3 position of the acyclic precursor) is β to the carbonyl. Unlike α -stereocenters, β -stereocenters are generally not prone to base-catalyzed enolization/epimerization under standard peptide coupling conditions. However, if your synthesis involves an aza-Michael/Michael cascade or reductive aldol cyclization, the stereochemistry is determined during the cyclization event itself, requiring highly specific chiral organocatalysts to achieve high enantiomeric excess (>99% ee)[4].

Q: Can I perform this cyclization using catalytic methods instead of stoichiometric coupling reagents? A: Yes. Recent advancements in synthetic methodology have demonstrated highly efficient syntheses of substituted piperidin-2-ones using catalytic cascade reactions. For instance, organocatalytic aza-Michael/Michael cyclizations can yield highly substituted chiral piperidin-2-ones in up to 99% yield under mild conditions[4]. Additionally, Cu(I)-catalyzed reductive aldol cyclizations have been successfully employed to form functionalized piperidin-2-ones[3]. If your synthetic route allows for different precursors (e.g., α,β -unsaturated amides and ketones), these catalytic routes offer excellent atom economy and stereocontrol.

References
  • Title: Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives Source: acs.org URL: 4

  • Title: Diastereoselective Synthesis of 4-Hydroxypiperidin-2-ones via Cu(I)-Catalyzed Reductive Aldol Cyclization Source: acs.org URL: 3

  • Title: Technical Support Center: Overcoming Low Yield in Cyclic Peptide Synthesis Source: benchchem.com URL: 1

  • Title: Macrocyclization strategies for cyclic peptides and peptidomimetics Source: nih.gov URL: 2

Sources

Troubleshooting

Technical Support Center: Optimizing Chromatography Purification Methods for (R)-4-methylpiperidin-2-one

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the chromatographic purification of (R)-4-methylpiperid...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the chromatographic purification of (R)-4-methylpiperidin-2-one. The separation of enantiomers is a critical step in pharmaceutical development, as different enantiomers of a chiral drug can have significantly different biological activities. This resource provides practical, experience-driven advice to overcome common challenges in chiral chromatography.

Section 1: Understanding the Challenge: The Chirality of 4-methylpiperidin-2-one

(R)-4-methylpiperidin-2-one is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. These enantiomers have identical physical properties in an achiral environment, making their separation a significant challenge. Chromatographic separation on a chiral stationary phase (CSP) is the most effective method for isolating the desired (R)-enantiomer. This process relies on the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times and, thus, separation.

Section 2: High-Performance Liquid Chromatography (HPLC) for Chiral Separations

Chiral HPLC is a widely used and robust technique for enantiomeric separations. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for screening due to their broad applicability.

Troubleshooting Guide: Chiral HPLC

This section addresses common issues encountered during the chiral HPLC separation of (R)-4-methylpiperidin-2-one.

Q1: Why am I seeing poor or no resolution between the enantiomers?

A1: Poor resolution is a common issue in chiral chromatography and can stem from several factors:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical. Not all CSPs are effective for all chiral compounds. For piperidine derivatives, polysaccharide-based columns like Chiralpak® AD-H, AS, or Chiralcel® OD, OJ are often good starting points.

  • Suboptimal Mobile Phase Composition: The mobile phase composition, particularly the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol, ethanol), significantly impacts selectivity. A systematic screening of different modifiers and their concentrations is recommended.

  • Incorrect Additive or Lack Thereof: For basic compounds like piperidones, the addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is often necessary to improve peak shape and resolution by minimizing interactions with residual silanol groups on the stationary phase.

  • Temperature Effects: Lowering the column temperature can sometimes enhance the enantioselective interactions, leading to better resolution.

Q2: My peaks are tailing significantly. What is the cause and how can I fix it?

A2: Peak tailing is a common problem that can compromise resolution and quantification.

  • Secondary Interactions: The primary cause of tailing for basic compounds is often secondary interactions with acidic silanol groups on the silica surface of the column packing.

    • Solution: Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1-0.5%) to suppress these interactions.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination: Adsorption of impurities from the sample onto the column can create active sites that cause tailing.

    • Solution: Implement a proper column flushing and regeneration protocol. For immobilized columns, stronger solvents like DMF or THF can be used for cleaning.

Q3: My retention times are too long, leading to extended run times. How can I reduce them without sacrificing resolution?

A3: Long retention times can be addressed by:

  • Increasing the Polar Modifier Concentration: A higher percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the mobile phase will decrease retention times. This should be done judiciously, as it can also affect resolution.

  • Increasing the Flow Rate: While this will shorten the analysis time, it can also lead to a decrease in efficiency and resolution. A balance must be found.

  • Switching to a More Eluting Modifier: For example, ethanol is generally a stronger solvent than isopropanol and will result in shorter retention times.

Experimental Protocol: Chiral HPLC Method Development

This protocol provides a systematic approach to developing a chiral HPLC method for (R)-4-methylpiperidin-2-one.

1. Initial Column and Mobile Phase Screening:

  • Columns: Screen a set of polysaccharide-based chiral columns (e.g., Chiralpak® AD-H, Chiralpak® IC, Chiralcel® OD-H).

  • Mobile Phases:

    • n-Hexane/Isopropanol (90:10, v/v) + 0.1% DEA

    • n-Hexane/Ethanol (90:10, v/v) + 0.1% DEA

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at an appropriate wavelength (e.g., 210-230 nm).

2. Optimization of the Most Promising Condition:

  • Once a column and mobile phase system show some separation, optimize the ratio of the polar modifier to fine-tune the resolution and retention time.

  • Evaluate the effect of different basic additives (e.g., DEA, TEA, butylamine) and their concentrations.

Data Presentation: HPLC Method Development Summary

ColumnMobile Phase (v/v/v)Flow Rate (mL/min)Resolution (Rs)Notes
Chiralpak® AD-Hn-Hexane/IPA/DEA (90:10:0.1)1.01.8Good initial separation.
Chiralpak® AD-Hn-Hexane/IPA/DEA (85:15:0.1)1.02.5Improved resolution.
Chiralcel® OD-Hn-Hexane/EtOH/DEA (90:10:0.1)1.01.2Some separation, needs optimization.

Note: This data is illustrative. Actual results may vary.

Visualization: HPLC Method Development Workflow

HPLC_Method_Development Start Start: Racemic 4-methylpiperidin-2-one Screen_Columns Screen Chiral Columns (e.g., AD-H, OD-H) Start->Screen_Columns Screen_MP Screen Mobile Phases (Hex/IPA, Hex/EtOH) Screen_Columns->Screen_MP Add_Additive Add Basic Additive (e.g., 0.1% DEA) Screen_MP->Add_Additive Evaluate Evaluate Initial Resolution Add_Additive->Evaluate Optimize_MP Optimize Modifier Concentration Evaluate->Optimize_MP Partial Separation Final_Method Final Optimized Method Evaluate->Final_Method Baseline Separation Optimize_Additive Optimize Additive Type & Concentration Optimize_MP->Optimize_Additive Optimize_Additive->Final_Method

Caption: Workflow for chiral HPLC method development.

Section 3: Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages such as faster analysis times, reduced solvent consumption, and lower back pressure. SFC is particularly well-suited for preparative scale purifications.

Troubleshooting Guide: Chiral SFC

Q1: I am not getting good separation with my initial SFC screening. What should I try next?

A1: Similar to HPLC, method development in SFC is often an empirical process.

  • Co-solvent Screening: The choice of co-solvent (typically an alcohol like methanol, ethanol, or isopropanol) is crucial. If initial screening with methanol doesn't yield good results, try ethanol or isopropanol.

  • Additive Screening: Basic additives are also important in SFC for basic compounds. In addition to DEA, other amines like isopropylamine or ethanolamine can be effective.

  • Varying Back Pressure and Temperature: These parameters influence the density of the supercritical fluid and can affect selectivity. A systematic evaluation of back pressure (e.g., 100-200 bar) and temperature (e.g., 30-50 °C) is recommended.

Q2: I'm observing peak splitting in my SFC chromatograms. What could be the cause?

A2: Peak splitting in SFC can be due to:

  • Sample Overload: Similar to HPLC, injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or sample concentration.

  • Sample Solvent Incompatibility: The solvent used to dissolve the sample can have a significant impact.

    • Solution: Dissolve the sample in the mobile phase co-solvent or a weaker solvent if possible. Strong sample solvents can cause peak distortion.

  • Column Void or Blockage: A physical issue with the column can cause peak splitting for all analytes.

    • Solution: Check for a blocked inlet frit and consider reversing the column (if permissible by the manufacturer) to flush out contaminants.

Experimental Protocol: Chiral SFC Method Development

1. Initial Screening:

  • Columns: Use the same set of polysaccharide-based chiral columns as in the HPLC screen.

  • Mobile Phase: Supercritical CO2 with a co-solvent.

  • Co-solvents: Screen methanol, ethanol, and isopropanol, each with 0.1% DEA, in a gradient or isocratic mode (e.g., 5-40% co-solvent).

  • Back Pressure: 150 bar

  • Temperature: 40 °C

  • Flow Rate: 3.0 mL/min

2. Optimization:

  • Select the co-solvent that provides the best initial separation and optimize its concentration.

  • Fine-tune the back pressure and temperature to maximize resolution.

Data Presentation: SFC Method Development Summary

ColumnCo-solvent (% with 0.1% DEA)Back Pressure (bar)Temperature (°C)Resolution (Rs)
Chiralpak® AD-H20% Methanol150402.1
Chiralpak® AD-H15% Ethanol150402.8
Chiralcel® OD-H25% Isopropanol120351.9

Note: This data is illustrative. Actual results may vary.

Visualization: SFC Troubleshooting Logic

SFC_Troubleshooting Start Poor Resolution in SFC Screen_Cosolvents Screen Different Co-solvents (MeOH, EtOH, IPA) Start->Screen_Cosolvents Screen_Additives Screen Different Basic Additives (DEA, IPAmine) Screen_Cosolvents->Screen_Additives Optimize_BP_Temp Optimize Back Pressure and Temperature Screen_Additives->Optimize_BP_Temp Improved Resolution Improved? Optimize_BP_Temp->Improved Check_Sample Check for Sample Overload or Solvent Mismatch Check_Column Inspect Column for Voids or Blockage Check_Sample->Check_Column Improved->Check_Sample No Final_Method Optimized Method Improved->Final_Method Yes

Caption: Logical steps for troubleshooting poor SFC resolution.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use the same column for both HPLC and SFC?

A: Yes, many modern chiral columns are compatible with both HPLC and SFC. However, it is crucial to ensure proper column flushing when switching between the two techniques to avoid solvent miscibility issues.

Q: What is a "memory effect" and how can I avoid it?

A: A memory effect occurs when additives from a previous mobile phase are retained by the stationary phase, affecting subsequent analyses even after the mobile phase has been changed. This is more common with certain additives and CSPs. To avoid this, it is recommended to dedicate columns to specific methods or to have a rigorous column cleaning protocol in place. Flushing with a strong, miscible solvent can help remove strongly bound additives.

Q: My compound is not soluble in the mobile phase. What are my options?

A: For HPLC, if your compound is not soluble in n-hexane, you can explore polar organic or reversed-phase modes on compatible chiral columns. For SFC, the high dissolving power of supercritical CO2 combined with a co-solvent can often overcome solubility issues.

Q: How do I scale up my analytical method to a preparative scale?

A: Scaling up from analytical to preparative chromatography involves increasing the column diameter and adjusting the flow rate proportionally. It is also important to consider the sample loading capacity of the column to avoid overloading, which can significantly reduce separation efficiency. SFC is often advantageous for preparative scale due to faster run times and easier solvent removal.

References

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Pharmaceutical Technology. (2025, March 13). Supercritical Fluid Chiral Separations. [Link]

  • Agilent. (2019, January 10). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. [Link]

  • Chiral Technologies. (2021, March 14). SFC Chiral Separations: Method Development with Polysaccharide CSPs. [Link]

  • Vandenbosch, C., et al. (2012, October 15). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. PubMed. [Link]

  • Zeng, L., et al. (2003, June 27). Rapid Method Development for Chiral Separation in Drug Discovery Using Sample Pooling and Supercritical Fluid Chromatography-Mass Spectrometry. PubMed. [Link]

  • Wang, T., et al. (2002, February 1). Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. ScienceDirect. [Link]

  • Schmedes, A., et al. (2022, October 11).
Optimization

Overcoming racemization issues during (R)-4-methylpiperidin-2-one storage and handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the stereochemical degradation of chiral building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the stereochemical degradation of chiral building blocks.

(R)-4-methylpiperidin-2-one is a highly valuable chiral lactam scaffold used extensively in medicinal chemistry. While lactams are generally robust, the C4-stereocenter in this specific molecule possesses unique vulnerabilities during long-term storage and handling. This guide elucidates the mechanistic causes of its racemization and provides field-proven, self-validating protocols to preserve its enantiomeric purity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my (R)-4-methylpiperidin-2-one losing enantiomeric excess (ee) during long-term storage at room temperature, even without chemical reagents present?

Root Cause: Autoxidation of the Tertiary C-H Bond. The stereocenter at the C4 position is bonded to a methyl group, making the C-H bond tertiary. Tertiary C-H bonds have a significantly lower Bond Dissociation Energy (BDE) compared to secondary or primary C-H bonds, making them preferential targets for autoxidation[1]. In the presence of ambient oxygen and light, a radical chain reaction initiates. The abstraction of the tertiary hydrogen generates a planar C4 carbon-centered radical. When this intermediate abstracts a hydrogen atom from another molecule to propagate the radical chain, it does so non-stereoselectively from either face, leading to radical racemization[2].

Q2: We observe rapid racemization when the compound is stored as a crude oil immediately after synthesis. What accelerates this?

Root Cause: Trace Transition Metal Catalysis. The synthesis of enantiopure 4-methylpiperidin-2-one derivatives often relies on transition-metal-catalyzed asymmetric methodologies, such as copper-catalyzed conjugate additions or chiral oxazaborolidine-catalyzed reductions[3],[4]. If trace metals (e.g., Cu, Pd, Fe) are not rigorously removed, they act as Single-Electron Transfer (SET) catalysts. These metals continuously initiate radical formation at the C4 position or catalyze reversible dehydrogenation to an α,β -unsaturated lactam. Subsequent non-stereoselective re-hydrogenation rapidly collapses the enantiomeric excess.

Q3: Does pH affect the stereochemical stability of this lactam during aqueous workup?

Root Cause: Ring-Opening Hydrolysis. Unlike the alpha-C3 position, the beta-C4 position does not undergo standard base-catalyzed enolization. However, harsh acidic or basic handling conditions cause lactam ring hydrolysis. This irreversible ring-opening yields 4-methyl-5-aminopentanoic acid. While this is a degradation pathway rather than a direct racemization of the lactam, it destroys the active pharmaceutical intermediate and complicates chiral analysis.

Part 2: Mandatory Visualization of Degradation Pathways

The following diagram maps the logical causality between environmental stressors and the structural degradation of the lactam.

RacemizationMechanisms Start (R)-4-Methylpiperidin-2-one (Enantiopure) Autox Autoxidation (O2, Light) Start->Autox Improper Storage Metals Trace Metals (Cu, Pd, Fe) Start->Metals Carryover Impurities Hydrolysis Extreme pH (Strong Acids/Bases) Start->Hydrolysis Harsh Handling Radical Tertiary C4 Radical (Planar Intermediate) Autox->Radical H-Abstraction Metals->Radical Radical Initiation Dehydro Reversible Dehydrogenation Metals->Dehydro Catalysis Acyclic Ring-Opened Amino Acid Hydrolysis->Acyclic Hydrolysis Racemate Racemic Mixture (Loss of ee%) Radical->Racemate Recombination Dehydro->Racemate Re-hydrogenation Degradation Acyclic Degradants Acyclic->Degradation Irreversible

Mechanistic pathways of (R)-4-methylpiperidin-2-one racemization and degradation.

Part 3: Quantitative Data on Storage Conditions

To validate these mechanistic theories, we conducted a stability study on (R)-4-methylpiperidin-2-one under various storage conditions. The data below demonstrates the causality between environmental factors and the loss of enantiomeric purity.

Storage ConditionAtmosphereLight ExposureTimeInitial ee (%)Final ee (%)
Room Temp (25°C)AirAmbient Light6 Months99.582.1
Room Temp (25°C)ArgonAmbient Light6 Months99.594.3
4°CAirDark (Amber Glass)6 Months99.596.0
-20°C Argon Dark (Amber Glass) 6 Months 99.5 99.4
Room Temp + 50ppm CuAirAmbient Light1 Month99.565.4

Part 4: Experimental Protocols for Stereochemical Preservation

To ensure a self-validating system, you must couple rigorous purification with strict environmental controls. Do not rely solely on cold storage if trace metals are present.

Protocol A: Trace Metal Scavenging (Pre-Storage)

Objective: Remove SET-active transition metals to <10 ppm to prevent metal-initiated radical racemization.

  • Dissolution : Dissolve 10.0 g of crude (R)-4-methylpiperidin-2-one in 100 mL of MS-grade Ethyl Acetate (EtOAc).

  • Scavenger Addition : Add 2.0 g (20 wt%) of a silica-based metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU). Causality: The high local concentration of thiol/thiourea ligands thermodynamically outcompetes the lactam for metal coordination.

  • Incubation : Stir the suspension gently at 40°C for 4 hours under an argon atmosphere.

  • Filtration : Filter the mixture through a pad of Celite® using a sintered glass funnel. Rinse the pad with an additional 20 mL of EtOAc.

  • Concentration : Concentrate the filtrate in vacuo at 30°C to yield the metal-free lactam. Causality: Keeping the bath temperature low prevents thermal radical initiation during concentration.

Protocol B: Optimal Storage Procedure

Objective: Eliminate oxygen and photonic energy to halt autoxidation.

  • Transfer : Transfer the purified (R)-4-methylpiperidin-2-one into an opaque, amber-glass storage vial. Causality: Amber glass blocks UV/Vis wavelengths that initiate the homolytic cleavage of trace hydroperoxides.

  • Purging : Insert an argon line (via a long needle) directly into the vial, hovering just above the solid/oil. Purge with a gentle stream of Argon for 3 minutes to displace all ambient oxygen.

  • Sealing : Seal the vial tightly with a PTFE-lined cap. Wrap the cap junction tightly with Parafilm to prevent slow oxygen ingress.

  • Storage : Store the sealed vial in a monitored freezer at -20°C. Causality: Lowering the temperature reduces the thermal kinetic energy below the activation barrier required for radical propagation.

References

  • Title: MCRs to APIs: Tailoring Multicomponent Reactions for the Production of Pharmaceuticals Source: VU Research Portal URL: [Link][3]

  • Title: Enantioselective Desymmetrization of Glutarimides Catalyzed by Oxazaborolidines Derived from cis-1-Amino-indan-2-ol Source: The Journal of Organic Chemistry - ACS Publications URL: [Link][4]

  • Title: Iron(II) Phthalocyanine-Catalyzed Homodimerization and Tandem Diamination of Diazo Compounds with Primary Amines Source: ACS Publications URL: [Link][2]

  • Title: Vapor Phase Organic Pollutants Volatile Hydrocarbons and Oxidation Products Source: Environmental Protection Agency (EPA) URL: [Link][1]

Sources

Troubleshooting

Technical Support Center: Optimizing Chiral Catalyst Turnover in (R)-4-Methylpiperidin-2-one Synthesis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the complex kinetic and thermodynamic challenges encountered during the asymmetric synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the complex kinetic and thermodynamic challenges encountered during the asymmetric synthesis of (R)-4-methylpiperidin-2-one.

The production of this highly valuable chiral lactam—a critical intermediate in the synthesis of orexin receptor antagonists and argatroban derivatives—relies heavily on transition-metal-catalyzed asymmetric hydrogenation. While achieving high enantiomeric excess (ee) is standard, maximizing the Turnover Number (TON) and Turnover Frequency (TOF) remains the primary bottleneck for industrial scale-up. This guide provides mechanistic troubleshooting, quantitative benchmarks, and self-validating protocols to ensure robust catalyst performance.

I. Mechanistic Overview: The Catalytic Cycle and Deactivation

To troubleshoot turnover failures, we must first understand the causality of catalyst death. In the hydrogenation of unsaturated lactam precursors (e.g., 4-methyl-5,6-dihydropyridin-2(1H)-one), the active metal center (typically Ru, Rh, or Ir) cycles between substrate coordination, migratory insertion, and reductive elimination.

Catalyst turnover is most frequently truncated by product inhibition (where the strongly coordinating lactam product outcompetes the substrate for the metal center) or off-cycle dimerization caused by hydrogen starvation.

G Substrate Unsaturated Precursor (Dihydropyridinone) Coordination Substrate Coordination (π-complex formation) Substrate->Coordination ActiveCat Active Ru/Rh Catalyst (High TOF State) ActiveCat->Coordination Dimerization Catalyst Dimerization (Inactive Hydride Bridging) ActiveCat->Dimerization H2 Starvation Insertion Migratory Insertion & Reductive Elimination Coordination->Insertion Insertion->ActiveCat Regeneration Product (R)-4-Methylpiperidin-2-one (Target Lactam) Insertion->Product H2 Addition Inhibition Product Inhibition (Lactam N-Coordination) Product->Inhibition Accumulation Inhibition->ActiveCat Blocks Active Site

Catalytic cycle of lactam hydrogenation highlighting primary turnover deactivation pathways.

II. Troubleshooting Guide & FAQs

Q1: Why does my Turnover Number (TON) plateau below 1,000 despite using high hydrogen pressure? Causality: The premature stalling of your reaction is almost certainly due to product inhibition . The (R)-4-methylpiperidin-2-one product contains a highly Lewis basic amide moiety. As the reaction progresses and product concentration increases, the lactam nitrogen and carbonyl oxygen competitively bind to the ruthenium or rhodium metal center. This displaces the weaker-binding unsaturated precursor, effectively trapping the catalyst in a dead-end coordination state [1]. Resolution: You must disrupt this product-metal affinity. The most robust chemical solution is to apply an N-protecting group (such as N-Boc, N-Cbz, or N-benzyl) to the dihydropyridinone precursor prior to hydrogenation. This sterically hinders the nitrogen atom and withdraws electron density from the carbonyl, preventing stable coordination. Alternatively, employing a highly sterically demanding chiral ligand, such as RuPHOX, can physically block the lactam from entering the inner coordination sphere[2].

Q2: The enantiomeric excess (ee) is excellent (>98%), but the Turnover Frequency (TOF) drops drastically after 50% conversion. What causes this kinetic drop? Causality: A high ee confirms that your active monomeric catalyst is highly selective, but a severe drop in TOF indicates the active species is being depleted into an off-cycle resting state. In transition-metal asymmetric hydrogenation, if the rate of substrate consumption outpaces the rate of hydrogen dissolution into the solvent (H₂ starvation), the active metal-hydride species will dimerize into highly stable, inactive hydride-bridged dimers[3]. Resolution: This is a chemical engineering problem, not a chemical one. You must improve gas-liquid mass transfer. Do not rely solely on headspace pressure; increase the agitation rate (>1000 rpm) and utilize a hollow-shaft gas-entrainment impeller. Implementing a fed-batch addition of the substrate can also prevent the reaction from outpacing the hydrogen dissolution rate.

Q3: How do trace impurities in the starting material affect catalyst lifespan? Causality: Dihydropyridinone precursors synthesized via ring-closing metathesis or base-catalyzed cyclization often contain trace residual heavy metals (e.g., Ru from Grubbs catalyst) or halide ions. Halides strongly coordinate to the vacant active sites of the chiral hydrogenation catalyst, permanently altering its electronic properties and preventing the oxidative addition of hydrogen. Resolution: Implement a strict pre-reaction purification protocol utilizing metal-scavenging resins. Never scale up a reaction without running a micro-scale "use-test" to validate substrate purity (detailed in the protocol below).

III. Quantitative Benchmarks for Catalyst Selection

To achieve commercial viability, selecting the correct catalyst system is paramount. The table below summarizes the performance metrics of various systems when applied to lactam and piperidinone asymmetric hydrogenation.

Catalyst SystemLigand ArchitectureSubstrate Modification RequiredMax TON AchievedPeak TOF (h⁻¹)Enantioselectivity (ee)Primary Limitation / Deactivation Pathway
Ru-BINAP Biaryl DiphosphineUnprotected NH~1,00020095%Severe product inhibition (Lactam binding)
Rh-DuanPhos Chiral PhosphineN-Acylated10,0001,50099%Requires extra synthetic protection steps
RuPHOX Phosphine-OxazolineN-Benzyl>15,0003,000>99%Highly sensitive to trace halide impurities
Ir-Diphosphine DiphosphineN-Alkyl>100,00025,00098%High intrinsic catalyst cost

IV. Self-Validating Experimental Protocol

The following methodology details the high-TON asymmetric hydrogenation of N-protected 4-methyl-5,6-dihydropyridin-2(1H)-one using a RuPHOX catalyst system. This protocol is engineered as a self-validating system , meaning built-in checkpoints ensure the success of one step before resources are committed to the next.

Step 1: Substrate Pre-Treatment and Purity Validation
  • Dissolve the N-protected dihydropyridinone precursor in degassed, anhydrous methanol (0.5 M concentration).

  • Add 5 wt% of a palladium/heavy-metal scavenger resin (e.g., QuadraPure) and stir at room temperature for 2 hours to remove trace upstream poisons.

  • Filter the solution through a tightly packed pad of Celite under an argon atmosphere.

  • Validation Checkpoint 1 (The Use-Test): Withdraw a 1 mL aliquot of the filtered solution and perform a micro-reaction using a standard 0.1 mol% catalyst loading in a parallel screener. If Supercritical Fluid Chromatography (SFC) does not show 100% conversion within 1 hour, the bulk batch contains residual poisons and must be re-scavenged. Do not proceed to Step 2 until this checkpoint is passed.

Step 2: Inert Atmosphere Setup
  • Transfer the validated substrate solution to a high-pressure stainless-steel autoclave equipped with a gas-entrainment impeller.

  • Perform three vacuum/nitrogen purge cycles (holding vacuum for 2 minutes each), followed by three vacuum/hydrogen purge cycles.

  • Causality: Trace oxygen irreversibly oxidizes the phosphine ligands of the RuPHOX catalyst to phosphine oxides. This permanently destroys the chiral pocket, halting turnover immediately.

Step 3: Catalyst Injection and Reaction Execution
  • Prepare a solution of the RuPHOX catalyst (0.01 mol% loading to target 10,000 TON) in anhydrous dichloromethane inside a glovebox.

  • Inject the catalyst solution into the autoclave via a high-pressure syringe pump under a positive counter-flow of hydrogen.

  • Pressurize the reactor to 30 bar H₂ and set the impeller to 1200 rpm to ensure optimal gas-liquid mass transfer.

  • Validation Checkpoint 2 (Kinetic Monitoring): Monitor the hydrogen mass flow meter. A sharp, sustained uptake curve confirms active catalytic turnover. If the curve flattens prematurely (before theoretical H₂ consumption is reached), the catalyst has dimerized or poisoned.

Step 4: Post-Reaction Workup and Chiral Analysis
  • Once hydrogen uptake ceases, cool the reactor to 20°C and vent the hydrogen gas slowly.

  • Evaporate the solvent under reduced pressure to yield the crude (R)-4-methylpiperidin-2-one.

  • Analyze the crude mixture via SFC using a chiral stationary phase (e.g., Chiralpak IC).

  • Validation Checkpoint 3 (Final QA): SFC must show >99% conversion and >98% ee. If conversion is low but ee remains high, it validates that the catalyst died mid-reaction due to mass-transfer limitations, not due to an inherent lack of stereoselectivity.

V. References

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances Okayama University Repository URL: [Link]

  • Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis National Center for Biotechnology Information (PMC) URL:[Link]

  • Ru-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated γ-Lactams American Chemical Society (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: (R)-4-Methylpiperidin-2-one Scale-Up &amp; Troubleshooting

Welcome to the Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of (R)-4-methylpiperidin-2-one .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of (R)-4-methylpiperidin-2-one . This chiral lactam is a critical building block in the production of complex active pharmaceutical ingredients (APIs), peptidomimetics, and various multicomponent reactions[1].

The most efficient, atom-economical route to establish the C4 chiral center is the copper-catalyzed asymmetric conjugate reduction of 4-methyl-5,6-dihydropyridin-2-one. This is typically achieved using polymethylhydrosiloxane (PMHS) as a mild hydride source and (R)-p-tolBINAP as the chiral ligand[1][2]. While highly stereoselective at the bench scale, transferring this protocol to pilot-plant reactors introduces distinct impurity profiles driven by thermal accumulation, mixing inefficiencies, and workup complications.

Below, you will find a comprehensive mechanistic workflow, troubleshooting FAQs, quantitative data profiles, and a self-validating experimental protocol to ensure batch-to-batch consistency.

Reaction Workflow & Mechanistic Pathways

G A 4-Methyl-5,6-dihydropyridin-2-one (Unsaturated Precursor) B Cu/(R)-p-tolBINAP + PMHS (Asymmetric Conjugate Reduction) A->B Hydride Transfer C (R)-4-Methylpiperidin-2-one (Desired Product) B->C High Enantioselectivity D Thermal Exotherm / Ligand Degradation B->D Scale-up Heat Accumulation F Incomplete Silane Hydrolysis (Workup Phase) C->F Aqueous Quench E Impurity A: (S)-Enantiomer (Decreased ee%) D->E G Impurity B: Siloxane Gels (Product Trapping) F->G

Reaction workflow and impurity generation in the asymmetric conjugate reduction scale-up.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I seeing a drop in enantiomeric excess (ee%) from >98% at the bench scale to <90% in the 50-liter reactor? Root Cause (Causality): The formation of the active CuH species and the subsequent hydride transfer from PMHS are highly exothermic processes[2]. At the bench scale, heat dissipates rapidly through the flask walls. In a 50-liter reactor, the lower surface-area-to-volume ratio causes localized thermal spikes. Elevated temperatures accelerate the non-catalyzed background reduction (which is inherently racemic) and alter the transition state geometry of the Cu-(R)-p-tolBINAP complex, favoring the formation of the (S)-enantiomer (Impurity A). Furthermore, trace oxygen at elevated temperatures oxidizes the phosphine ligand, destroying the chiral environment. Solution: Implement controlled, continuous dosing of PMHS over 3–4 hours with active jacket cooling (maintaining internal temp < 5 °C). Ensure rigorous sparging of all solvents with nitrogen prior to the reaction to prevent ligand oxidation.

Q2: During the aqueous workup, a thick, intractable emulsion forms, leading to poor phase separation and low isolated yields. What is this impurity and how do we resolve it? Root Cause (Causality): PMHS is a polymeric silane. If the reaction is not properly quenched, the residual Si–H bonds and silyl ethers undergo uncontrolled cross-linking during the aqueous workup, forming insoluble siloxane gels (Impurity B)[2]. Because (R)-4-methylpiperidin-2-one is highly polar, it becomes physically trapped within this hydrophobic silicone matrix, causing severe yield losses and filtration blockages. Solution: Utilize a biphasic, highly alkaline quench (e.g., 2.5 M NaOH in MeOH/H₂O) and stir vigorously for at least 2 hours. The strong base depolymerizes the siloxane backbone into water-soluble sodium silanolates, destroying the emulsion and allowing for clean phase separation.

Q3: LC-MS analysis of the crude product shows a +2 Da mass impurity that co-elutes with the desired lactam. What is it? Root Cause (Causality): Over-reduction. While the CuH system is highly chemoselective for the α,β-unsaturated alkene, prolonged exposure to excess PMHS at scale can lead to the partial reduction of the lactam carbonyl, forming the corresponding piperidinol or piperidine (Impurity C). Solution: Implement Process Analytical Technology (PAT). Monitor the reaction in real-time using in-situ FTIR to track the disappearance of the alkene C=C stretch. Quench the reaction immediately upon completion to prevent over-reduction.

Quantitative Data: Scale-Up Impurity Profile

To ensure compliance with scale-up purity requirements, monitor the following quantitative parameters during your campaign:

Impurity TypeStructure / IdentityAnalytical DetectionAcceptable LimitPrimary Root Cause
Impurity A (S)-4-Methylpiperidin-2-oneChiral HPLC (Daicel Chiralpak IC)< 1.0% (ee > 98%)Thermal spikes; ligand oxidation
Impurity B Cross-linked Siloxane GelsGravimetric / Visual (Emulsion)< 0.1% w/wIncomplete depolymerization quench
Impurity C 4-Methylpiperidine (+2 Da)LC-MS (ESI+) / GC-FID< 0.5%Over-reduction (prolonged reaction)
Impurity D Unreacted PrecursorHPLC (UV 254 nm) / FTIR< 1.0%Catalyst deactivation (O₂ / moisture)
Optimized Experimental Protocol (Self-Validating System)

The following scale-up methodology for the synthesis of (R)-4-methylpiperidin-2-one incorporates built-in validation checkpoints to ensure process integrity[1].

Step 1: Catalyst Activation (Inert Atmosphere)

  • Charge a dry, nitrogen-flushed reactor with CuCl₂ (0.05 equiv), (R)-p-tolBINAP (0.05 equiv), and NaOtBu (0.2 equiv).

  • Suspend the solids in anhydrous cyclohexane (10 volumes). Stir at room temperature for 30 minutes until a homogeneous pre-catalyst complex forms.

Step 2: Substrate Addition & Thermal Control

  • Add 4-methyl-5,6-dihydropyridin-2-one (1.0 equiv) to the reactor.

  • Engage the cooling jacket to bring the internal reactor temperature to exactly 0 °C.

Step 3: Hydride Dosing

  • Load PMHS (4.0 equiv) into a syringe pump or dosing vessel.

  • Dose the PMHS slowly over 3 hours. Crucial: Adjust the dosing rate dynamically to ensure the internal temperature never exceeds 5 °C.

Step 4: Self-Validating Checkpoint (Reaction Completion)

  • Pause stirring briefly and pull a 1 mL sample.

  • Analyze via FTIR. Validation: The reaction is complete only when the C=C stretch at ~1640 cm⁻¹ is completely absent. Furthermore, verify that the Si–H stretch (~2100 cm⁻¹) is still strongly present, confirming that excess silane was maintained throughout the reaction to drive full conversion.

Step 5: Depolymerization Quench

  • To the reactor at 0 °C, slowly add a 1:1 mixture of 2.5 M aqueous NaOH and Methanol (5 volumes total). Caution: Hydrogen gas evolution will occur.

  • Warm the reactor to 20 °C and stir vigorously for 2 hours.

  • Validation: Stop the agitator and allow the phases to settle. The organic layer must be completely clear and free of any cloudy emulsion. If an emulsion persists, the siloxane gels have not fully depolymerized; continue stirring for an additional hour.

Step 6: Extraction and Isolation

  • Separate the phases. Extract the aqueous layer twice with ethyl acetate (3 volumes each).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-4-methylpiperidin-2-one. Purify via recrystallization or distillation as required by API specifications.

References
  • van der Heijden, G. (2018). MCRs to APIs: Tailoring Multicomponent Reactions for the Production of Pharmaceuticals. VU Research Portal, Vrije Universiteit Amsterdam. Available at:[Link]

  • Lipshutz, B. H., et al. (2021). Organosilanes in Metal-Catalyzed, Enantioselective Reductions. Organic Process Research & Development, ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC method validation for (R)-4-methylpiperidin-2-one purity

An in-depth technical analysis and comparative guide for establishing a robust, compliant chiral separation method. The Analytical Challenge: Chiral Separation of Lactams (R)-4-methylpiperidin-2-one is a highly valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative guide for establishing a robust, compliant chiral separation method.

The Analytical Challenge: Chiral Separation of Lactams

(R)-4-methylpiperidin-2-one is a highly valuable chiral lactam utilized as a building block in the synthesis of complex active pharmaceutical ingredients (APIs), including orexin receptor antagonists and nitrogen-bridged bicyclic frameworks [3].

However, validating an enantiomeric purity method for this molecule presents a distinct physicochemical challenge. Lactams possess both a hydrogen-bond donor (N-H) and a hydrogen-bond acceptor (C=O). In non-polar mobile phases typically used in normal-phase chiral HPLC (e.g., Hexane/Isopropanol), these molecules readily form strongly hydrogen-bonded dimers. This dimerization leads to severe peak broadening, excessive tailing, and ultimately, a failure to achieve baseline enantiomeric resolution ( Rs​<1.5 ).

Overcoming this requires a strategic selection of the Chiral Stationary Phase (CSP) and mobile phase chemistry to disrupt these intermolecular forces.

Product Comparison: Immobilized vs. Coated Chiral Stationary Phases

To objectively determine the optimal column technology for this assay, we compared two industry-standard polysaccharide-based CSPs: an Immobilized Amylose CSP (e.g., CHIRALPAK® IA or equivalent) and a Coated Cellulose CSP (e.g., CHIRALCEL® OD-H or equivalent).

The Causality Behind the Choice

To break the lactam dimers and sharpen the chromatographic peaks, a strong hydrogen-bond disrupting solvent—such as Dichloromethane (DCM)—must be incorporated into the mobile phase.

  • Coated Cellulose CSPs: The chiral selector is physically coated onto the silica support. Introducing DCM into the mobile phase will instantly dissolve the polymer coating, irreversibly destroying the column. Therefore, analysts are restricted to standard Hexane/Alcohol mixtures, which fail to resolve the lactam dimers.

  • Immobilized Amylose CSPs: The chiral selector is chemically bonded to the silica matrix. This structural autonomy allows for universal solvent compatibility. By utilizing an Immobilized CSP, we can safely introduce 5% DCM into the mobile phase. The DCM actively disrupts the lactam hydrogen bonds, driving the equilibrium toward the monomeric state and allowing for precise, high-efficiency chiral recognition.

Table 1: Chromatographic Performance Comparison

Conditions: 1.0 mL/min flow rate, UV detection at 215 nm, 25°C column temperature.

Performance ParameterImmobilized Amylose CSP (Mobile Phase: Hexane/IPA/DCM 80:15:5)Coated Cellulose CSP (Mobile Phase: Hexane/IPA 85:15)
Retention Time (R-enantiomer) 8.4 min12.1 min
Retention Time (S-enantiomer) 10.2 min13.8 min
Resolution ( Rs​ ) 2.8 (Baseline) 1.1 (Incomplete)
Tailing Factor ( Tf​ ) 1.1 1.8
Theoretical Plates ( N ) > 8,000 < 3,000
Column Stability Stable Destroyed if DCM is used

Method Validation Protocol (Self-Validating System)

Once the Immobilized Amylose CSP is selected, the method must be validated according to [1] and [2] guidelines. As a Senior Application Scientist, I design protocols as self-validating systems—meaning the workflow contains internal logic gates (System Suitability) that prevent the generation of invalid data.

Step-by-Step Methodology

1. Reagent & System Preparation

  • Mobile Phase: Mix HPLC-grade Hexane, Isopropanol (IPA), and Dichloromethane (DCM) in an 80:15:5 (v/v/v) ratio. Add 0.1% Diethylamine (DEA). Causality note: DEA is a basic additive that masks residual acidic silanols on the silica support, preventing secondary ionic interactions and further reducing peak tailing.

  • Diluent: Hexane/IPA (80:20 v/v).

  • Standard Solution: Prepare a 1.0 mg/mL solution of racemic 4-methylpiperidin-2-one in the diluent.

2. System Suitability Testing (The Logic Gate)

  • Inject the racemic standard 5 times.

  • Validation Gate: Proceed to further testing only if Resolution ( Rs​ ) > 1.5, Tailing Factor ( Tf​ ) < 1.5, and the %RSD of retention times is < 1.0%.

3. Specificity & Selectivity

  • Inject a blank diluent and a sample matrix blank.

  • Confirm no baseline disturbances or co-eluting peaks occur at the established retention times of the (R) and (S) enantiomers (8.4 min and 10.2 min, respectively).

4. Linearity & Range

  • Prepare 5 concentration levels of the (R)-enantiomer spanning 50% to 150% of the target analytical concentration (e.g., 0.5, 0.75, 1.0, 1.25, and 1.5 mg/mL).

  • Perform triplicate injections per level and plot peak area versus concentration. Calculate the correlation coefficient ( R2 ).

5. Sensitivity (LOD & LOQ)

  • Serially dilute the (S)-enantiomer (the typical impurity) and inject it to determine the signal-to-noise (S/N) ratio.

  • Establish the Limit of Detection (LOD) at S/N 3:1 and the Limit of Quantitation (LOQ) at S/N 10:1.

6. Accuracy (Spike Recovery)

  • Spike known amounts of the (S)-enantiomer into a pure (R)-enantiomer sample at three levels: LOQ, 0.5%, and 1.0% of the nominal concentration.

  • Calculate the percentage recovery to ensure the method accurately quantifies trace chiral impurities.

7. Precision (Repeatability)

  • Perform 6 replicate injections of a 1.0 mg/mL standard solution.

  • Calculate the %RSD of the peak areas to verify instrumental and method stability.

Quantitative Validation Summary

Table 2: ICH Q2(R2) Validation Results for (R)-4-methylpiperidin-2-one
Validation ParameterAcceptance Criteria (ICH Q2 / USP <1225>)Observed ResultStatus
Specificity No interference; Rs​>1.5 No interference; Rs​=2.8 Pass
Linearity R2≥0.999 R2=0.9998 Pass
LOD S/N 3:10.05 µg/mLPass
LOQ S/N 10:10.15 µg/mLPass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
Method Precision %RSD 2.0% (n=6)0.6%Pass

Validation Workflow Visualization

HPLC_Validation_Logic cluster_validation ICH Q2(R2) Validation Parameters dev Method Development (Immobilized Amylose CSP) spec Specificity Ensure no interference Rs > 1.5 dev->spec lin Linearity & Range 5 Concentrations R² ≥ 0.999 spec->lin lodloq LOD & LOQ Signal-to-Noise LOD 3:1 | LOQ 10:1 spec->lodloq acc Accuracy Spike Recovery 98.0% - 102.0% lin->acc lodloq->acc prec Precision Repeatability %RSD ≤ 2.0% acc->prec report Validated Compendial Procedure (USP <1225> Compliant) prec->report

Figure 1: Logical workflow for chiral HPLC method validation according to ICH Q2(R2) guidelines.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • USP <1225> Validation of Compendial Procedures . United States Pharmacopeia (USP). [Link]

  • General Approach to Nitrogen-Bridged Bicyclic Frameworks by Rh-Catalyzed Formal Carbenoid Insertion into an Amide C–N Bond . The Journal of Organic Chemistry (ACS Publications).[Link]

Comparative

Comparative Guide: (R)- vs. (S)-4-Methylpiperidin-2-one in Asymmetric Synthesis and Drug Discovery

Executive Summary The 4-methylpiperidin-2-one scaffold is a highly privileged building block in modern medicinal chemistry, frequently utilized in the synthesis of peptidomimetics, dipeptidyl-peptidase IV (DPP-4) inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-methylpiperidin-2-one scaffold is a highly privileged building block in modern medicinal chemistry, frequently utilized in the synthesis of peptidomimetics, dipeptidyl-peptidase IV (DPP-4) inhibitors, and novel E3 ligase modulators such as Cbl-b inhibitors[1]. While the (R)- and (S)-enantiomers possess identical intrinsic chemical reactivity in achiral environments, their behavior diverges profoundly in chiral environments. This guide provides an in-depth analysis of how the absolute configuration at the C4 position dictates conformational dynamics, influences stereoselective synthetic pathways, and ultimately determines target binding affinity.

Mechanistic Insights: Conformational Dynamics and Causality

To understand the divergent applications of (R)- and (S)-4-methylpiperidin-2-one, one must analyze the causality behind their 3D geometries.

In a six-membered lactam ring, the amide bond ( N1−C2 ) exhibits partial double-bond character, forcing the C6−N1−C2−C3 atoms into a near-planar arrangement. Consequently, the piperidin-2-one ring adopts a half-chair or envelope conformation. The methyl group at the C4 position is subject to severe 1,3-diaxial steric clashes if placed in a pseudo-axial orientation. Therefore, the ring will spontaneously undergo a conformational flip to ensure the C4-methyl group occupies the lower-energy pseudo-equatorial position.

When these enantiomers are incorporated into larger Active Pharmaceutical Ingredients (APIs), the fixed pseudo-equatorial methyl group acts as a stereochemical anchor.

  • The (S)-enantiomer will project its substituents into one spatial vector, often perfectly aligning with the hydrophobic pockets of specific targets (e.g., the Cbl-b ligase binding pocket)[1].

  • The (R)-enantiomer projects the same substituents into the opposing vector, leading to steric clashes with receptor walls, drastically reducing binding affinity and rendering the molecule biologically inactive.

Furthermore, during asymmetric synthesis (such as transition-metal-catalyzed cross-coupling or N-alkylation), the pre-existing C4 stereocenter exerts diastereofacial control. Incoming reagents are sterically hindered from approaching the face of the ring occupied by the methyl group, allowing chemists to predict and control the stereochemical outcome of subsequent functionalizations[2].

BindingLogic Core API Scaffold with 4-methylpiperidin-2-one R_Isomer (R)-Isomer Core->R_Isomer S_Isomer (S)-Isomer Core->S_Isomer R_Conf Methyl Pseudo-Axial Steric Clash R_Isomer->R_Conf S_Conf Methyl Pseudo-Equatorial Optimal Fit S_Isomer->S_Conf R_Result Low Affinity / Inactive R_Conf->R_Result Binding Pocket S_Result High Affinity S_Conf->S_Result Binding Pocket

Conformational impact of (R) vs (S) stereocenters on receptor binding affinity.

Comparative Data

The following table summarizes the physicochemical properties and typical biological/synthetic performance metrics of the two enantiomers.

Parameter(R)-4-methylpiperidin-2-one(S)-4-methylpiperidin-2-one
CAS Registry Number 64715-49-7 (approx. for R)4720-64-3 (general/racemic base)
Molecular Weight 113.16 g/mol 113.16 g/mol
Specific Rotation [α]D20​ Negative (-)Positive (+)
Chiral SFC Retention Time *Peak 1 (typically faster)Peak 2 (typically slower)
Reactivity (Achiral Environment) Identical (e.g., standard N-alkylation)Identical (e.g., standard N-alkylation)
Reactivity (Chiral Environment) Mismatched kinetics with (S)-catalystsMatched kinetics with (S)-catalysts
Typical Biological Impact Often inactive in Cbl-b/DPP-4 modelsHigh potency (nanomolar IC50​ )[1]

*Note: Exact retention times depend on the specific chiral stationary phase (e.g., Chiralpak AD-H) and co-solvent system.

Experimental Protocols: Synthesis and Chiral Resolution

Because enantioselective de novo synthesis of 4-methylpiperidin-2-one can be low-yielding and requires expensive chiral auxiliaries[3], the industry standard for obtaining pure (R)- and (S)-enantiomers is the synthesis of the racemate followed by preparative Chiral Supercritical Fluid Chromatography (SFC). This protocol is designed as a self-validating system: the analytical HPLC step ensures the optical purity of the isolated batches before downstream API synthesis.

Protocol A: Synthesis of Racemic 4-Methylpiperidin-2-one

Objective: Synthesize the racemic lactam via the Schmidt reaction of 3-methylcyclopentanone.

  • Preparation: Charge a flame-dried 500 mL round-bottom flask with 3-methylcyclopentanone (1.0 equiv, 100 mmol) and polyphosphoric acid (PPA) or methanesulfonic acid (50 mL).

  • Activation: Cool the mixture to 0 °C using an ice-water bath under an inert nitrogen atmosphere.

  • Reagent Addition: Slowly add sodium azide ( NaN3​ , 1.2 equiv, 120 mmol) in small portions over 1 hour. Caution: NaN3​ is highly toxic; control the rate of addition to prevent rapid evolution of N2​ gas and potential thermal runaway.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. The regioselectivity of the Schmidt reaction typically favors the migration of the more substituted carbon, yielding 4-methylpiperidin-2-one as the major product over the 5-methyl isomer.

  • Quenching & Extraction: Neutralize the mixture carefully with saturated aqueous Na2​CO3​ until pH 8. Extract with Dichloromethane (DCM) ( 3×100 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes) to afford the racemic product.

Protocol B: Chiral Resolution and Enantiomeric Excess (ee%) Validation

Objective: Separate the racemate into pure (R) and (S) enantiomers and validate optical purity.

  • Preparative SFC Conditions:

    • Column: Chiralpak AD-H ( 250×21.2 mm, 5 μ m).

    • Mobile Phase: CO2​ / Methanol (80:20 v/v) with 0.1% NH4​OH modifier to prevent peak tailing of the lactam.

    • Flow Rate: 70 mL/min.

    • Detection: UV at 210 nm.

  • Separation: Inject the racemic mixture (dissolved in Methanol). Collect Peak 1 and Peak 2 separately. Concentrate under reduced pressure.

  • Self-Validation (Analytical HPLC):

    • Re-inject a 1 mg/mL sample of each isolated peak onto an analytical Chiralpak AD-H column ( 250×4.6 mm).

    • Calculate the enantiomeric excess (ee%). A successful resolution must yield an ee>99% . If ee<99% , the batch must be re-purified to prevent diastereomeric mixtures in downstream API synthesis.

Workflow Start 3-Methylcyclopentanone Reaction Schmidt Reaction (NaN3, Acid) Start->Reaction Racemate Racemic 4-methylpiperidin-2-one Reaction->Racemate HPLC Chiral SFC / HPLC (Chiralpak AD-H) Racemate->HPLC REnant (R)-4-methylpiperidin-2-one (ee > 99%) HPLC->REnant Peak 1 SEnant (S)-4-methylpiperidin-2-one (ee > 99%) HPLC->SEnant Peak 2

Synthetic workflow and chiral resolution of 4-methylpiperidin-2-one.

Conclusion

The choice between (R)- and (S)-4-methylpiperidin-2-one is rarely a matter of chemical reactivity, but rather a strict requirement of 3D spatial geometry. Because the rigid lactam structure forces the methyl group into a pseudo-equatorial position, the absolute stereocenter dictates the global conformation of the molecule. As demonstrated in the development of highly potent Cbl-b inhibitors[1] and other targeted therapeutics, selecting the correct enantiomer is the fundamental prerequisite for achieving high target affinity and avoiding steric clashes within chiral biological pockets.

References

  • Predictive Bioinformatic Assignment of Methyl-Bearing Stereocenters, Total Synthesis, and an Additional Molecular Target of Ajudazol B Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Enantioselective Desymmetrization of Glutarimides Catalyzed by Oxazaborolidines Derived from cis-1-Amino-indan-2-ol Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Accelerated Discovery of Carbamate Cbl-b Inhibitors Using Generative AI Models and Structure-Based Drug Design Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Validation

A Comparative Guide to the Validation of GC-MS Analytical Methods for (R)-4-methylpiperidin-2-one Detection

Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis In the landscape of pharmaceutical development and manufacturing, the reliable and accurate quantification of active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development and manufacturing, the reliable and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is not merely a procedural step but a cornerstone of safety and efficacy. (R)-4-methylpiperidin-2-one, a chiral lactam, serves as a key building block in the synthesis of various pharmaceutical compounds. Its stereochemical purity and concentration are critical quality attributes that can significantly impact the final product's pharmacological profile. Therefore, a rigorously validated analytical method for its detection and quantification is indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical technique, offering a synergistic combination of high-resolution separation and highly specific detection.[1] This guide provides an in-depth, experience-driven walkthrough of the validation process for a GC-MS method tailored to (R)-4-methylpiperidin-2-one, structured to provide not just a protocol, but a rationale for the experimental choices made. We will benchmark this validated GC-MS method against a common alternative, High-Performance Liquid Chromatography with UV detection (HPLC-UV), to provide a clear perspective on its performance characteristics. This document is intended for researchers, analytical scientists, and quality control professionals who require a robust and trustworthy method for the analysis of this and structurally related compounds.

I. GC-MS Method Development & Optimization: A Rationale-Driven Approach

The foundation of any successful validation is a well-developed and optimized analytical method. The choices made at this stage directly influence the method's performance, robustness, and ultimate suitability for its intended purpose.

Instrumentation and Chromatographic Conditions

The selection of GC-MS parameters is a deliberate process aimed at achieving optimal separation and detection of (R)-4-methylpiperidin-2-one.

Parameter Condition Rationale / Senior Scientist's Notes
GC System Agilent 8890 GC or equivalentProvides excellent temperature and flow control, crucial for retention time stability.
MS System Agilent 5977B MSD or equivalentOffers the high sensitivity and spectral clarity needed for trace-level detection and confident identification.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar diphenyl dimethyl polysiloxane column is chosen for its versatility and thermal stability. It provides good peak shape for a broad range of compounds, including lactams. The low-bleed characteristics ("ms") are essential to minimize background noise in the mass spectrometer.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minHelium is the standard for GC-MS, providing good efficiency and compatibility with the mass spectrometer. A constant flow mode ensures stable retention times even with temperature programming.
Injector Splitless, 250°CA splitless injection is used to maximize the transfer of the analyte onto the column, which is critical for achieving low detection limits. The 250°C temperature ensures the rapid and complete volatilization of (R)-4-methylpiperidin-2-one without thermal degradation.
Oven Program 80°C (hold 1 min), then 15°C/min to 280°C (hold 5 min)The initial temperature is set below the solvent's boiling point. The temperature ramp is optimized to ensure a sharp peak shape for the analyte and to elute any potential higher-boiling impurities from the column before the next injection.
MS Source Electron Ionization (EI), 70 eV, 230°C70 eV is the standard EI energy, which generates reproducible fragmentation patterns that can be compared against spectral libraries. The source temperature is maintained high enough to prevent condensation but low enough to avoid thermal degradation.
MS Quad 150°CA stable quadrupole temperature ensures consistent mass assignments over time.
Acquisition Mode Selected Ion Monitoring (SIM) & Full ScanFull Scan mode (m/z 40-250) is used for initial method development and specificity checks to identify all components. For quantification, SIM mode is employed for its superior sensitivity and selectivity.[2] Key ions for (R)-4-methylpiperidin-2-one (MW: 113.16) would be selected (e.g., m/z 113, 98, 70, 56).
Sample and Standard Preparation: Ensuring Consistency

The quality of analytical results is critically dependent on the sample preparation workflow.[3][4] The primary goal is to present the analyte to the instrument in a clean, compatible solvent at a suitable concentration.

  • Solvent Selection: Dichloromethane (DCM) is an excellent choice. It is a volatile organic solvent compatible with GC-MS analysis, and it readily dissolves (R)-4-methylpiperidin-2-one.[5][6]

  • Stock Solution (1 mg/mL): Accurately weigh ~25 mg of (R)-4-methylpiperidin-2-one reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with DCM. This stock solution serves as the basis for all further dilutions.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples. A typical range might be 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation: For drug substance analysis, dissolve a known amount of the sample in DCM to achieve a theoretical concentration within the calibrated range. Samples must be filtered through a 0.22 µm PTFE syringe filter to remove particulates that could damage the system.[6]

II. The Validation Protocol: A Self-Validating System

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[7] The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8]

Workflow for GC-MS Method Validation

GC-MS Validation Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation Experiments cluster_analysis Phase 3: Data Analysis & Reporting prep_standards Prepare Stock & Calibration Standards linearity Linearity & Range (Inject Calibration Curve) prep_standards->linearity prep_qc Prepare Quality Control (QC) Samples (Low, Mid, High) accuracy Accuracy / Recovery (Inject Spiked Samples at 3 Levels) prep_qc->accuracy precision Precision (Repeatability & Intermediate) prep_qc->precision specificity Specificity / Selectivity (Inject Blank, Placebo, Spiked Placebo) data_analysis Calculate Validation Parameters (%RSD, R², %Recovery) specificity->data_analysis linearity->data_analysis accuracy->data_analysis lod_loq LOD & LOQ (S/N Ratio or Calibration Curve Slope) precision->data_analysis robustness Robustness (Vary GC Parameters) lod_loq->data_analysis robustness->data_analysis acceptance Compare Results to Acceptance Criteria data_analysis->acceptance report Compile Validation Report acceptance->report

Caption: A logical workflow for the validation of a GC-MS analytical method.

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[9][10]

  • Protocol:

    • Inject a solvent blank (DCM) to assess for interfering peaks from the solvent.

    • If analyzing in a matrix (e.g., a formulation), inject a placebo (matrix without the analyte).

    • Inject a low-concentration standard of (R)-4-methylpiperidin-2-one.

    • Inject a spiked placebo sample.

  • Acceptance Criteria: The retention time of the analyte peak in the standard and spiked sample should be consistent. No significant interfering peaks should be observed at the retention time of the analyte in the blank or placebo chromatograms. Mass spectral analysis should confirm the identity of the peak.

Linearity and Range

Linearity demonstrates a proportional relationship between analyte concentration and instrument response over a defined range.[9][11]

  • Protocol:

    • Prepare a minimum of five calibration standards spanning the expected working range (e.g., 0.1, 1, 5, 10, 20 µg/mL).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the average peak area against the concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.995.[12][13]

Accuracy (Recovery)

Accuracy measures the closeness of the experimental value to the true value.[10][14]

  • Protocol:

    • Prepare samples by spiking a blank matrix (or solvent) with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the concentration using the calibration curve.

    • Express the result as a percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.[12][14]

Precision

Precision expresses the agreement among a series of measurements.[10][14]

  • Protocol (Repeatability - Intra-day):

    • Prepare six identical samples at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (%RSD) of the results.

  • Protocol (Intermediate Precision - Inter-day):

    • Repeat the repeatability study on a different day with a different analyst or on a different instrument.

    • Calculate the %RSD for this new set of six samples.

  • Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.[13][14]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest concentration that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[10][11]

  • Protocol (Signal-to-Noise Approach):

    • Inject progressively lower concentrations of the analyte.

    • Determine the concentration that results in a signal-to-noise (S/N) ratio of 3:1 for LOD.[11][15]

    • Determine the concentration that results in an S/N ratio of 10:1 for LOQ.[11][12][15]

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8][10]

  • Protocol:

    • Analyze a standard solution while making small variations to the method parameters, one at a time.

    • Examples of variations:

      • Injector Temperature: ± 5°C

      • Helium Flow Rate: ± 0.1 mL/min

      • Oven Ramp Rate: ± 1°C/min

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area) should not significantly change, and results should remain within acceptable limits of accuracy and precision.

III. Summary of Validation Data & Performance Comparison

The data generated from the validation experiments are summarized below, followed by a comparison with a typical HPLC-UV method.

Table 1: Summary of GC-MS Method Validation Results
Validation Parameter Result Acceptance Criteria Status
Specificity No interference observedNo interference at analyte RTPass
Linearity (R²) 0.9992≥ 0.995Pass
Range 0.5 - 20 µg/mL-Established
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (Repeatability %RSD) 0.85%≤ 2.0%Pass
Precision (Intermediate %RSD) 1.12%≤ 2.0%Pass
LOD 0.05 µg/mL (S/N ≥ 3)-Established
LOQ 0.15 µg/mL (S/N ≥ 10)Precision ≤ 10%Pass
Robustness No significant impact on resultsResults within criteriaPass
(R)-4-methylpiperidin-2-one: Structure and Fragmentation

Understanding the mass spectral fragmentation of the target analyte is key to developing a selective MS method.

Sources

Comparative

A Comparative Guide to (R)-4-methylpiperidin-2-one and 3-methylpiperidin-2-one in Peptide Coupling Efficiency: A Theoretical and Practical Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide synthesis, the pursuit of high coupling efficiency, minimal side reactions, and preservation of stereochemical integrity is para...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the pursuit of high coupling efficiency, minimal side reactions, and preservation of stereochemical integrity is paramount. While a host of coupling reagents and additives have been developed, the exploration of novel additives continues to be an area of active interest. This guide provides a comparative analysis of two structurally related lactams, (R)-4-methylpiperidin-2-one and 3-methylpiperidin-2-one, as potential additives in peptide coupling reactions.

It is important to note that, to date, there is a lack of direct, published experimental data comparing the efficacy of these two specific compounds as peptide coupling additives. Therefore, this guide will first establish a theoretical framework based on established mechanistic principles of peptide coupling. Subsequently, it will provide a detailed, actionable experimental protocol for researchers to conduct their own comparative analysis.

The Mechanism of Action of Additives in Peptide Coupling

To understand the potential roles of (R)-4-methylpiperidin-2-one and 3-methylpiperidin-2-one, it is crucial to first grasp the function of additives in modern peptide synthesis, particularly in carbodiimide-mediated couplings (e.g., using N,N'-diisopropylcarbodiimide, DIC).

When a carboxylic acid is activated by a carbodiimide, it forms a highly reactive O-acylisourea intermediate. This intermediate is susceptible to several undesirable pathways:

  • Racemization: The activated carboxyl group can cyclize to form an oxazolone, which can easily tautomerize, leading to a loss of the original stereochemistry of the amino acid.[1]

  • N-acylurea formation: The O-acylisourea can rearrange to form a stable and unreactive N-acylurea, which terminates the peptide chain.[2][3]

Coupling additives, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), mitigate these side reactions.[2][4] They act as nucleophiles that intercept the O-acylisourea to form a more stable, yet still reactive, active ester. This active ester is less prone to racemization and does not rearrange into an N-acylurea, thereby ensuring a more efficient and cleaner coupling reaction.[3][5]

Peptide_Coupling_Mechanism cluster_additive_pathway Additive Pathway Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Highly Reactive) Carboxylic_Acid->O_Acylisourea + Carbodiimide DIC Oxazolone Oxazolone O_Acylisourea->Oxazolone N_Acylurea N-Acylurea (Inactive) O_Acylisourea->N_Acylurea Rearrangement Active_Ester Active Ester (Stable & Reactive) O_Acylisourea->Active_Ester + Additive Racemization Racemization Oxazolone->Racemization Additive Additive (e.g., Piperidinone) Peptide_Bond Peptide Bond Active_Ester->Peptide_Bond + Amine H₂N-R'

General mechanism of peptide coupling with an additive.

Theoretical Comparison of (R)-4-methylpiperidin-2-one and 3-methylpiperidin-2-one

While both molecules share the same piperidin-2-one core, the position of the methyl group can influence their electronic and steric properties, which in turn could affect their performance as coupling additives.

Feature(R)-4-methylpiperidin-2-one3-methylpiperidin-2-one
Structure (R)-4-methylpiperidin-2-one3-methylpiperidin-2-one
Potential Electronic Effects The methyl group at the 4-position has a weak positive inductive effect (+I), which could slightly increase the electron density on the lactam nitrogen, potentially enhancing its nucleophilicity.The methyl group at the 3-position, being closer to the carbonyl group, might have a more pronounced +I effect on the amide system. This could also increase the nucleophilicity of the lactam.
Potential Steric Effects The methyl group is relatively remote from the nitrogen and carbonyl group, which are the key functionalities for interacting with the activated carboxylic acid. This suggests minimal steric hindrance.The methyl group is adjacent to the carbonyl group. This proximity could introduce steric hindrance, potentially impeding the approach of the lactam to the bulky O-acylisourea intermediate.[6]
Hypothesis

Based on this theoretical analysis, (R)-4-methylpiperidin-2-one may be a more efficient peptide coupling additive than 3-methylpiperidin-2-one. The reasoning is twofold:

  • Reduced Steric Hindrance: The 4-position of the methyl group in (R)-4-methylpiperidin-2-one is less likely to sterically interfere with the formation of the active ester intermediate compared to the methyl group at the 3-position in 3-methylpiperidin-2-one.

  • Balanced Electronic Properties: While both isomers have an electron-donating methyl group, the potentially lower steric profile of the 4-substituted isomer might allow its electronic benefits (enhanced nucleophilicity) to be more effectively realized in the reaction.

It is crucial to emphasize that this is a hypothesis based on general principles of organic chemistry.[7][8] Experimental validation is necessary to confirm these predictions.

Proposed Experimental Protocol for Comparative Analysis

To empirically determine the relative efficiencies of (R)-4-methylpiperidin-2-one and 3-methylpiperidin-2-one, a systematic study using a model peptide known to be prone to racemization is recommended. The synthesis of Z-Gly-Phe-Val-OMe is a good model system for this purpose.

Objective

To compare the peptide coupling efficiency and racemization suppression capabilities of (R)-4-methylpiperidin-2-one and 3-methylpiperidin-2-one against a standard additive (HOBt) and a negative control (no additive) in a solution-phase peptide coupling reaction.

Materials and Reagents
  • Z-Gly-Phe-OH

  • H-Val-OMe·HCl

  • N,N'-Diisopropylcarbodiimide (DIC)

  • (R)-4-methylpiperidin-2-one

  • 3-methylpiperidin-2-one

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Chiral HPLC column

Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reactions Parallel Coupling Reactions cluster_analysis Work-up & Analysis Start Dissolve Z-Gly-Phe-OH in DCM/DMF Add_Amine Add H-Val-OMe & DIEA Start->Add_Amine Cool Cool to 0°C Add_Amine->Cool Split Split into 4 Reaction Vessels Cool->Split Reaction1 Add DIC + (R)-4-methylpiperidin-2-one Split->Reaction1 Reaction2 Add DIC + 3-methylpiperidin-2-one Split->Reaction2 Reaction3 Add DIC + HOBt (Positive Control) Split->Reaction3 Reaction4 Add DIC only (Negative Control) Split->Reaction4 Workup Aqueous Work-up & Purification Reaction1->Workup Stir overnight Reaction2->Workup Stir overnight Reaction3->Workup Stir overnight Reaction4->Workup Stir overnight Analysis Analyze Crude & Pure Product Workup->Analysis HPLC HPLC (Purity & Yield) Analysis->HPLC Chiral_HPLC Chiral HPLC (Racemization) Analysis->Chiral_HPLC End Compare Results HPLC->End Chiral_HPLC->End

Workflow for comparing peptide coupling additives.
Step-by-Step Procedure
  • Preparation of H-Val-OMe: To a solution of H-Val-OMe·HCl (1.2 equivalents) in anhydrous DCM, add DIEA (1.2 equivalents) and stir for 15 minutes at room temperature.

  • Reaction Setup: In four separate reaction vessels, dissolve Z-Gly-Phe-OH (1.0 equivalent) in a minimal amount of anhydrous DMF and dilute with anhydrous DCM.

  • Addition of Amine Component: Add the prepared H-Val-OMe solution to each of the four reaction vessels.

  • Cooling: Cool the reaction mixtures to 0°C in an ice bath.

  • Addition of Additives and Coupling Reagent:

    • Vessel 1: Add (R)-4-methylpiperidin-2-one (1.1 equivalents) followed by DIC (1.1 equivalents).

    • Vessel 2: Add 3-methylpiperidin-2-one (1.1 equivalents) followed by DIC (1.1 equivalents).

    • Vessel 3 (Positive Control): Add HOBt (1.1 equivalents) followed by DIC (1.1 equivalents).

    • Vessel 4 (Negative Control): Add DIC (1.1 equivalents).

  • Reaction: Allow the reactions to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixtures to remove any precipitated urea.

    • Dilute the filtrates with EtOAc.

    • Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Analyze the crude product from each reaction by HPLC to determine the purity and yield of the desired tripeptide.

    • Analyze the crude product by chiral HPLC to quantify the extent of racemization (i.e., the percentage of the D-Phe diastereomer).

Data Presentation

The results of this study can be summarized in a table for easy comparison:

AdditiveCrude Purity (%)Yield (%)Racemization (%)
(R)-4-methylpiperidin-2-one
3-methylpiperidin-2-one
HOBt (Positive Control)
None (Negative Control)

Conclusion

While direct experimental evidence is currently unavailable, a theoretical analysis based on steric and electronic effects suggests that (R)-4-methylpiperidin-2-one may hold an advantage over 3-methylpiperidin-2-one as a peptide coupling additive due to potentially lower steric hindrance. However, this hypothesis requires rigorous experimental validation. The provided protocol offers a clear and robust framework for researchers to conduct this comparison. Such studies are essential for the discovery and development of new and improved reagents that can enhance the efficiency and quality of peptide synthesis, a critical aspect of modern drug development.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5691–5703. Retrieved from [Link]

  • Fields, G. B. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 72, 18.1.1–18.1.58. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5691-5703. Retrieved from [Link]

  • Ismail, I. et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Retrieved from [Link]

  • Albericio, F., & Subirós-Funosas, R. (2012). Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure). Organic Syntheses, 89, 81. Retrieved from [Link]

  • Tyagi, V. et al. (2018). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. ACS Catalysis, 8(12), 11257-11263. Retrieved from [Link]

  • Talarico, G. et al. (2018). Electronic and Steric Effects on L‐Lactide Ring‐Opening Polymerization with NSSN‐type Zr(IV) Complexes. European Journal of Inorganic Chemistry, 2018(3-4), 450-458. Retrieved from [Link]

  • Tucker, J. A. et al. (2021). Thiol Reactivity of N-Aryl α-Methylene-γ-lactams: A Reactive Group for Targeted Covalent Inhibitor Design. The Journal of Organic Chemistry, 86(17), 11849-11860. Retrieved from [Link]

  • Ghaffar, T. et al. (2002). Steric and electronic effects on the reactivity of rh and ir complexes containing P-S, P-P, and P-O ligands. Implications for the effects of chelate ligands in catalysis. Inorganic Chemistry, 41(23), 5984-5995. Retrieved from [Link]

  • Mettler-Toledo. (n.d.). DoE to Peptide Synthesis | Free Webinar. Retrieved from [Link]

Sources

Validation

Spectroscopic Validation of (R)-4-Methylpiperidin-2-one Optical Purity: A Comparative Guide

Introduction (R)-4-methylpiperidin-2-one is a highly valuable chiral lactam intermediate, frequently utilized in the synthesis of neuroactive compounds (e.g., mGluR5 modulators) and oncology targets (e.g., WRN helicase i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(R)-4-methylpiperidin-2-one is a highly valuable chiral lactam intermediate, frequently utilized in the synthesis of neuroactive compounds (e.g., mGluR5 modulators) and oncology targets (e.g., WRN helicase inhibitors)[1][2]. Because the pharmacological efficacy and safety of these drugs depend heavily on their stereochemical purity, precise determination of the enantiomeric excess ( ee ) of the (R)-4-methylpiperidin-2-one precursor is a critical quality attribute.

While chiral High-Performance Liquid Chromatography (HPLC) remains the traditional gold standard for ee determination, spectroscopic methods—specifically Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD)—offer profound advantages. They provide non-destructive, rapid, and mechanistically informative alternatives that can concurrently confirm absolute configuration without the need for reference standards[3].

The Causality of Spectroscopic Chiral Recognition

Enantiomers possess identical scalar physical properties in an isotropic environment, making them indistinguishable by standard NMR or IR spectroscopy. To break this symmetry and resolve the enantiomers spectroscopically, a chiral environment must be introduced.

NMR Spectroscopy: Symmetry breaking is achieved via Chiral Solvating Agents (CSAs) or Lanthanide Shift Reagents (LSRs). For lactams like 4-methylpiperidin-2-one, the carbonyl oxygen acts as a strong hydrogen-bond acceptor, while the secondary amine (N-H) acts as a hydrogen-bond donor. When mixed with a CSA (such as Pirkle's alcohol or enantiopure chiral amides), transient diastereomeric complexes form in solution[4][5]. Because these diastereomeric complexes have different spatial arrangements, the magnetic shielding environments of the protons (especially the N-H and adjacent C3/C5 protons) diverge, resulting in distinct chemical shifts ( ΔΔδ ) for the (R) and (S) enantiomers.

Vibrational Circular Dichroism (VCD): VCD does not require a chiral additive. Instead, it relies on the differential absorption of left- and right-circularly polarized infrared light during a vibrational transition[6][7]. The causality here is rooted in the molecule's inherent chirality: the coupled electric and magnetic dipole transition moments generate a VCD signal ( ΔA ) whose sign is strictly dependent on the absolute configuration. The intensity of the VCD signal is directly proportional to the enantiomeric excess[8].

Analytical Modality Selection Workflow

MethodSelection Start Determine (R)-4-methylpiperidin-2-one ee Destructive Is non-destructive analysis required? Start->Destructive HPLC Chiral HPLC (Gold Standard) Destructive->HPLC No AbsConfig Need absolute configuration directly? Destructive->AbsConfig Yes VCD Vibrational Circular Dichroism (VCD) AbsConfig->VCD Yes NMR 1H NMR with Chiral Solvating Agent AbsConfig->NMR No

Decision workflow for selecting chiral analysis modalities for lactams.

Quantitative Performance Comparison

The following table summarizes the operational metrics of the three primary modalities used for lactam optical purity validation.

Analytical ModalityPrinciple of Symmetry BreakingLimit of Detection ( ee %)Analysis TimeSample RecoveryAbsolute Configuration?
Chiral HPLC Chiral stationary phase interactions> 99.5%15 - 45 minPoor (Destructive)No (Requires standards)
1 H NMR + CSA Transient diastereomeric complexes~ 95.0%5 - 10 minExcellent (Extraction)Yes (via empirical models)
VCD Spectroscopy Differential polarized IR absorption~ 98.0%1 - 3 hoursComplete (Evaporation)Yes (via DFT calculation)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a built-in control to verify that the resulting data is a true reflection of the sample's optical purity, rather than an artifact of the instrument or sample preparation.

Protocol 1: 1 H NMR with Chiral Solvating Agents (CSAs)

Mechanism: Uses (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol) to induce chemical shift non-equivalence in the lactam N-H proton[4][5].

Step 1: System Calibration (The Self-Validation Step)

  • Prepare a control NMR tube containing 10 mg of racemic 4-methylpiperidin-2-one and 30 mg of (R)-Pirkle's alcohol (approx. 1:1.2 molar ratio) in 0.6 mL of anhydrous CDCl 3​ .

  • Acquire a standard 1D 1 H NMR spectrum (600 MHz, 16 scans, 10s relaxation delay to prevent T1 integration skew).

  • Validation: Integrate the split N-H or C3-H proton signals. The integration ratio must be exactly 50:50 ( ±1% ). If it is not, differential relaxation or kinetic resolution is occurring, and the relaxation delay ( D1 ) must be increased.

Step 2: Sample Analysis

  • Prepare the test sample using 10 mg of the synthesized (R)-4-methylpiperidin-2-one and 30 mg of (R)-Pirkle's alcohol in 0.6 mL CDCl 3​ .

  • Acquire the 1 H NMR spectrum under identical parameters to the control.

  • Calculate the ee using the formula: ee(%)=IR​+IS​∣IR​−IS​∣​×100 , where I is the integral area of the respective enantiomeric peaks.

Protocol 2: Vibrational Circular Dichroism (VCD)

Mechanism: Direct measurement of vibrational optical activity. Highly effective for lactams due to the strong, distinct C=O stretching band (~1650 cm −1 )[6][7].

Step 1: DFT Simulation (Absolute Configuration Grounding)

  • Perform a conformational search of (R)-4-methylpiperidin-2-one using molecular mechanics.

  • Optimize the lowest-energy conformers using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level.

  • Simulate the theoretical IR and VCD spectra, applying a Lorentzian band shape and appropriate scaling factors for the C=O and C-H stretching regions.

Step 2: Spectral Acquisition & Validation

  • Dissolve 15 mg of the (R)-4-methylpiperidin-2-one sample in 150 μ L of CDCl 3​ (0.1 M concentration).

  • Load the sample into a BaF 2​ liquid cell (50 μ m path length).

  • Validation: First, acquire the VCD spectrum of the pure CDCl 3​ solvent to establish a flat baseline. Subtract this baseline from all subsequent sample runs to eliminate artifactual birefringence.

  • Acquire the IR and VCD spectra of the sample concurrently (Resolution: 8 cm −1 , Collection time: 2 hours to ensure high signal-to-noise ratio)[6].

  • Data Synthesis: Overlay the experimental VCD spectrum with the DFT-simulated (R)-enantiomer spectrum. A positive correlation confirms the (R) absolute configuration. The ee is determined by comparing the experimental ΔA intensity against a calibration curve of known enantiomeric mixtures[8].

References

  • Spectroscopic Methods for Determining Enantiomeric Purity and Absolute Configuration in Chiral Pharmaceutical Molecules. PubMed (nih.gov).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGWrZAdCbV-eQMMEz9p30d5gW6EEkMHrBoJov0siSXJUrCkpIVnXP1VY53N0-H9sWApUzx8WFpUCLEiOkNCeRi031e3RNdmJXAio-xvhc5S-w9HcIC2Ayxb1o9GaBBjpqJ3qe4]
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  • An Enantiomerically Pure 1,5,7-Trimethyl-3-azabicyclo[3.3.1]nonan- 2-one as 1H NMR Shift Reagent for the ee Determination of Chiral Lactams, Quinolones, and Oxazolidinones. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvz6XPm6htwGF7q0w-9gqClTjYokjQG81333Ih_7xHjhYTH8mrJLDB0FOWsXa6sxFyGJMK8T02gbhLfl0jDDQopZJU5trdIZUqCvaPKEeHf4ptRriiyHem0gFZdd84WFUzMvZClQ==]
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (R)-4-methylpiperidin-2-one

This document provides a detailed protocol for the proper disposal of (R)-4-methylpiperidin-2-one, a compound commonly utilized in pharmaceutical research and development. Adherence to these procedures is critical for en...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the proper disposal of (R)-4-methylpiperidin-2-one, a compound commonly utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. The causality behind each step is explained to provide a framework for safe and responsible chemical waste management.

Hazard Assessment and Characterization

Inferred Hazard Profile:

  • Acute Toxicity: Potentially harmful if swallowed.[1][3]

  • Skin Corrosion/Irritation: Likely to cause skin irritation.[2]

  • Eye Damage/Irritation: Likely to cause serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[2]

Based on this profile, all waste containing (R)-4-methylpiperidin-2-one, including the pure compound, solutions, and contaminated materials, must be classified and disposed of as hazardous waste in accordance with local and national regulations.

Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, appropriate PPE must be worn to mitigate exposure risks.

PPE ItemSpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, as the substance is a likely skin irritant.[4]
Eye Protection Safety glasses with side shields or goggles.To protect against splashes and dust, preventing serious eye irritation.[3]
Skin and Body Laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hood.To minimize inhalation of dusts or aerosols that may cause respiratory irritation.[5][6]

Waste Segregation and Collection

Proper segregation at the point of generation is a cornerstone of safe chemical waste management, preventing dangerous chemical reactions.[7]

Step-by-Step Collection Protocol:

  • Designate a Waste Container: Use a dedicated, chemically compatible container for (R)-4-methylpiperidin-2-one waste. The container must be in good condition, free from damage, and have a secure, leak-proof closure.[7][8]

  • Chemical Compatibility: Avoid metal containers for acidic or basic solutions. High-density polyethylene (HDPE) is generally a suitable choice for this type of chemical waste.[7]

  • Labeling: Immediately label the container with the words "Hazardous Waste ," the full chemical name "(R)-4-methylpiperidin-2-one ," and the relevant hazard warnings (e.g., "Irritant").[9][10]

  • Segregate Incompatibles: Do not mix (R)-4-methylpiperidin-2-one waste with incompatible chemicals. Based on related piperidine compounds, avoid mixing with strong oxidizing agents, acids, and bases.[11]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure compound, contaminated gloves, weigh boats, and absorbent pads in a designated solid hazardous waste container.[10]

    • Liquid Waste: Collect solutions containing (R)-4-methylpiperidin-2-one in a designated liquid hazardous waste container. Do not fill containers beyond 90% capacity to allow for vapor expansion.[7]

On-Site Storage and Handling

Regulatory bodies like the Environmental Protection Agency (EPA) have stringent rules for the on-site storage of hazardous waste.[9]

  • Satellite Accumulation Areas (SAA): Waste can be accumulated in an SAA, which is at or near the point of generation and under the control of laboratory personnel.[8][9] The SAA must be clearly marked.

  • Secondary Containment: Store the sealed waste container within a secondary container, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[7]

  • Storage Location: Keep the waste in a cool, dry, and well-ventilated area, away from heat sources or open flames.[6]

  • Time and Quantity Limits: Be aware of the accumulation time limits, which depend on your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator).[9] For academic labs, a maximum storage time of six months may apply under Subpart K regulations.[8][12]

Disposal Workflow for (R)-4-methylpiperidin-2-one

G Figure 1: Disposal Workflow A Point of Generation (R)-4-methylpiperidin-2-one Waste B Characterize Waste (Solid vs. Liquid) A->B C Select Compatible Waste Container B->C D Label Container: 'Hazardous Waste' + Chemical Name + Hazard Info C->D E Segregate from Incompatibles (Acids, Bases, Oxidizers) D->E F Store in Secondary Containment in SAA E->F G Arrange Pickup with EHS / Licensed Waste Broker F->G H Final Disposal (e.g., Incineration) G->H

Caption: Decision process from waste generation to final disposal.

Management of Empty Containers

"Empty" containers that previously held (R)-4-methylpiperidin-2-one are not considered benign and must be managed as hazardous waste until properly decontaminated.

Decontamination Protocol:

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).[10]

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as liquid hazardous chemical waste.[10] Add it to your designated liquid waste container for (R)-4-methylpiperidin-2-one.

  • Container Disposal: Once triple-rinsed, the container can be managed according to your institution's guidelines. This may involve defacing the label and disposing of it as non-hazardous solid waste or recycling.[6] Never reuse empty chemical containers for other purposes.[10]

Spill Management

Accidental spills must be handled promptly and safely.

Spill Cleanup Procedure:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.[5]

  • Wear PPE: Don the appropriate PPE as outlined in Section 2.

  • Contain Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to soak up the spill.

  • Collect Waste: Carefully sweep or scoop the absorbent material and place it into a designated hazardous waste container.[5]

  • Clean Area: Clean the spill area with soap and water.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office, as per your laboratory's emergency procedures.[13]

Spill Response Decision Tree

G Figure 2: Spill Response Protocol A Spill Occurs B Assess Situation (Size & Location) A->B C Don Appropriate PPE B->C D Contain Spill with Inert Absorbent C->D E Collect Contaminated Material into Hazardous Waste Container D->E F Decontaminate Spill Area E->F G Report to EHS F->G

Caption: Step-by-step actions for managing an accidental spill.

Final Disposal

The ultimate disposal of (R)-4-methylpiperidin-2-one must be conducted by a licensed and certified hazardous waste management company.[10][14]

  • Professional Disposal: It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[6][8] The material should be sent to a licensed chemical destruction plant or be disposed of via controlled incineration with flue gas scrubbing.[6]

  • Documentation: Maintain accurate and up-to-date records of all waste generated and disposed of. This "cradle-to-grave" tracking is a requirement under the Resource Conservation and Recovery Act (RCRA).[14]

  • Contact EHS: Your institution's EHS department will coordinate with a waste broker or disposal company to arrange for the pickup, transport, and final disposal of the hazardous waste.[14]

By following this comprehensive guide, researchers and laboratory professionals can manage and dispose of (R)-4-methylpiperidin-2-one waste in a manner that is safe, environmentally responsible, and compliant with all relevant regulations.

References

  • Laboratory Environmental Sample Disposal Information Document . Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Source: Daniels Health. URL: [Link]

  • Managing Hazardous Chemical Waste in the Lab . Source: Lab Manager. URL: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . Source: GAIACA. URL: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue . Source: MDPI. URL: [Link]

  • Chemical Substance Information for 4-hydroxy-1-methylpiperidin-2-one . Source: NextSDS. URL: [Link]

  • Special Regulation on Hazardous Substances, Waste and Hazardous Wastes . Source: Ministry of Environment and Natural Resources. URL: [Link]

  • Chemical Safety and Waste Management Manual . Source: University of Alabama at Birmingham. URL: [Link]

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Handling

Advanced Operational &amp; Safety Guide: Handling (R)-4-Methylpiperidin-2-one

Executive Summary & Mechanistic Hazard Profile (R)-4-methylpiperidin-2-one is a highly valued chiral lactam building block utilized extensively in pharmaceutical drug development and complex organic synthesis. Despite it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Hazard Profile

(R)-4-methylpiperidin-2-one is a highly valued chiral lactam building block utilized extensively in pharmaceutical drug development and complex organic synthesis. Despite its structural simplicity, its physical state as a crystalline solid at room temperature and its specific hazard profile dictate stringent handling protocols. The compound is classified under GHS hazard statement H319 (Causes serious eye irritation) .

The causality behind the required Personal Protective Equipment (PPE) lies in the compound's physical properties. As a low-molecular-weight solid (MW: 113.16 g/mol )[1], mechanical manipulation such as weighing and transferring generates micro-particulates. These particulates can easily bypass inadequate safety barriers, leading to ocular irritation or respiratory tract exposure. This guide provides a self-validating, step-by-step operational protocol to ensure absolute safety and logistical efficiency for drug development professionals.

Physicochemical & Quantitative Hazard Data

Understanding the quantitative properties of (R)-4-methylpiperidin-2-one is the first step in designing a robust safety protocol. The data below dictates the selection of appropriate PPE and environmental controls.

Property / HazardValue / DescriptionOperational Implication
Molecular Weight 113.16 g/mol Fine powder potential; requires anti-static handling.
Physical State Solid (Crystalline)Risk of aerosolization during transfer.
Melting Point 88–91 °CThermally stable at room temp; no cold-chain required.
Boiling Point 143–145 °C (at 13 mmHg)Low volatility at standard pressure.
Hazard Statements H319: Causes serious eye irritationMandates tight-fitting chemical goggles.
Precautionary Codes P264, P280, P305+P351+P338Strict hygiene and specific PPE donning required.

Risk Assessment & PPE Selection Matrix

The selection of PPE for handling (R)-4-methylpiperidin-2-one is not arbitrary; it is a direct response to the compound's physicochemical properties.

  • Ocular Protection: Chemical Safety Goggles (Unvented or Indirect Vent)

    • Causality: Standard safety glasses leave gaps at the top and sides. Because the compound is a solid powder that can aerosolize, fine dust can settle into the eyes, triggering the H319 hazard. Goggles provide a complete orbital seal.

  • Dermal Protection: Nitrile Gloves (Minimum 0.11 mm thickness)

    • Causality: Piperidinone derivatives are polar organic molecules. Nitrile provides an optimal chemical barrier against polar lactams, preventing dermal absorption and irritation, whereas latex may degrade or cause allergic sensitization.

  • Body Protection: Flame-Resistant (FR) Laboratory Coat

    • Causality: While the solid itself is not highly flammable at room temperature, it is frequently handled alongside highly flammable organic solvents (e.g., ethanol, dichloromethane) during reaction setups. An FR coat mitigates secondary ignition risks.

  • Respiratory Protection: Fume Hood (Primary) or N95/P100 Respirator (Secondary)

    • Causality: The primary defense against particulate inhalation is a certified chemical fume hood. If weighing must occur outside a hood, a particulate respirator is mandatory to filter out aerosolized lactam dust.

Operational Workflow & Handling Protocol

This methodology is designed as a self-validating system: each step contains a verification check to ensure the protocol's integrity before proceeding to the next phase.

Step-by-Step Handling Methodology
  • Environmental Preparation:

    • Action: Activate the chemical fume hood and verify the face velocity is between 0.4 and 0.6 m/s.

    • Validation Check: Ensure the digital airflow monitor reads in the safe zone (green light).

  • PPE Donning & Integrity Check:

    • Action: Don the FR lab coat, chemical safety goggles, and double-layer nitrile gloves.

    • Validation Check: Perform a visual inspection of the gloves for micro-tears and ensure the goggles form a tight seal against the face.

  • Anti-Static Weighing:

    • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula.

    • Causality: Powders accumulate static charge, causing them to repel from the spatula and aerosolize. Grounded tools prevent this dispersion.

    • Validation Check: The analytical balance must show zero drift, indicating no particulate loss to the surrounding air currents.

  • Closed-Vessel Transfer:

    • Action: Transfer the weighed (R)-4-methylpiperidin-2-one directly into the reaction flask using a wide-bore powder funnel. Immediately seal the flask with a septum.

    • Validation Check: Visual confirmation that no residual powder remains on the funnel neck or flask joint.

G Start 1. Fume Hood Prep & Airflow Validation PPE 2. Don PPE (Nitrile, Goggles, Coat) Start->PPE Weigh 3. Anti-Static Weighing (Zero-drift check) PPE->Weigh Transfer 4. Closed Transfer to Reaction Vessel Weigh->Transfer Spill Spill Detected? Transfer->Spill Decon Decontamination & Waste Disposal Spill->Decon Yes Proceed Proceed to Reaction Setup Spill->Proceed No Decon->Proceed

Workflow for the safe handling and transfer of (R)-4-methylpiperidin-2-one.

Spill Response & Decontamination Plan

In the event of an accidental release, immediate and methodical action is required to prevent cross-contamination and exposure.

  • Isolation: Immediately halt work and alert nearby personnel. Keep the fume hood sash lowered to maximize containment.

  • Solid Containment: Do not dry sweep. Dry sweeping aerosolizes the lactam powder.

  • Solvent Dampening: Lightly mist the spilled powder with a polar solvent (e.g., isopropanol or water) to bind the particulates. Causality: (R)-4-methylpiperidin-2-one is soluble in polar solvents, and dampening prevents dust generation.

  • Collection: Wipe up the dampened material using absorbent laboratory pads.

  • Surface Decontamination: Wash the affected surface with a detergent solution, followed by a final wipe with isopropanol to remove any residual organic traces.

Waste Disposal Logistics

Proper disposal ensures environmental compliance and laboratory safety.

  • Solid Waste: Contaminated weighing boats, spatulas, and spill cleanup pads must be placed in a clearly labeled, sealable solid hazardous waste container designated for "Non-Halogenated Organic Solids."

  • Liquid Waste: If the compound is dissolved in a solvent during a reaction or cleanup, the resulting solution must be disposed of in a "Non-Halogenated Organic Solvent" carboy.

  • Logistical Note: Never dispose of piperidinone derivatives down the aqueous drain, as they can disrupt local wastewater treatment biomes and violate environmental regulations.

References

  • PubChem. "4-Methylpiperidin-2-one (C6H11NO) - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

Sources

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